1-Bromo-2-(isothiocyanatomethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFIQSXNILACQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(isothiocyanatomethyl)benzene, also known as 2-bromobenzyl isothiocyanate, is an aromatic organic compound containing both a bromine atom and a reactive isothiocyanate functional group. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, general synthesis methodologies, expected reactivity, and potential biological significance based on the known activities of related isothiocyanate compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in the fields of medicinal chemistry and drug development.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS | ChemSrc[1] |
| Molecular Weight | 228.11 g/mol | ChemSrc[1] |
| Exact Mass | 226.940 g/mol | ChemSrc[1] |
| CAS Number | 17863-40-0 | ChemSrc[1][2] |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | ChemSrc[1] |
| Predicted logP | 3.05 | ChemSrc[1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and widely applicable method involves the reaction of the corresponding primary amine with a thiocarbonylating agent. A common and effective approach is the in-situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[3][4][5]
General Synthetic Protocol for Isothiocyanates from Primary Amines
This protocol is adapted from established methods for the synthesis of various alkyl and aryl isothiocyanates and can be applied to the synthesis of this compound from 2-bromobenzylamine.
Materials:
-
2-Bromobenzylamine (starting material)
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine (NEt₃) or potassium carbonate (K₂CO₃))
-
A desulfurylation agent (e.g., tosyl chloride (TsCl) or cyanuric chloride)[3][5]
-
An appropriate solvent system (e.g., dichloromethane (CH₂Cl₂), or a biphasic system like water/CH₂Cl₂)[3]
Procedure:
-
Formation of the Dithiocarbamate Salt: The primary amine (2-bromobenzylamine) is dissolved in the chosen solvent. The base is added, followed by the slow, dropwise addition of carbon disulfide at room temperature or below. The reaction mixture is stirred for a designated period to ensure the complete formation of the intermediate dithiocarbamate salt.[3]
-
Desulfurization: The desulfurylation agent is then introduced to the reaction mixture. This step is often performed at a low temperature to control the reaction rate. The choice of desulfurylation agent can influence the reaction conditions and work-up procedure.[3][5]
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified using standard techniques such as column chromatography on silica gel or distillation to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the bromo substituent on the aromatic ring and the isothiocyanate group on the methyl substituent.
-
Isothiocyanate Group: The isothiocyanate (-N=C=S) group is an electrophilic moiety that readily reacts with nucleophiles. It is particularly susceptible to attack by primary and secondary amines to form thiourea derivatives, and with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. This reactivity is the basis for many of its biological activities and its use as a synthetic building block.[6]
-
Bromoaromatic Group: The bromine atom on the benzene ring deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. However, it can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for further functionalization of the aromatic core.
Potential Signaling Pathways and Biological Activity
While no specific biological studies have been reported for this compound, the broader class of isothiocyanates, particularly benzyl isothiocyanate (BITC), has been extensively studied for its potent anticancer and antimicrobial properties.[7][8][9]
Isothiocyanates are known to exert their biological effects through multiple mechanisms, including:
-
Induction of Oxidative Stress: Many isothiocyanates can generate reactive oxygen species (ROS) within cells, leading to oxidative damage and triggering apoptosis (programmed cell death).[7][9]
-
Inhibition of Phase I Enzymes and Induction of Phase II Enzymes: They can modulate the activity of drug-metabolizing enzymes, which plays a role in the detoxification of carcinogens.[10]
-
Induction of Apoptosis: Isothiocyanates can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[7]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]
-
Anti-inflammatory Effects: Some isothiocyanates exhibit anti-inflammatory properties by inhibiting signaling pathways such as NF-κB.[10]
-
Antimicrobial Activity: Isothiocyanates have shown broad-spectrum antimicrobial activity against various pathogens.[8]
A common signaling pathway activated by isothiocyanates in the context of cancer chemoprevention involves the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Generalized Isothiocyanate-Induced Signaling Pathway
References
- 1. 2-Bromobenzyl isothiocyanate | CAS#:17863-40-0 | Chemsrc [chemsrc.com]
- 2. 17863-40-0_2-Bromobenzyl isothiocyanateCAS号:17863-40-0_2-Bromobenzyl isothiocyanate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-(isothiocyanatomethyl)benzene, a molecule of interest in organic synthesis and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-bromobenzyl bromide, followed by its conversion to the target isothiocyanate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two primary steps starting from 2-bromotoluene. The first step involves the free-radical bromination of the benzylic methyl group of 2-bromotoluene to yield 2-bromobenzyl bromide. The subsequent step is a nucleophilic substitution reaction where the bromide in 2-bromobenzyl bromide is displaced by a thiocyanate anion to form the desired product.
Navigating Isothiocyanates: A Technical Guide to 1-Bromo-2-isothiocyanatobenzene
An important clarification regarding the topic of this guide: The initial request specified the chemical "1-Bromo-2-(isothiocyanatomethyl)benzene" with the CAS number 13037-60-0. However, this CAS number correctly corresponds to 1-Bromo-2-isothiocyanatobenzene . The compound this compound, also known as 2-Bromobenzyl isothiocyanate, has a different CAS number: 17863-40-0. Due to the availability of scientific data, this guide will focus on the characterization and known properties of 1-Bromo-2-isothiocyanatobenzene (CAS 13037-60-0) . Currently, there is a significant lack of publicly available technical information for this compound beyond its identification and commercial availability.
This technical whitepaper serves as a resource for researchers, scientists, and professionals in drug development, providing a concise overview of the chemical and physical properties of 1-Bromo-2-isothiocyanatobenzene.
Chemical Identity and Properties
1-Bromo-2-isothiocyanatobenzene is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group substituted on a benzene ring. The quantitative physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13037-60-0 | [1][2] |
| Molecular Formula | C₇H₄BrNS | [1] |
| Molecular Weight | 214.08 g/mol | [1][2] |
| Physical Form | Clear, colorless to pale yellow liquid | [3][4] |
| Density | 1.591 g/mL at 25 °C | [2] |
| Boiling Point | 257 °C at 770 mmHg | [2] |
| Refractive Index | n20/D 1.6843 | [2] |
| SMILES | BrC1=CC=CC=C1N=C=S | [5] |
| InChI Key | PAFORXDSYWMYGP-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Bromo-2-isothiocyanatobenzene. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
¹H NMR (600 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.51 | dd | 8.1, 0.8 | 1H | Aromatic CH |
| 7.24 - 7.17 | m | 2H | Aromatic CH |
| 7.10 - 7.03 | m | | 1H | Aromatic CH |
¹³C NMR (151 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm |
|---|
| 137.8 |
| 133.3 |
| 131.4 |
| 128.3 |
| 128.2 |
| 127.0 |
| 120.8 |
Low-Resolution Mass Spectrometry (LRMS) [4]
| Method | m/z | Relative Intensity (%) |
|---|---|---|
| EI, 70 eV | 215 | 99 |
| 213 | 100 | |
| 134 | 57 |
| | 75 | 23 |
Synthesis and Reactivity
Synthesis
While a detailed, step-by-step synthesis protocol for 1-Bromo-2-isothiocyanatobenzene is not available in the searched literature, one source reports a yield of 78% for its formation.[4] The purification of the compound was achieved via flash column chromatography using hexane and ethyl acetate as eluents.[4]
Reactivity and Applications
The isothiocyanate group is a versatile functional group known for its reactivity towards nucleophiles. 2-Bromophenyl isothiocyanate has been utilized as a reactant in the synthesis of 4-monosubstituted and 4,4-disubstituted 1,4-dihydro-3,1-benzoxazine-2-thiones.[2] This suggests its potential as a building block in the synthesis of heterocyclic compounds, a common scaffold in medicinal chemistry.
Biological Activity and Signaling Pathways
At present, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 1-Bromo-2-isothiocyanatobenzene. The isothiocyanate class of compounds, in general, has been studied for various biological activities, but specific data for this brominated analog is lacking. Consequently, the creation of diagrams for signaling pathways or experimental workflows as requested is not possible.
Logical Workflow for Synthesis and Purification
Based on the limited information available, a general workflow for the synthesis and purification of 1-Bromo-2-isothiocyanatobenzene can be proposed.
Caption: Generalized workflow for the synthesis and purification of 1-Bromo-2-isothiocyanatobenzene.
Conclusion
1-Bromo-2-isothiocyanatobenzene (CAS 13037-60-0) is a commercially available chemical with defined physical and spectroscopic properties. Limited information on its synthesis and reactivity as a chemical building block exists. However, a significant knowledge gap is present in the public domain regarding its biological activities, potential therapeutic applications, and mechanisms of action. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future studies are warranted to elucidate its pharmacological profile and potential as a lead compound or a synthetic intermediate in drug discovery.
References
An In-depth Technical Guide on 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the core molecular properties of 1-Bromo-2-(isothiocyanatomethyl)benzene. Due to the limited availability of specific experimental data for this particular isomer, this document also presents relevant data from the closely related and extensively studied compound, Benzyl Isothiocyanate (BITC), to provide context for potential biological activity and areas of investigation.
Core Molecular Data: this compound
The molecular formula and weight for this compound are consistent with its isomers, for which data is publicly available.
| Property | Value |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
Note: Data is based on isomeric compounds such as 1-bromo-4-(isothiocyanatomethyl)benzene and 1-bromo-4-isothiocyanato-2-methyl-benzene.[1][2]
Experimental Protocols and Biological Activity
As of the date of this document, specific experimental protocols for the synthesis and detailed biological activity, including signaling pathway interactions, for this compound are not extensively described in publicly accessible scientific literature.
However, the functional group, benzyl isothiocyanate, is a well-researched pharmacophore. The parent compound, Benzyl Isothiocyanate (BITC), has been the subject of numerous studies, providing valuable insights into the potential mechanisms of action for its derivatives. The following sections detail the established signaling pathways and experimental approaches for BITC. Researchers investigating this compound may consider these as foundational methodologies and potential biological targets.
Biological Signaling Pathways of Benzyl Isothiocyanate (BITC)
BITC is known to modulate several critical signaling pathways involved in inflammation, cancer, and cellular stress responses.
Modulation of Inflammatory Pathways
BITC has been shown to attenuate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome and downregulating the NF-κB and MAPK signaling pathways.[3]
Experimental Protocol: Inflammasome Activation Assay
A common method to assess the impact of a compound on inflammasome activation involves the use of THP-1 human monocytic cells, differentiated into macrophages.
-
Cell Culture and Differentiation: THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Stimulation: Differentiated macrophages are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) from P. aeruginosa or E. coli, to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., BITC) before or during LPS stimulation.
-
Inflammasome Activation: The inflammasome is then activated using a second signal, typically ATP, which triggers the assembly of the NLRP3 inflammasome complex.
-
Quantification of IL-1β: The supernatant is collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to measure the expression levels of key proteins such as NLRP3, cleaved caspase-1, and pro-IL-1β to confirm the mechanism of inhibition.[3][4]
Caption: BITC inhibits inflammasome activation via NF-κB and NLRP3.
Regulation of Cancer Cell Proliferation and Survival
BITC has been demonstrated to induce autophagy and apoptosis in cancer cells through the modulation of mTOR and Notch signaling pathways.
Experimental Protocol: Analysis of mTOR Pathway Inhibition
-
Cell Lines: Human prostate cancer cell lines (e.g., Rv1 and PC3) are commonly used.
-
Treatment: Cells are treated with varying concentrations of BITC for different time points (e.g., 12, 24 hours).
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to detect changes in the phosphorylation status of key mTOR pathway proteins. Antibodies against phospho-mTOR (Ser2481 and Ser2448), total mTOR, phospho-AKT (Ser473), and downstream targets like phospho-ULK1 (Ser757) are used.[5]
-
Autophagy Detection: The induction of autophagy is confirmed by monitoring the conversion of LC3-I to LC3-II via Western blot and by visualizing the formation of autophagic vacuoles using fluorescence microscopy after staining with acridine orange or transfection with GFP-LC3 plasmids.[5]
References
- 1. Benzene, 1-bromo-4-isothiocyanato-2-methyl- [webbook.nist.gov]
- 2. americanelements.com [americanelements.com]
- 3. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate inhibits inflammasome activation in E. coli LPS-stimulated BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 1-Bromo-2-(isothiocyanatomethyl)benzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1-Bromo-2-(isothiocyanatomethyl)benzene with various nucleophiles. This compound is of significant interest in the field of drug development due to the versatile reactivity of the isothiocyanate functional group, which allows for covalent modification of biological macromolecules. This document details the fundamental reaction mechanisms, predictable reactivity patterns, and provides adaptable experimental protocols for studying these reactions. Particular emphasis is placed on the reactions with biologically relevant nucleophiles, such as amines and thiols, which are commonly found in protein structures.
Introduction
This compound is a bifunctional organic molecule featuring a reactive isothiocyanate group and a synthetically versatile brominated aromatic ring. The isothiocyanate moiety (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in chemical biology and drug discovery, where it can be employed as a covalent binder to protein targets.
The presence of the ortho-bromo substituent on the benzene ring is anticipated to influence the electrophilicity of the isothiocyanate carbon through electronic effects. Furthermore, the methylene spacer between the aromatic ring and the isothiocyanate group differentiates its reactivity from aryl isothiocyanates.
Benzyl isothiocyanate (BITC), the parent compound lacking the bromo substituent, is a well-studied natural product found in cruciferous vegetables with demonstrated anticancer properties.[1][2][3] The anticancer activity of BITC and its analogs is often attributed to their ability to covalently modify critical cysteine residues in proteins involved in cellular signaling pathways, leading to apoptosis and cell cycle arrest.[4][5] This guide will delve into the chemical principles governing the reactivity of this compound, providing a foundation for its application in the design of novel therapeutic agents.
Core Reactivity Principles
The central carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Nucleophilic attack occurs at this carbon, leading to the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final adduct.
Reaction with Amine Nucleophiles
Primary and secondary amines react with isothiocyanates to form substituted thioureas. This reaction is generally efficient and proceeds under mild conditions. The reaction with a primary amine is depicted below:
The kinetics of the aminolysis of isothiocyanates can be complex, with some reactions exhibiting second-order dependence on the amine concentration.[6] This suggests a mechanism where a second amine molecule acts as a base to facilitate the proton transfer in the intermediate.
Reaction with Thiol Nucleophiles
Thiols, particularly in their thiolate form (RS-), are potent nucleophiles that react with isothiocyanates to form dithiocarbamates. This reaction is of significant biological relevance as it underlies the covalent modification of cysteine residues in proteins.
pH-Dependence of Reactivity
The selectivity of isothiocyanates towards amine and thiol nucleophiles is highly dependent on the reaction pH. This is due to the differing pKa values of the nucleophilic groups.
-
Thiols: Cysteine residues in proteins have a pKa of approximately 8-9. At physiological pH (~7.4), a significant portion exists as the highly nucleophilic thiolate anion. Reactivity with isothiocyanates is therefore favorable at neutral to moderately basic pH.
-
Amines: The primary amino groups of lysine residues have a pKa of around 10.5. At physiological pH, they are predominantly protonated as non-nucleophilic ammonium ions (-NH3+). Efficient reaction with isothiocyanates typically requires a more basic environment (pH 9-11) to deprotonate the amine.[7]
This pH-dependent selectivity is a critical consideration in the design of covalent inhibitors targeting specific amino acid residues.
Quantitative Reactivity Data (Based on Analogous Compounds)
| Isothiocyanate | Nucleophile | pH | Second-Order Rate Constant (k2) [M⁻¹s⁻¹] | Reference |
| Benzyl Isothiocyanate | L-Glutathione | 6.5 | Data not available | [7] |
| Benzyl Isothiocyanate | L-Glutathione | 7.4 | Qualitatively more reactive than PITC | [7] |
| Benzyl Isothiocyanate | L-Glutathione | 8.0 | Data not available | [7] |
| Benzyl Isothiocyanate | L-Glutathione | 9.5 | Data not available | [7] |
| Phenyl Isothiocyanate | L-Glutathione | 6.5 | Data not available | [7] |
| Phenyl Isothiocyanate | L-Glutathione | 7.4 | Data not available | [7] |
| Phenyl Isothiocyanate | L-Glutathione | 8.0 | Data not available | [7] |
| Phenyl Isothiocyanate | L-Glutathione | 9.5 | Data not available | [7] |
Note: While the reference indicates that benzyl isothiocyanate is more reactive than phenyl isothiocyanate, specific rate constants were not provided in the search results.
The ortho-bromo substituent in this compound is expected to have a modest electron-withdrawing inductive effect, which should slightly increase the electrophilicity of the isothiocyanate carbon and thus enhance its reactivity compared to the unsubstituted benzyl isothiocyanate. However, steric hindrance from the ortho substituent could potentially counteract this electronic effect. A quantitative Hammett analysis would be required to precisely determine the substituent effect.
Experimental Protocols
The following are general protocols that can be adapted for studying the reactivity of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the conversion of the corresponding primary amine, 1-Bromo-2-(aminomethyl)benzene, to the isothiocyanate.
Protocol:
-
Formation of the Dithiocarbamate Salt: To a solution of 1-Bromo-2-(aminomethyl)benzene (1.0 eq) and a base such as triethylamine or potassium carbonate (2.0-3.0 eq) in a suitable solvent (e.g., THF, CH2Cl2, or a biphasic aqueous/organic system), add carbon disulfide (1.1-1.5 eq) dropwise at 0 °C.[8] Allow the reaction to warm to room temperature and stir until the amine is consumed (monitored by TLC).
-
Formation of the Isothiocyanate: Cool the reaction mixture back to 0 °C. Add a desulfurylating agent such as thiophosgene, cyanuric chloride (TCT), or tosyl chloride (TsCl) (1.0-1.2 eq) dropwise.[8] Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Reaction with an Amine Nucleophile
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or dichloromethane).
-
Addition of Nucleophile: Add the primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or DIPEA) may be required for deprotonation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.
General Protocol for Reaction with a Thiol Nucleophile
-
Reaction Setup: Dissolve this compound (1.0 eq) in a buffered solution (e.g., phosphate buffer, pH 7.4) or a mixture of buffer and an organic co-solvent like acetonitrile to ensure solubility.
-
Addition of Nucleophile: Add the thiol-containing compound (e.g., N-acetylcysteine or a peptide) (1.0-1.2 eq) to the solution.
-
Reaction Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the starting material and the appearance of the dithiocarbamate product.
-
Product Characterization: The product can be isolated by preparative HPLC and characterized by mass spectrometry and NMR.
Kinetic Analysis of the Reaction with Nucleophiles
The reaction kinetics can be monitored using either UV-Vis spectroscopy or HPLC.
Using UV-Vis Spectroscopy:
-
Identify a wavelength where the starting material and product have significantly different molar absorptivities.
-
Initiate the reaction in a cuvette inside a temperature-controlled spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals.
-
Convert absorbance values to concentration using a calibration curve.
-
Plot concentration versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
Using HPLC:
-
Develop an HPLC method that can separate the starting material, product, and any potential side products.
-
Initiate the reaction in a thermostated vial.
-
At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by acidification or rapid dilution), and inject it into the HPLC.
-
Record the peak areas of the starting material and product.
-
Convert peak areas to concentrations using calibration curves.
-
Plot concentration versus time to determine the rate constant.[9][10]
Relevance in Drug Development
The ability of this compound to covalently modify nucleophilic amino acid residues makes it a valuable scaffold for the development of targeted covalent inhibitors (TCIs).[11] TCIs offer several advantages over non-covalent inhibitors, including:
-
Increased Potency and Duration of Action: Covalent bond formation is often irreversible, leading to prolonged target inhibition.
-
Improved Selectivity: By targeting less conserved nucleophilic residues, it is possible to achieve high selectivity for a specific protein target over closely related family members.
The bromo-substituent on the aromatic ring of this compound provides a handle for further synthetic modification. Through cross-coupling reactions, various substituents can be introduced to optimize binding affinity and selectivity for the target protein.
Conclusion
This compound is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its reactivity is dominated by the electrophilic nature of the isothiocyanate group, which readily reacts with amine and thiol nucleophiles in a pH-dependent manner. While specific quantitative reactivity data for this compound is yet to be extensively reported, its reactivity can be rationally predicted based on the behavior of analogous benzyl isothiocyanates. The experimental protocols provided in this guide offer a starting point for researchers to investigate the reactivity of this compound and to explore its potential as a covalent modifier of biological targets. Further studies are warranted to fully characterize its kinetic profile and to harness its potential in the development of novel therapeutics.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of multiple processes relevant to cancer progression by benzyl isothiocyanate may result from the inhibition of Aurora A kinase activity - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. phcog.com [phcog.com]
- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into Brominated Benzyl Isothiocyanates: A Technical Guide
Spectroscopic Data of 1-Bromo-2-isothiocyanatobenzene
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-2-isothiocyanatobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.51 | dd | 8.1, 0.8 | Ar-H |
| 7.24 - 7.17 | m | Ar-H | |
| 7.10 - 7.03 | m | Ar-H |
¹³C NMR Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 137.8 | Ar-C |
| 133.3 | Ar-C |
| 131.4 | Ar-C |
| 128.3 | Ar-C |
| 128.2 | Ar-C |
| 127.0 | Ar-C |
| 120.8 | Ar-C |
Infrared (IR) Spectroscopy
The isothiocyanate group (-N=C=S) exhibits a characteristic strong and sharp absorption band in the region of 2200-2000 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment |
| ~2100 | ν(N=C=S) asymmetric stretching |
Mass Spectrometry (MS)
The mass spectrum of 1-Bromo-2-isothiocyanatobenzene shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.
| m/z | Assignment |
| 215 | [M+2]⁺ |
| 213 | [M]⁺ |
| 134 | [M - Br]⁺ |
| 75 | C₆H₃⁺ |
Proposed Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene
A plausible synthetic route to this compound involves a two-step process starting from o-bromotoluene:
-
Free-Radical Bromination: The methyl group of o-bromotoluene is brominated to form 1-bromo-2-(bromomethyl)benzene.
-
Nucleophilic Substitution: The resulting benzylic bromide is then converted to the isothiocyanate by reaction with a thiocyanate salt.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene
This procedure is based on a typical free-radical bromination of a toluene derivative using N-bromosuccinimide (NBS).[1][2]
-
To a solution of 2-bromotoluene (1 equivalent) in a suitable solvent such as chlorobenzene, add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 equivalents).[2]
-
Heat the reaction mixture to reflux for approximately 20 hours.[2]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[2]
-
Wash the filtrate with water and a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-bromo-2-(bromomethyl)benzene by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This procedure is a standard method for the synthesis of benzyl isothiocyanates from benzyl bromides.
-
Dissolve 1-bromo-2-(bromomethyl)benzene (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add sodium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor its progress.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
IR Spectroscopy: IR spectra are often recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced directly or via a gas chromatograph (GC-MS).
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
References
A Comprehensive Technical Guide on the Solubility of 1-Bromo-2-(isothiocyanatomethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-Bromo-2-(isothiocyanatomethyl)benzene, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines theoretical principles of solubility with generalized experimental protocols that can be adapted for its determination.
Core Concepts of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The benzene ring and the bromo group contribute to its non-polar nature, while the isothiocyanate (-N=C=S) group introduces polarity.
Based on the properties of structurally similar compounds, such as 1-bromo-3-isothiocyanatobenzene, it is anticipated that this compound will exhibit greater solubility in organic solvents compared to water.[1] The presence of the isothiocyanate group can introduce a degree of polarity, potentially enhancing solubility in polar organic solvents.[1] Furthermore, the isothiocyanate group may participate in hydrogen bonding with protic solvents, which could also influence its solubility.[1]
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethyl sulfoxide (DMSO), Acetonitrile | High | The polarity of these solvents can interact favorably with the polar isothiocyanate group, while the organic nature of the solvents can accommodate the non-polar benzene ring.[1] |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and sulfur atoms of the isothiocyanate group, enhancing solubility.[1] |
| Non-Polar | Toluene, Hexane, Diethyl ether | Low to Moderate | The non-polar benzene ring will have favorable interactions with these solvents, but the polar isothiocyanate group will limit overall solubility. |
| Aqueous | Water | Low | The predominantly non-polar character of the molecule is expected to result in poor solubility in water. |
Experimental Protocols
The following are generalized experimental protocols for the qualitative and quantitative determination of solubility for an organic compound like this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or small flasks with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.
-
Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed in the temperature bath for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Dispense the filtered solution into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility in g/L or mol/L.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for solubility determination.
Synthesis of this compound
A plausible synthetic route would be the conversion of 2-bromobenzylamine to the corresponding dithiocarbamate, followed by decomposition to the isothiocyanate.
The following diagram illustrates a logical relationship for a plausible synthesis.
Caption: Plausible synthetic pathway.
Disclaimer: This guide is intended for informational purposes only. Researchers should consult relevant safety data sheets (SDS) and perform a thorough literature search for the most up-to-date and specific protocols before conducting any experimental work. The predicted solubility and synthetic pathway are based on general chemical principles and may not reflect the actual experimental outcomes.
References
Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in the field of medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates its potential therapeutic value based on the well-established bioactivity of the isothiocyanate (ITC) class of compounds and its structural analogs. This guide covers the prospective synthesis, physicochemical properties, and potential mechanisms of action, with a primary focus on oncology. Detailed experimental protocols for the synthesis and biological evaluation of similar compounds are provided to guide future research. All quantitative data from related compounds is summarized for comparative analysis, and key processes are visualized through workflow and signaling pathway diagrams.
Introduction to Isothiocyanates in Drug Discovery
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables and their broad spectrum of biological activities.[1][2] In medicinal chemistry, ITCs have garnered significant attention for their potent anticancer properties, which are attributed to their ability to modulate multiple cellular signaling pathways.[2][3] These pathways include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3]
This compound is a synthetic ITC that combines the reactive isothiocyanate group with a bromo-substituted benzene ring. The presence of the bromine atom at the ortho position of the benzyl group is anticipated to modulate the compound's electrophilicity, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. While specific research on this molecule is not widely published, its structural similarity to known bioactive ITCs, such as benzyl isothiocyanate (BITC), suggests it holds promise as a candidate for further investigation in drug development programs.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the preparation of benzyl isothiocyanates. A plausible and efficient synthetic route would involve a two-step process starting from 2-bromotoluene.
Proposed Synthetic Pathway
A feasible synthetic workflow for this compound is outlined below. This process begins with the bromination of 2-bromotoluene to yield 1-bromo-2-(bromomethyl)benzene, followed by a nucleophilic substitution with a thiocyanate salt to introduce the isothiocyanate functionality.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene
-
To a solution of 2-bromotoluene (1 equivalent) in a suitable non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 equivalents).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-(bromomethyl)benzene, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-bromo-2-(bromomethyl)benzene (1 equivalent) in a polar aprotic solvent like acetone.
-
Add potassium thiocyanate (1.2 equivalents) to the solution.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the potassium bromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Physicochemical Properties of Structurally Related Compounds
Due to the absence of specific experimental data for this compound, the following table summarizes the key physicochemical properties of closely related analogs to provide an estimation.
| Property | 1-Bromo-4-(isothiocyanatomethyl)benzene[3] | 1-Bromo-2-isothiocyanatobenzene[4] | Benzyl isothiocyanate[5][6][7] |
| Molecular Formula | C₈H₆BrNS | C₇H₄BrNS | C₈H₇NS |
| Molecular Weight | 228.11 g/mol | 214.08 g/mol | 149.21 g/mol |
| Appearance | Liquid (Predicted) | Colorless oil | Colorless to pale yellow liquid |
| Boiling Point | 308.5 °C at 760 mmHg (Predicted) | Not available | 242-243 °C |
| Density | 1.655 g/cm³ (Predicted) | Not available | 1.125 g/cm³ |
Potential Medicinal Chemistry Applications
The primary therapeutic potential of this compound is anticipated to be in the area of oncology, based on the extensive research into the anticancer activities of other isothiocyanates.
Anticancer Activity
Isothiocyanates exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
3.1.1. Induction of Apoptosis
A key mechanism of action for many ITCs is the induction of apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. 4-Bromobenzylisothiocyanate | C8H6BrNS | CID 97620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-bromo-2-isothiocyanatobenzene | 13037-60-0 | Buy Now [molport.com]
- 5. Benzene, (isothiocyanatomethyl)- [webbook.nist.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cosylab.iiitd.edu.in [cosylab.iiitd.edu.in]
An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(isothiocyanatomethyl)benzene is a bifunctional aromatic compound poised to be a highly valuable scaffold in synthetic and medicinal chemistry. Possessing two distinct reactive centers—an electrophilic isothiocyanate group and a bromine-substituted benzyl moiety amenable to substitution and metal-catalyzed cross-coupling reactions—this building block offers a rich platform for the construction of a diverse array of fused and substituted heterocyclic systems. This guide details the synthesis of the core molecule and explores its application in the preparation of key heterocyclic frameworks, including benzothiazinones, triazole-thiols, and thiadiazoles. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its use in research and drug discovery programs.
Introduction
The strategic placement of orthogonal reactive functional groups on a rigid aromatic core is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecular architectures. This compound embodies this principle, featuring a nucleophile-reactive isothiocyanate group and a synthetically versatile aryl bromide. The isothiocyanate moiety is a well-established precursor for sulfur- and nitrogen-containing heterocycles, readily reacting with amines, hydrazines, and other nucleophiles. Concurrently, the o-bromobenzyl unit can participate in intramolecular cyclizations via nucleophilic substitution or serve as a handle for further functionalization through cross-coupling chemistry. This dual reactivity makes it an ideal starting material for building libraries of novel heterocyclic compounds, which are foundational to drug discovery and materials science.
Synthesis of the Building Block: this compound
The target building block can be synthesized in a straightforward two-step sequence starting from commercially available o-bromotoluene. The synthesis involves a radical-initiated benzylic bromination followed by a nucleophilic substitution with a thiocyanate salt.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene (o-Bromobenzyl bromide)
To a solution of o-bromotoluene (17.1 g, 0.1 mol) in carbon tetrachloride (100 mL), N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol) are added. The mixture is heated to reflux and stirred for 5 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by vacuum distillation to yield o-bromobenzyl bromide as a colorless to pale yellow oil.
Step 2: Synthesis of this compound
o-Bromobenzyl bromide (12.5 g, 0.05 mol) is dissolved in acetone (150 mL). To this solution, potassium thiocyanate (KSCN) (5.8 g, 0.06 mol) is added, and the mixture is heated to reflux for 4 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated potassium bromide is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in dichloromethane (100 mL), washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.
Application in Heterocyclic Synthesis
The unique arrangement of the bromo and isothiocyanatomethyl groups allows for versatile cyclization strategies to produce a range of heterocyclic scaffolds.
Synthesis of 2-Amino-4H-benzo[e][1][2]thiazin-4-ones
Intramolecular cyclization can be achieved by first reacting the isothiocyanate moiety with an amine to form a thiourea intermediate. Subsequent base-mediated cyclization, where the thiourea nitrogen or sulfur acts as a nucleophile to displace the ortho-bromo group, can lead to fused heterocyclic systems. A particularly valuable transformation is the synthesis of benzothiazinone derivatives, which are present in numerous biologically active molecules.
Experimental Protocol: General Procedure for 2-Amino-4H-benzo[e][1]thiazines
To a solution of this compound (1 mmol) in ethanol (10 mL), the desired primary or secondary amine (1.1 mmol) is added. The mixture is stirred at room temperature for 2-4 hours to form the corresponding N-(2-bromobenzyl)thiourea intermediate. After completion (monitored by TLC), potassium carbonate (2 mmol) is added, and the mixture is heated to reflux for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4H-benzo[e][1]thiazine derivative.
Synthesis of 5-((2-Bromophenyl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
The reaction of isothiocyanates with hydrazine hydrate is a classical method for preparing 4-amino-5-substituted-1,2,4-triazole-3-thiols. These compounds are valuable intermediates for the synthesis of a wide range of fused heterocyclic systems and exhibit diverse biological activities.
Experimental Protocol: Synthesis of 5-((2-Bromophenyl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is heated under reflux for 6 hours. The reaction mixture is then cooled to room temperature, during which a solid precipitate forms. The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the pure product.[2]
Synthesis of 2-Amino-5-((2-bromophenyl)methyl)-1,3,4-thiadiazole
Acid-catalyzed cyclization of thiosemicarbazide derivatives, formed from the reaction of isothiocyanates and hydrazides, is a common route to 2,5-disubstituted-1,3,4-thiadiazoles. By using thiosemicarbazide itself, one can prepare 2-amino-1,3,4-thiadiazoles.
References
An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(isothiocyanatomethyl)benzene, a halogenated aromatic isothiocyanate. While specific details regarding its initial discovery and a comprehensive history are not extensively documented in publicly available literature, this document consolidates available information on its synthesis, physicochemical properties, and, most significantly, the well-documented biological activities and associated signaling pathways of its core functional moiety, the benzyl isothiocyanate group. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the potential applications of this and related compounds.
Introduction
This compound, also known as 2-bromobenzyl isothiocyanate, belongs to the family of isothiocyanates (ITCs), a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Isothiocyanates are renowned for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom and a benzyl isothiocyanate group on the same aromatic ring makes this molecule an interesting candidate for further investigation in medicinal chemistry, potentially offering unique properties in terms of reactivity, bioavailability, and target engagement.
Synthesis of this compound
Proposed Synthetic Workflow
The proposed synthesis involves the free-radical bromination of 2-bromotoluene to yield 2-bromobenzyl bromide, followed by a nucleophilic substitution reaction with a thiocyanate salt to introduce the isothiocyanate functionality.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 2-Bromobenzyl bromide
-
Materials: 2-bromotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide, Carbon tetrachloride (CCl4).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromotoluene (1 equivalent) in CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-bromobenzyl bromide, which can be further purified by vacuum distillation or recrystallization.
-
Step 2: Synthesis of this compound
-
Materials: 2-bromobenzyl bromide, Potassium thiocyanate (KSCN), Acetone or Ethanol.
-
Procedure:
-
Dissolve 2-bromobenzyl bromide (1 equivalent) in acetone or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of KSCN (1.2 equivalents) in the same solvent.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the precipitated potassium bromide.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield this compound.
-
The product can be purified by column chromatography on silica gel.
-
Physicochemical Properties
Quantitative data for this compound is scarce. However, data for its precursors and a related isomer are available and summarized below for reference.
Table 1: Physicochemical Data of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Boiling Point (°C) |
| This compound | C₈H₆BrNS | 228.11 | 17863-40-0 | Not specified | Not specified |
| 2-Bromotoluene | C₇H₇Br | 171.04 | 95-46-5 | Liquid | 181.7 |
| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 3433-80-5 | Not specified | 235-240 |
| 4-Bromobenzyl isothiocyanate | C₈H₆BrNS | 228.11 | 2076-56-4 | Not specified | Not specified |
Biological Activity and Signaling Pathways
The biological activities of this compound have not been specifically reported. However, the core functional group, benzyl isothiocyanate (BITC), is a well-studied compound with a broad spectrum of biological effects. It is reasonable to extrapolate that this compound would exhibit similar, albeit potentially modulated, activities.
Anticancer Activity
BITC is a potent chemopreventive and therapeutic agent against various cancers. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis and autophagy, and the inhibition of cell proliferation and metastasis.
4.1.1. Induction of Apoptosis and Autophagy via ROS Generation
A primary mechanism of BITC-induced cancer cell death is the generation of reactive oxygen species (ROS). Elevated ROS levels lead to oxidative stress, which in turn triggers both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process).
Caption: BITC induces apoptosis and autophagy through ROS generation.
4.1.2. Modulation of Key Signaling Pathways
BITC has been shown to modulate several critical signaling pathways involved in cancer cell survival and proliferation.
-
MAPK Pathway: BITC can activate pro-apoptotic JNK and p38 MAPKs while inhibiting the pro-survival ERK1/2 pathway.
-
PI3K/Akt/mTOR Pathway: BITC is known to inhibit the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of autophagy.
Caption: BITC modulates MAPK and PI3K/Akt/mTOR signaling pathways.
Antimicrobial Activity
BITC has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.
Anti-inflammatory Activity
BITC exhibits anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response, and to activate the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective genes.
Caption: BITC exerts anti-inflammatory effects via NF-κB and Nrf2 pathways.
Future Perspectives
This compound represents an understudied molecule with significant potential for drug discovery and development. The presence of the bromine atom could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, potentially offering advantages over the parent benzyl isothiocyanate. Future research should focus on:
-
Developing and optimizing a reproducible synthetic protocol for this compound and characterizing its physicochemical properties in detail.
-
Evaluating its biological activities , including its anticancer, antimicrobial, and anti-inflammatory effects, in a range of in vitro and in vivo models.
-
Investigating its mechanism of action to determine if it operates through similar or distinct pathways compared to benzyl isothiocyanate.
-
Exploring structure-activity relationships by synthesizing and testing a library of halogenated benzyl isothiocyanate analogs.
Conclusion
While the history of this compound remains to be fully elucidated, its chemical structure suggests a promising profile for biological activity. By leveraging the extensive knowledge of benzyl isothiocyanate's mechanisms of action, researchers can strategically investigate this halogenated derivative as a novel therapeutic agent. This technical guide provides a foundational resource to stimulate and guide future research in this exciting area.
Literature review of 1-Bromo-2-(isothiocyanatomethyl)benzene research
This technical guide will, therefore, provide a summary of general synthetic methods for structurally related substituted benzyl isothiocyanates and an overview of their known chemical properties and biological activities, which may serve as a proxy for understanding the potential characteristics of 1-Bromo-2-(isothiocyanatomethyl)benzene.
General Synthesis of Substituted Benzyl Isothiocyanates
The most common and versatile method for the synthesis of isothiocyanates, including substituted benzyl isothiocyanates, involves the reaction of a primary amine with a thiocarbonyl transfer reagent.[3][4][5][6] The general pathway begins with the corresponding substituted benzylamine.
Key Synthetic Pathways:
-
From Primary Amines using Carbon Disulfide (CS2): This is a widely used, two-step approach.[3]
-
Step 1: Dithiocarbamate Salt Formation: The primary amine (e.g., 2-bromobenzylamine) reacts with carbon disulfide in the presence of a base (like potassium carbonate or triethylamine) to form a dithiocarbamate salt in situ.[7]
-
Step 2: Desulfurization: The dithiocarbamate salt is then treated with a desulfurization agent to yield the isothiocyanate.[4] Common desulfurizing agents include cyanuric chloride, triphosgene, or hydrogen peroxide.[4][7]
-
-
Using Thiophosgene and its Alternatives: Historically, thiophosgene (CSCl2) was a common reagent for this conversion. However, due to its high toxicity, alternative and safer thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (TCDI) are now preferred.[3]
The synthesis of the unsubstituted benzyl isothiocyanate from benzylamine and carbon disulfide has been reported to achieve high yields, often up to 99%.[7][8] It is plausible that a similar approach could be applied to the synthesis of this compound starting from 2-bromobenzylamine.
General Experimental Protocol for Isothiocyanate Synthesis from a Primary Amine
The following is a generalized protocol based on methods reported for the synthesis of various alkyl and aryl isothiocyanates and can be adapted for the synthesis of the target compound.[7]
Materials:
-
Substituted Benzylamine (e.g., 2-bromobenzylamine)
-
Carbon Disulfide (CS2)
-
Potassium Carbonate (K2CO3)
-
Cyanuric Chloride (TCT)
-
Dichloromethane (CH2Cl2)
-
Water
-
Dimethylformamide (DMF) (for electron-deficient amines)
Procedure:
-
To a mixture of the primary amine (1 equivalent) and potassium carbonate (2 equivalents) in water, carbon disulfide (1.2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the formation of the dithiocarbamate salt is complete (monitoring by HPLC or GC is recommended).
-
The mixture is then cooled to 0°C, and a solution of cyanuric chloride (0.5 equivalents) in dichloromethane is added dropwise.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is then basified (e.g., with 6N NaOH) to a pH > 11.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be further purified by chromatography if necessary.
Physicochemical and Spectroscopic Data
Specific quantitative data for this compound is not available in the reviewed literature. However, for the parent compound, benzyl isothiocyanate, the following data is reported:
| Property | Value | Reference |
| Molecular Formula | C8H7NS | [8] |
| Molecular Weight | 149.21 g/mol | [8] |
| Appearance | Colorless oil | [7] |
| IR (neat) | 2091 cm⁻¹ (νN=C=S) | [7] |
| ¹H NMR (CDCl₃) | δ 4.71 (s, 2H), 7.31–7.41 (m, 5H) | [7] |
| GC-EIMS (m/z) | 149 [M⁺, 30%], 91 (100%) | [7] |
For the related compound, 2-chlorobenzyl isothiocyanate, a refractive index of 1.6115-1.6175 @ 20°C is reported.[9]
Reactivity and Potential Applications
Isothiocyanates are known for their reactivity towards nucleophiles, particularly at the electrophilic carbon atom of the -N=C=S group. They readily react with amines, thiols, and alcohols.[10] This reactivity is fundamental to their biological activities and their use as synthetic intermediates.[3][6]
Potential Applications in Research and Drug Development:
-
Anticancer and Antimicrobial Agents: Many isothiocyanates, particularly those derived from cruciferous vegetables like benzyl isothiocyanate, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[3][11] They are known to induce apoptosis in cancer cells and inhibit various enzymatic pathways.[11]
-
Bioconjugation: The reactivity of the isothiocyanate group with amine and thiol groups on proteins makes them useful reagents for bioconjugation, such as fluorescently labeling proteins for imaging studies.[12] Benzyl isothiocyanates have been shown to be effective for cysteine-specific labeling of proteins.[12]
-
Synthetic Intermediates: Isothiocyanates are versatile building blocks in organic synthesis, used in the preparation of various nitrogen- and sulfur-containing heterocyclic compounds.[10]
The bromo-substitution on the benzene ring of this compound would likely influence its reactivity and biological activity compared to the unsubstituted benzyl isothiocyanate. The bromine atom is an electron-withdrawing group, which could affect the electrophilicity of the isothiocyanate carbon. Furthermore, the bromine atom provides a handle for further synthetic modifications, for example, through cross-coupling reactions.
Logical Workflow for Synthesis and Characterization
Below is a generalized workflow for the synthesis and characterization of a substituted benzyl isothiocyanate like the target compound.
References
- 1. 2-Bromobenzyl isothiocyanate | CAS#:17863-40-0 | Chemsrc [chemsrc.com]
- 2. 17863-40-0_2-Bromobenzyl isothiocyanateCAS号:17863-40-0_2-Bromobenzyl isothiocyanate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. BENZYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chlorobenzyl isothiocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(isothiocyanatomethyl)benzene, also known as 2-bromobenzyl isothiocyanate, is a reactive organic compound of interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive isothiocyanate group and a substituted phenyl ring, makes it a versatile building block for the synthesis of novel therapeutic agents. Isothiocyanates, in general, are known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromo-substituted benzyl moiety can be leveraged for further chemical modifications and to explore structure-activity relationships in drug design.
Physicochemical Properties
While detailed experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from related compounds.
| Property | Value |
| CAS Number | 17863-40-0 |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water. |
Commercial Availability
As of late 2025, this compound is not listed in the catalogs of major chemical suppliers as a stock item. Researchers requiring this compound will likely need to undertake its synthesis in-house. The necessary precursors, however, are commercially available.
Synthesis of this compound
The most direct synthetic route to this compound is from its corresponding primary amine, 2-bromobenzylamine. This conversion can be achieved using various reagents that introduce the thiocarbonyl group. Two common methods are presented below.
Starting Material Availability
The key precursor for the synthesis is 2-bromobenzylamine or its hydrochloride salt. This compound, along with its own precursor, 2-bromobenzyl bromide, can be sourced from several commercial suppliers.
| Compound | Suppliers | Purity |
| 2-Bromobenzylamine | Sigma-Aldrich, ChemicalBook, etc. | Varies by supplier |
| 2-Bromobenzylamine hydrochloride | Santa Cruz Biotechnology, TCI Chemicals, etc. | ≥95% |
| 2-Bromobenzyl bromide | Sigma-Aldrich, TCI Chemicals, Cenmed Enterprises, etc. | ≥98% |
Synthetic Pathways
The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic chemistry.
Caption: Synthetic approach to this compound.
This is a classic and often high-yielding method for the preparation of isothiocyanates. However, it requires the use of highly toxic and volatile thiophosgene, necessitating stringent safety precautions.
Experimental Protocol:
-
Dissolution: Dissolve 2-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (1.1 eq), to the solution.
-
Thiophosgene Addition: Cool the mixture in an ice bath and add a solution of thiophosgene (1.05 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: After filtering, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the synthesis using thiophosgene.
This method avoids the use of highly toxic thiophosgene and is a common alternative. It proceeds via a dithiocarbamate salt intermediate which is then decomposed to the isothiocyanate.
Experimental Protocol:
-
Dithiocarbamate Formation: Dissolve 2-bromobenzylamine (1.0 eq) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, for example, an inorganic base like potassium carbonate or a strong organic base, followed by the dropwise addition of carbon disulfide (1.1 eq). Stir the mixture at room temperature for several hours to form the dithiocarbamate salt.
-
Desulfurization: To the solution containing the dithiocarbamate salt, add a desulfurizing agent. Common reagents for this step include cyanuric chloride, tosyl chloride, or an oxidizing agent like hydrogen peroxide. The choice of reagent will influence the reaction conditions and work-up procedure. For instance, with cyanuric chloride, the reaction is typically run at low temperatures.
-
Work-up and Purification: The work-up will depend on the desulfurizing agent used. Generally, it involves quenching the reaction, extraction with an organic solvent, washing, drying, and concentration. The final product is then purified by column chromatography.
Caption: Two-step, one-pot synthesis using carbon disulfide.
Potential Applications in Drug Discovery
While specific studies on this compound are not abundant in the literature, the broader class of benzyl isothiocyanates has garnered significant interest for its pharmacological properties. Benzyl isothiocyanate, the parent compound, has been extensively studied for its anticancer activities, which are mediated through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
The introduction of a bromine atom at the 2-position of the benzyl ring in this compound offers several possibilities for drug development:
-
Modulation of Activity: The electronic and steric properties of the bromine atom can influence the reactivity of the isothiocyanate group and the overall biological activity of the molecule.
-
Metabolic Stability: The presence of a halogen can alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.
-
Further Functionalization: The bromo substituent can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Researchers can utilize this compound as a starting point to design and synthesize novel compounds targeting a range of diseases, leveraging the known biological activities of the isothiocyanate pharmacophore.
Conclusion
This compound is a valuable, yet not commercially available, chemical intermediate for researchers in the pharmaceutical sciences. This guide provides essential information for its synthesis, primarily through the conversion of 2-bromobenzylamine. The choice of synthetic method will depend on the available laboratory infrastructure and safety considerations, with the carbon disulfide method offering a less hazardous alternative to the traditional thiophosgene route. The potential for this compound and its derivatives in the development of new therapeutic agents warrants further investigation.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 1-Bromo-2-(isothiocyanatomethyl)benzene. The content is structured to offer a comprehensive understanding of the molecule's reactivity, supported by illustrative reaction mechanisms and generalized experimental protocols. The analysis is based on established principles of organic chemistry, given the limited availability of specific experimental data for this compound.
Molecular Structure and Electronic Properties
This compound possesses a unique combination of functional groups that dictate its reactivity. The key components are the benzene ring, a bromine substituent, and an isothiocyanatomethyl group.
-
Benzene Ring: The aromatic ring is inherently electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions.
-
Bromo Group (-Br): This substituent exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to the high electronegativity of bromine, which deactivates the ring towards electrophilic attack. However, it also has a resonance electron-donating effect (+R effect) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.[1][2][3] Overall, halogens are considered deactivating ortho-, para- directors.[3]
-
Isothiocyanatomethyl Group (-CH₂NCS): This group can be considered an alkyl substituent with an attached isothiocyanate. Alkyl groups are weakly electron-donating through an inductive effect (+I effect), thus activating the ring and directing electrophiles to the ortho and para positions.[1][3][4] The isothiocyanate moiety itself is a powerful electrophilic site.
The interplay of these electronic effects determines the primary sites for both electrophilic and nucleophilic attack.
Identification of Electrophilic and Nucleophilic Sites
Based on the electronic properties of the substituents, the key reactive sites of this compound are identified as follows:
Nucleophilic Sites:
-
The Aromatic Ring: The π-electron system of the benzene ring is nucleophilic and will react with strong electrophiles. The positions ortho and para to the electron-donating isothiocyanatomethyl group are particularly electron-rich.
Electrophilic Sites:
-
The Isothiocyanate Carbon: The carbon atom of the -N=C=S group is highly electrophilic.[5] This is due to the cumulative electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This site is highly susceptible to attack by a wide range of nucleophiles.[6]
-
The Benzylic Carbon: The carbon atom of the methylene bridge (-CH₂-) is at the benzylic position. This position is activated towards nucleophilic substitution, particularly if a good leaving group is present or can be formed in situ.[7][8][9]
The following table summarizes the predicted reactivity at these sites.
| Site | Type | Predicted Reactivity | Rationale |
| Aromatic Ring (C4, C6) | Nucleophilic | High | Activated by the ortho-, para- directing isothiocyanatomethyl group. |
| Aromatic Ring (C3, C5) | Nucleophilic | Low | Deactivated by the inductive effect of the bromo group and not significantly activated by the isothiocyanatomethyl group. |
| Isothiocyanate Carbon | Electrophilic | Very High | Strong dipole and electron withdrawal by both nitrogen and sulfur.[5] |
| Benzylic Carbon | Electrophilic | Moderate | Susceptible to S_N reactions, reactivity depends on the reaction conditions and the nature of the nucleophile.[7][9] |
Reaction Mechanisms and Pathways
Electrophilic Aromatic Substitution
The benzene ring of this compound will undergo electrophilic aromatic substitution. The directing effects of the existing substituents will govern the regioselectivity of these reactions. The bromo group is an ortho-, para- director, and the isothiocyanatomethyl group is also an ortho-, para- director.[1][3] The positions are numbered starting from the carbon bearing the bromo group as C1.
The directing effects are as follows:
-
Bromo group at C1: Directs to C2, C4, and C6. C2 is blocked.
-
Isothiocyanatomethyl group at C2: Directs to C1, C3, and C5. C1 is blocked.
Considering steric hindrance from the bulky isothiocyanatomethyl group, electrophilic attack is most likely to occur at the C4 and C6 positions .
Caption: Electrophilic aromatic substitution pathway.
Nucleophilic Attack on the Isothiocyanate Group
The isothiocyanate group is a prime target for nucleophiles. A general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon atom of the -N=C=S group.[5][6][10] This reaction is versatile and can be used to synthesize a variety of derivatives, such as thioureas (from amines) and dithiocarbamates (from thiols).[6][11]
Caption: Nucleophilic attack on the isothiocyanate carbon.
Nucleophilic Substitution at the Benzylic Position
The benzylic carbon is another potential electrophilic site. Although there isn't an inherent leaving group, reactions can be envisioned where the isothiocyanate group is displaced or where a prior modification introduces a leaving group. For instance, a hypothetical S_N2 reaction with a strong nucleophile is depicted below. Such reactions are well-documented for benzylic halides.[7][9][12]
Caption: Hypothetical S_N2 reaction at the benzylic carbon.
Experimental Protocols (Illustrative)
The following are generalized experimental protocols for reactions targeting the electrophilic and nucleophilic sites of this compound. These are based on standard procedures for similar compounds and should be adapted and optimized for specific research needs.
Electrophilic Bromination of the Aromatic Ring
This protocol describes a typical procedure for the bromination of an activated benzene derivative.[13][14][15][16][17]
Objective: To introduce a bromine atom at the C4 or C6 position of the benzene ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium bisulfite solution (aqueous)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to consume any excess bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Thiourea Derivative via Nucleophilic Attack
This protocol outlines the reaction with an amine to form a thiourea derivative.[11][18]
Objective: To react the isothiocyanate group with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, argon-purged flask.
-
Add the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a molecule with distinct and predictable sites of electrophilic and nucleophilic reactivity. The aromatic ring serves as a nucleophile, with electrophilic attack directed to the C4 and C6 positions. The isothiocyanate carbon is a potent electrophile, readily reacting with a variety of nucleophiles. The benzylic carbon also presents an electrophilic site for nucleophilic substitution reactions. This dual reactivity makes it a versatile building block in medicinal chemistry and organic synthesis. The provided analysis and illustrative protocols offer a foundational guide for researchers and drug development professionals to explore the chemical potential of this compound. Further experimental and computational studies are warranted to provide quantitative data on its reactivity.
References
- 1. Electrophilic Aromatic Substitution [chem.latech.edu]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Ch12: Substituent Effects [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 10. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Aromatic Reactivity [www2.chemistry.msu.edu]
- 15. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 16. Khan Academy [khanacademy.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Labeling using 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of peptides with 1-Bromo-2-(isothiocyanatomethyl)benzene. This reagent allows for the introduction of a bromo-functionalized aromatic moiety onto a peptide, which can be utilized for various applications, including structural studies, imaging, and as a handle for further chemical modifications.
Introduction
This compound is a bifunctional labeling reagent. The isothiocyanate group (-N=C=S) reacts specifically with primary amine groups present on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form a stable thiourea linkage.[1][2] The presence of the bromo-substituted benzene ring introduces a useful functionality for subsequent applications. This protocol outlines the general procedure for labeling, purification, and characterization of the resulting modified peptide.
Principle of Reaction
The labeling reaction is based on the nucleophilic addition of a primary amine from the peptide to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is pH-dependent, with optimal rates typically observed under slightly basic conditions where the amine is deprotonated and thus more nucleophilic.[2]
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Peptide Preparation
-
Ensure the peptide is of high purity (>95%), as impurities with primary amines will also react with the labeling reagent. This can be confirmed by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the purified peptide to remove any residual water or salts.
-
Accurately weigh the peptide and dissolve it in a minimal amount of a suitable buffer or solvent. For this protocol, we will dissolve it directly in the reaction buffer.
Labeling Reaction
This protocol is a general guideline and may require optimization for specific peptides.
-
Dissolve the Peptide: Dissolve the peptide in anhydrous DMF to a final concentration of 1-10 mg/mL.
-
Prepare the Labeling Reagent: Prepare a stock solution of this compound in anhydrous DMF. A 10-fold molar excess relative to the peptide is a good starting point.
-
Reaction Setup:
-
In a clean microcentrifuge tube, add the dissolved peptide.
-
Add DIPEA to adjust the pH to approximately 8-9. A 2-5 molar excess of DIPEA over the peptide is typically sufficient.
-
Add the desired molar excess of the this compound stock solution to the peptide solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C overnight to minimize potential side reactions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the labeled peptide and the consumption of the starting peptide.
Purification of the Labeled Peptide
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any excess labeling reagent.
-
Acidification: Acidify the reaction mixture with a small amount of TFA (e.g., 0.1% final concentration) to protonate the labeled peptide for better binding to the C18 column.
-
RP-HPLC Purification: Purify the labeled peptide from unreacted peptide, excess labeling reagent, and other byproducts using a semi-preparative or preparative RP-HPLC system with a C18 column.[3][4]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase of mobile phase B from 5% to 95% over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the labeled peptide, which should have a longer retention time than the unlabeled peptide due to the hydrophobicity of the added label.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the labeled peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final labeled peptide as a dry powder.
Characterization
-
Mass Spectrometry: Confirm the successful labeling by determining the molecular weight of the purified product. The mass should correspond to the mass of the peptide plus the mass of one or more molecules of this compound, minus the mass of any displaced protons.
-
RP-HPLC: Assess the purity of the final product.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results. Actual results will vary depending on the specific peptide and reaction conditions.
| Parameter | Unlabeled Peptide | Labeled Peptide |
| Molecular Weight (Da) | [Insert MW of unlabeled peptide] | [Insert MW of labeled peptide] |
| RP-HPLC Retention Time (min) | [Insert RT of unlabeled peptide] | [Insert RT of labeled peptide] |
| Labeling Efficiency (%) | N/A | [Insert expected efficiency, e.g., >90%] |
| Purity after Purification (%) | >95% | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the labeling of peptides with this compound.
Chemical Reaction
Caption: Reaction of a peptide's primary amine with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH- Inactive labeling reagent- Steric hindrance at the labeling site | - Optimize pH using different bases or concentrations- Use fresh labeling reagent- Increase reaction time or temperature- Consider a longer linker on the labeling reagent if available |
| Multiple Labeled Products | - Multiple primary amines on the peptide (N-terminus and Lys residues)- Reaction with other nucleophilic side chains | - Use a peptide with a single primary amine or protect other amines- Optimize reaction conditions (lower temperature, shorter time) to favor the more reactive N-terminal amine |
| Degradation of Peptide | - Harsh reaction conditions (high pH or temperature) | - Lower the pH and/or temperature- Reduce the reaction time |
Safety Precautions
-
This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
DIPEA and TFA are corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. bachem.com [bachem.com]
- 2. scispace.com [scispace.com]
- 3. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-2-(isothiocyanatomethyl)benzene as a Covalent Protein Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(isothiocyanatomethyl)benzene is a reactive chemical probe designed for the covalent modification of proteins. As a member of the benzyl isothiocyanate family, it possesses an electrophilic isothiocyanate group (-N=C=S) that can form stable covalent bonds with nucleophilic amino acid residues on proteins, primarily cysteine and lysine.[1][2][3] This irreversible modification allows for the investigation of protein function, the identification of novel drug targets, and the development of targeted covalent inhibitors. The bromo-substituted benzene ring provides a unique structural motif that can influence its reactivity, selectivity, and biological activity.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool for covalent protein modification in biological research and drug discovery.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNS | N/A |
| Molecular Weight | 228.11 g/mol | [4] |
| Structure | N/A | |
| CAS Number | Not available for this specific isomer. Related isomer 1-bromo-4-(isothiocyanatomethyl)benzene is 2076-56-4. | [4] |
| Reactivity | The isothiocyanate group is a potent electrophile that readily reacts with nucleophiles. Benzyl isothiocyanates are generally more reactive than their phenyl counterparts. | [2][3] |
Mechanism of Covalent Modification
The primary mechanism of action involves the nucleophilic attack of a deprotonated thiol group from a cysteine residue or the ε-amino group of a lysine residue on the electrophilic carbon atom of the isothiocyanate moiety. This reaction results in the formation of a stable dithiocarbamate or thiourea linkage, respectively.[5]
Caption: Mechanism of covalent protein modification.
Applications
-
Target Identification and Validation: Use as a probe to identify novel protein targets by covalently labeling and subsequently identifying the modified proteins using mass spectrometry-based proteomics.[6][7]
-
Enzyme Inhibition: Function as an irreversible inhibitor for enzymes with a reactive cysteine or lysine in their active site.
-
Chemical Biology Tool: Explore cellular signaling pathways by observing the functional consequences of covalently modifying specific proteins.
-
Drug Discovery Lead Compound: Serve as a starting point for the development of targeted covalent inhibitors with therapeutic potential.
Experimental Protocols
Protocol 1: In Vitro Protein Labeling
This protocol describes the general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds
-
Quenching reagent (e.g., β-mercaptoethanol or excess cysteine)
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 µM in the reaction buffer. If targeting cysteines that may be involved in disulfide bonds, pre-incubate the protein with a 2-5 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Labeling Reaction: Add the desired concentration of this compound to the protein solution. A typical starting point is a 10-fold molar excess of the compound over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent, such as β-mercaptoethanol or an excess of free cysteine, to a final concentration of 10-20 mM.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe any shifts in protein mobility.
-
Analysis by Mass Spectrometry: Confirm covalent modification and determine the site of modification using intact protein mass spectrometry or by peptide mapping after proteolytic digestion (e.g., with trypsin).[8][9]
Caption: In Vitro Protein Labeling Workflow.
Protocol 2: Proteome-Wide Target Identification
This protocol outlines a chemoproteomic approach to identify the cellular targets of this compound. A common strategy involves using a tagged version of the compound (e.g., with an alkyne or biotin handle) for affinity purification of modified proteins.[6]
Materials:
-
Cultured cells
-
This compound (or an alkyne-tagged analog)
-
Cell lysis buffer
-
Click chemistry reagents (if using an alkyne-tagged probe)
-
Streptavidin-agarose beads (if using a biotin-tagged probe or after click chemistry with biotin-azide)
-
Protease inhibitors
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1-10 µM) for a specific duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification (for tagged probes):
-
Click Chemistry (for alkyne tags): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified proteins.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified.
-
Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the compound-treated sample compared to the control.
Caption: Proteome-Wide Target Identification Workflow.
Protocol 3: Cell-Based Assay for Target Engagement
This protocol describes a general method to assess whether this compound engages its target protein within a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Assay-specific reagents (e.g., substrate for an enzyme, antibody for Western blot)
-
Plate reader or Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period to allow for covalent modification.
-
Washout (Optional): To confirm irreversible binding, the compound can be washed out, and the cells incubated for an additional period before the assay.
-
Assay Performance:
-
Enzyme Activity Assay: If the target is an enzyme, lyse the cells and measure the enzyme's activity.
-
Western Blot: Analyze the levels of the target protein or a downstream signaling molecule.
-
Cellular Phenotype Assay: Measure a cellular response known to be mediated by the target protein (e.g., proliferation, apoptosis).
-
-
Data Analysis: Determine the IC₅₀ value for the compound's effect in the cell-based assay.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Protein Modification Efficiency
| Protein Target | Compound Concentration (µM) | Incubation Time (h) | Percent Modification (%) | Modified Residue(s) |
| Protein X | 10 | 2 | 85 | Cys123 |
| Protein Y | 10 | 2 | 15 | Lys45 |
| Protein Z | 10 | 2 | 0 | - |
Table 2: Top Protein Hits from Proteomic Target Identification
| Protein ID | Gene Name | Protein Name | Peptide Sequence Modified | Fold Enrichment (Compound/Control) |
| P12345 | TGT1 | Target Protein 1 | ...CYS... | 50.2 |
| Q67890 | TGT2 | Target Protein 2 | ...KLM... | 35.8 |
| R54321 | NSPT1 | Non-specific Target 1 | ...C*DE... | 2.1 |
Table 3: Cellular Target Engagement and Functional Effects
| Cell Line | Assay Type | IC₅₀ (µM) |
| Cell Line A | Enzyme Activity | 1.5 |
| Cell Line A | Cell Proliferation | 2.0 |
| Cell Line B | Apoptosis Induction | 5.8 |
Signaling Pathway Analysis
Covalent modification of a protein can have significant downstream effects on cellular signaling pathways. For instance, if this compound targets a key kinase in a signaling cascade, it could lead to the inhibition of the entire pathway.
Caption: Inhibition of a signaling pathway.
Conclusion
This compound is a valuable research tool for the covalent modification of proteins. The protocols and guidelines presented here provide a framework for its application in target identification, enzyme inhibition studies, and as a starting point for drug discovery programs. Careful experimental design and rigorous data analysis, particularly using mass spectrometry, are essential for the successful application of this and other covalent modifiers.
References
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
Application Notes and Protocols for 1-Bromo-2-(isothiocyanatomethyl)benzene in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(isothiocyanatomethyl)benzene is a versatile bifunctional linker designed for applications in solid-phase synthesis, particularly in the construction of cyclic peptides and other complex molecular architectures. This reagent features two key reactive moieties: an isothiocyanate group and a bromomethyl group. The isothiocyanate provides a chemoselective handle for reaction with primary amines, forming a stable thiourea linkage. The bromomethyl group serves as an electrophile for alkylation of nucleophiles such as thiols (e.g., cysteine residues) or amines. The ortho-substitution pattern of these functional groups offers unique conformational constraints, making it a valuable tool for creating structurally diverse and biologically active molecules.
These application notes provide detailed protocols for the use of this compound in the solid-phase synthesis and cyclization of peptides, a critical strategy in drug discovery for enhancing peptide stability, binding affinity, and cell permeability.
Key Applications
-
On-Resin Peptide Cyclization: Creation of head-to-side chain or side-chain-to-side-chain cyclic peptides.
-
Thiourea-Containing Macrocycles: Introduction of a thiourea moiety into the cyclic backbone, which can impart favorable pharmacological properties.
-
Combinatorial Library Synthesis: Suitable for the high-throughput synthesis of diverse cyclic peptide libraries for screening and lead identification.
Reaction Principles
The dual reactivity of this compound allows for a one-pot, two-step cyclization process on a solid-supported peptide. The isothiocyanate group reacts with a primary amine (e.g., the N-terminal amine or the side chain of a lysine residue), followed by an intramolecular alkylation of a nucleophilic residue (e.g., the thiol of a cysteine) by the bromomethyl group. The reaction pathway can be modulated by pH to favor different cyclization strategies.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for assembling the linear peptide precursor on a solid support prior to cyclization.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Head-to-Side Chain Peptide Cyclization
This protocol describes the cyclization of a peptide with an N-terminal amine and a cysteine residue.
Materials:
-
Peptide-bound resin from Protocol 1
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
pH 6.5 buffer (e.g., phosphate buffer)
Procedure:
-
Resin Preparation: After final Fmoc deprotection, wash the peptide-resin with DMF and then with the reaction buffer (e.g., NMP with 1% DIPEA or a buffered aqueous/organic mixture).
-
Linker Addition: Dissolve this compound (2 eq.) in NMP and add it to the resin. Shake the mixture at room temperature. The isothiocyanate will react with the N-terminal amine.
-
Cyclization: After 2 hours, add DIPEA (5 eq.) to raise the pH and facilitate the intramolecular alkylation of the cysteine thiol by the bromomethyl group. Continue shaking for 12-24 hours.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
-
Purification: Purify the cyclic peptide by reverse-phase HPLC.
Protocol 3: On-Resin Side-Chain-to-Side-Chain Peptide Cyclization
This protocol is for cyclizing a peptide containing a lysine and a cysteine residue.
Materials:
-
Peptide-bound resin from Protocol 1 (with Fmoc-Lys(Dde)-OH incorporated at the desired position)
-
Hydrazine hydrate
-
This compound
-
DIPEA
-
NMP
-
pH 9.5 buffer (e.g., borate buffer)
Procedure:
-
Selective Deprotection: After synthesis of the linear peptide, selectively remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine hydrate in DMF (3 x 10 min). Wash the resin thoroughly with DMF.
-
Linker Addition: Dissolve this compound (2 eq.) in NMP and add it to the resin. The isothiocyanate will react with the deprotected lysine amine.
-
Cyclization: After 2 hours, adjust the pH to ~9.5 by adding a solution of DIPEA in NMP or by using a suitable buffer to promote the alkylation of the cysteine thiol. Shake for 12-24 hours.
-
Washing, Cleavage, and Purification: Follow steps 4-7 from Protocol 2.
Data Presentation
The following tables provide representative data for the on-resin cyclization of peptides using this compound.
Table 1: Peptide Sequences for Cyclization
| Peptide ID | Linear Sequence | Cyclization Strategy |
| CP-HS-01 | H₂N-Gly-Ala-Cys -Phe-Leu-CONH₂ | Head-to-Side Chain |
| CP-SC-01 | Ac-Tyr-Lys -Val-Gly-Cys -Ala-CONH₂ | Side-Chain-to-Side-Chain |
| CP-HS-02 | H₂N-Ser-Pro-Cys -Trp-Gly-CONH₂ | Head-to-Side Chain |
| CP-SC-02 | Ac-Ala-Cys -His-Lys -Gln-CONH₂ | Side-Chain-to-Side-Chain |
Table 2: Representative Cyclization Reaction Data
| Peptide ID | Cyclization Conditions | Crude Yield (%) | Purity by HPLC (%) | Observed Mass [M+H]⁺ |
| CP-HS-01 | 2 eq. Linker, 5 eq. DIPEA in NMP, 18h | 65 | >85 | 729.3 |
| CP-SC-01 | 2 eq. Linker, pH 9.5 (DIPEA), 24h | 58 | >80 | 893.4 |
| CP-HS-02 | 2 eq. Linker, 5 eq. DIPEA in NMP, 18h | 72 | >90 | 785.3 |
| CP-SC-02 | 2 eq. Linker, pH 9.5 (DIPEA), 24h | 61 | >85 | 847.4 |
Note: Yields and purities are representative and may vary depending on the peptide sequence and reaction conditions.
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase synthesis and on-resin cyclization of peptides.
Signaling Pathways (Reaction Schemes)
Experimental setup for reactions involving 1-Bromo-2-(isothiocyanatomethyl)benzene
Application Notes and Protocols for 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving this compound, a versatile bifunctional reagent with potential applications in organic synthesis and medicinal chemistry. The protocols detailed below are based on established methodologies for analogous compounds and serve as a starting point for further investigation.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 2-bromotoluene. The first step involves the radical bromination of the benzylic methyl group, followed by the conversion of the resulting benzyl bromide to the corresponding isothiocyanate.
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene
This reaction utilizes N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.
Protocol:
-
To a solution of 2-bromotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Bromo-2-(bromomethyl)benzene.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
The benzyl bromide is then converted to the isothiocyanate by reaction with a thiocyanate salt.
Protocol:
-
Dissolve 1-Bromo-2-(bromomethyl)benzene (1.0 eq) in a polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.
Table 1: Summary of Reagents for Synthesis
| Step | Reagent | Molar Equivalent | Purpose |
| 1 | 2-Bromotoluene | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent | |
| Benzoyl Peroxide/AIBN | Catalytic | Radical Initiator | |
| Carbon Tetrachloride | - | Solvent | |
| 2 | 1-Bromo-2-(bromomethyl)benzene | 1.0 | Starting Material |
| Potassium/Sodium Thiocyanate | 1.2 | Isothiocyanate Source | |
| Acetone/DMF | - | Solvent |
Reactions of this compound
The dual reactivity of this compound allows for a range of chemical transformations, making it a valuable building block in the synthesis of diverse molecular scaffolds.
Reactions of the Isothiocyanate Group (Nucleophilic Addition)
The isothiocyanate moiety is an excellent electrophile and readily reacts with various nucleophiles.
General Protocol for Reaction with Amines (Thiourea Formation):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add the primary or secondary amine (1.0-1.2 eq) to the solution at room temperature.
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the resulting thiourea derivative by crystallization or column chromatography.
Table 2: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Class | Reaction Conditions |
| Primary/Secondary Amine | N,N'-Disubstituted Thiourea | Room Temperature, THF or DCM |
| Alcohol/Phenol | Thiocarbamate | Base catalyst (e.g., NaH, pyridine), elevated temperature |
| Thiol | Dithiocarbamate | Room Temperature, base catalyst (e.g., TEA) |
Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
The bromo-substituent on the aromatic ring can be utilized in various palladium-catalyzed cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds.
General Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.01-0.05 eq), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 3: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Boronic acid/ester | Pd(PPh3)4, Pd(dppf)Cl2 | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)2, P(o-tol)3 | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)4, CuI | Aryl alkyne |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, ligand (e.g., Xantphos) | Aryl amine |
Potential Applications in Drug Development
The isothiocyanate functional group is a well-known pharmacophore present in several biologically active compounds, including some with anticancer properties. The ability to further functionalize the molecule via the aryl bromide makes this compound an attractive scaffold for the synthesis of novel drug candidates. The thiourea and other derivatives can be screened for various biological activities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Reaction pathways of this compound.
Purifying an Intermediate for Drug Discovery: Methods for 1-Bromo-2-(isothiocyanatomethyl)benzene Reaction Products
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for the purification of 1-Bromo-2-(isothiocyanatomethyl)benzene reaction products. This crucial intermediate in the synthesis of various bioactive compounds requires robust purification methods to ensure the integrity and quality of downstream applications. These guidelines provide a comprehensive overview of established techniques, including extraction, column chromatography, and recrystallization, to obtain a high-purity product.
The isothiocyanate functional group is a key pharmacophore in a multitude of therapeutic agents, known for its electrophilic nature that allows for covalent interactions with biological targets. The presence of a brominated benzyl moiety provides a scaffold for further chemical modifications, making this compound a versatile building block in medicinal chemistry. However, impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with subsequent reactions and biological assays, necessitating effective purification.
This document outlines standard laboratory procedures that can be adapted to specific reaction outcomes, ensuring researchers can achieve the desired purity for their compounds.
Application Notes
The purification of this compound and its subsequent reaction products typically follows a multi-step approach. The choice of method depends on the nature of the impurities and the scale of the reaction. Common impurities may include the precursor amine (2-bromobenzylamine), excess thiocarbonylating reagent (or its by-products), and polar impurities.
A general workflow for purification involves an initial aqueous workup to remove water-soluble impurities, followed by a chromatographic step for the separation of closely related organic compounds. For solid products, recrystallization can be an effective final polishing step.
Key Considerations:
-
Stability: Isothiocyanates can be sensitive to heat and highly nucleophilic reagents. Purification conditions should be kept mild where possible.
-
Solvent Selection: The choice of solvents for extraction and chromatography is critical for achieving good separation and recovery. A range of solvents with varying polarities should be screened.
-
Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to remove inorganic salts, and water-soluble reagents from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL for a 100 mL organic phase). This step is crucial for neutralizing any acidic by-products.
-
Brine (1 x 50 mL). This helps to remove residual water from the organic phase.
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a standard technique for purifying organic compounds.[1] The choice of eluent is critical and should be determined by preliminary TLC analysis.
Materials:
-
Crude this compound from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Alternatively, load the crude product directly onto the column if it is not very viscous.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate. The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product on TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Step | Typical Reagents/Materials | Purpose | Expected Purity | Typical Yield |
| Aqueous Workup | Ethyl acetate, Sat. NaHCO₃, Brine | Removal of inorganic salts and water-soluble impurities. | >80% | >90% |
| Flash Chromatography | Silica gel, Hexane/Ethyl acetate | Separation of organic impurities from the desired product.[1] | >95% | 60-80% |
| Recrystallization | Ethanol, Methanol, or Hexane/EtOAc mixtures | Final purification of solid products to obtain high-purity crystalline material. | >99% | 70-90% |
Visualizing the Purification Workflow
The logical flow of the purification process can be visualized as a series of sequential steps, each designed to remove specific types of impurities.
Caption: General workflow for the purification of this compound.
The synthesis of isothiocyanates often proceeds from a primary amine precursor. The following diagram illustrates a generalized reaction and subsequent purification logic.
Caption: Logical relationship between synthesis and purification steps.
References
Application Notes and Protocols for Monitoring Reactions of 1-Bromo-2-(isothiocyanatomethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-(isothiocyanatomethyl)benzene is a bifunctional electrophilic reagent containing a reactive isothiocyanate group and a bromo-substituted aromatic ring. The isothiocyanate moiety readily reacts with nucleophiles, particularly primary and secondary amines, to form thiourea derivatives. This reactivity makes it a valuable building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. These application notes provide detailed protocols for monitoring reactions involving this compound using common analytical techniques.
General Analytical Techniques for Reaction Monitoring
A variety of analytical techniques can be employed for monitoring the progress of reactions involving this compound. The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the level of detail required.
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive, and sensitive technique for qualitative monitoring of a reaction's progress.[1] It allows for the simultaneous visualization of starting materials, intermediates, and products.[2][3]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis, providing information on the concentration of reactants and products over time. Reversed-phase HPLC is commonly used for aromatic compounds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative monitoring of reaction kinetics by integrating the signals of specific protons in the reactants and products.[5] ¹H NMR is particularly useful for tracking the disappearance of the benzylic protons of the starting material and the appearance of new signals from the product.
-
Mass Spectrometry (MS): Used for the identification of products and by-products by determining their mass-to-charge ratio (m/z).[5][6] It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).
Experimental Workflows and Reaction Schemes
The following diagrams illustrate a typical workflow for monitoring a chemical reaction and the general reaction scheme for this compound.
Caption: General workflow for monitoring a chemical reaction.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
This protocol is suitable for rapid, qualitative assessment of reaction completion.
Materials:
-
TLC plates (e.g., Silica gel 60 F254)[7]
-
Developing chamber
-
Mobile phase (e.g., Hexanes/Ethyl Acetate mixture, start with 4:1)
-
Capillary tubes for spotting
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate stain)[7][8]
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark starting positions for the co-spot (starting material mix), starting material, and reaction mixture.
-
Spotting:
-
Co-spot (Co): Spot a solution containing both this compound and the nucleophile.
-
Starting Material (SM): Spot a dilute solution of this compound.
-
Reaction Mixture (Rxn): At t=0 and subsequent time points (e.g., 15 min, 30 min, 1 hr), take a small aliquot from the reaction mixture using a capillary tube and spot it on the plate.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[2] If spots are not UV-active, use a chemical stain like KMnO₄.[7]
-
Interpretation: Monitor the disappearance of the starting material spot in the reaction lane and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible. Calculate the Retention Factor (Rf) for each spot to aid in identification.[8]
Protocol 2: Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol provides quantitative data on the consumption of reactants and formation of products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of known concentrations for the starting material and, if available, the purified product to be used as external standards.
-
Sample Preparation: At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of the mobile phase in an HPLC vial.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Processing: Integrate the peak areas for the starting material and the product. Use a calibration curve generated from the standards to calculate the concentration of each component at each time point.
Data Presentation:
The quantitative data obtained from HPLC analysis can be summarized in a table to easily track the reaction progress.
| Time (minutes) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1543289 | 0 | 0% |
| 30 | 987654 | 554321 | 36% |
| 60 | 512345 | 1028765 | 67% |
| 120 | 76543 | 1456789 | 95% |
| 180 | < 10000 (below limit of quantitation) | 1532109 | >99% |
Protocol 3: Monitoring by ¹H NMR Spectroscopy
This method is excellent for observing the structural changes during the reaction.
Materials & Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent.
-
Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Reference Spectra: Obtain a ¹H NMR spectrum of the starting material, this compound, to identify the chemical shift of its characteristic protons, particularly the benzylic methylene protons (-CH₂-NCS). Based on related compounds, this signal is expected around 4.7 ppm.[9][10]
-
Reaction Sampling: At various time points, withdraw a small aliquot from the reaction. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure and redissolve the residue in a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis:
-
Qualitative: Monitor the decrease in the integral of the starting material's benzylic proton signal and the appearance of a new signal for the corresponding protons in the thiourea product (which will be shifted).
-
Quantitative: If an internal standard is used, the conversion can be calculated by comparing the integral of a product peak to the integral of the standard's peak.
-
Expected Spectral Changes:
| Compound | Key ¹H NMR Signal (CDCl₃, estimated) | Expected Change upon Reaction |
| This compound | ~4.7 ppm (s, 2H, -CH₂NCS)[9][10] | Signal decreases and disappears. |
| Thiourea Product | Shifted -CH₂- signal (~4.9-5.2 ppm) | New signal appears and grows. |
| Aromatic Protons | ~7.1-7.6 ppm | Pattern may shift slightly.[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 6. A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterobifunctional Crosslinkers in Bioconjugation
Topic: Use of Heterobifunctional Crosslinkers in Bioconjugation Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the covalent linkage of two distinct biomolecules. This targeted approach is fundamental in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors. This document provides detailed application notes and protocols for a representative class of heterobifunctional crosslinkers containing an isothiocyanate group for targeting primary amines (e.g., lysine residues) and a bromoacetamide group for targeting sulfhydryl groups (e.g., cysteine residues).
Isothiocyanates react with the primary amine groups on proteins under slightly alkaline conditions to form a stable thiourea bond.[1][2][3] Bromoacetamides, on the other hand, are highly reactive towards sulfhydryl groups, forming a stable thioether linkage. The use of a heterobifunctional crosslinker with these two specificities allows for a controlled, stepwise conjugation process, minimizing the formation of homodimers and other unwanted byproducts.[4][5][6]
A representative, albeit illustrative, structure for such a crosslinker is 4-(Bromoacetamido)phenyl Isothiocyanate . This molecule provides a rigid phenyl spacer between the two reactive moieties. The principles and protocols described herein are broadly applicable to other heterobifunctional crosslinkers with similar reactive groups.
Data Presentation
Table 1: Reactivity of Functional Groups
| Functional Group | Target Residue(s) | pH Range for Optimal Reaction | Resulting Bond |
| Isothiocyanate | Primary Amines (Lysine, N-terminus) | 8.0 - 9.5 | Thiourea |
| Bromoacetamide | Sulfhydryls (Cysteine) | 6.5 - 7.5 | Thioether |
Table 2: Quantitative Parameters for a Typical Two-Step Conjugation
| Parameter | Recommended Range | Purpose |
| Molar ratio of Crosslinker to Protein 1 (Amine-containing) | 5:1 to 20:1 | To achieve sufficient modification of Protein 1. |
| Reaction Time for Step 1 (Isothiocyanate reaction) | 1 - 4 hours | To allow for complete reaction with primary amines. |
| Molar ratio of Modified Protein 1 to Protein 2 (Thiol-containing) | 1:1 to 5:1 | To ensure efficient conjugation to Protein 2. |
| Reaction Time for Step 2 (Bromoacetamide reaction) | 2 - 12 hours | To allow for complete reaction with sulfhydryl groups. |
| Quenching Reagent (Step 1) | 50-100 mM Tris or Glycine | To consume excess isothiocyanate groups. |
| Quenching Reagent (Step 2) | 10-50 mM Cysteine or β-mercaptoethanol | To consume excess bromoacetamide groups. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B) using a heterobifunctional crosslinker like 4-(Bromoacetamido)phenyl Isothiocyanate.
Materials:
-
Protein A (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (e.g., an enzyme with a free cysteine) in a suitable buffer (e.g., PBS, pH 6.5-7.0)
-
Heterobifunctional crosslinker (e.g., 4-(Bromoacetamido)phenyl Isothiocyanate)
-
Anhydrous DMSO or DMF
-
Quenching buffer for Step 1 (e.g., 1 M Tris-HCl, pH 8.0)
-
Quenching buffer for Step 2 (e.g., 1 M Cysteine in PBS)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
Step 1: Modification of Protein A with the Crosslinker
-
Prepare Protein A: Dissolve Protein A in a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the heterobifunctional crosslinker in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.8). This step is crucial to prevent the bromoacetamide group from reacting with any available sulfhydryl groups on Protein A. The modified protein (Protein A-linker) is now ready for the second step.
Step 2: Conjugation of Modified Protein A to Protein B
-
Prepare Protein B: Dissolve Protein B in a reaction buffer at pH 6.5-7.0. If Protein B has no free sulfhydryls, it may be necessary to reduce disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the purified Protein A-linker to Protein B at a molar ratio of 1:1 to 5:1. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted bromoacetamide groups. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Purify the final conjugate (Protein A-Protein B) from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm the formation of a higher molecular weight product. The concentration of the final conjugate can be determined by measuring its absorbance at 280 nm.
Protocol 2: Cysteine-Specific Labeling of an Antibody Fab' Fragment
This protocol outlines the specific labeling of a Fab' fragment, which contains a free cysteine residue, with a fluorescent dye functionalized with a bromoacetamide group, following the modification of the dye with an isothiocyanate linker. While this is a more complex application, it showcases the versatility of the chemistry. A more direct approach would be to use a dye already functionalized with a bromoacetamide. However, for the sake of illustrating the dual reactivity, we will proceed with a two-step approach.
Materials:
-
Antibody (e.g., IgG)
-
Pepsin
-
Reducing agent (e.g., 2-Mercaptoethylamine)
-
Heterobifunctional crosslinker
-
Fluorescent dye with a primary amine
-
Digestion buffer (e.g., 20 mM Sodium Acetate, pH 4.5)
-
Separation buffer (e.g., PBS)
-
Desalting columns
Procedure:
-
Generate F(ab')2 Fragment: Digest the antibody with pepsin at a 1:20 (pepsin:antibody) ratio in digestion buffer for 8-16 hours at 37°C. Purify the F(ab')2 fragments using protein A affinity chromatography to remove the Fc fragment and undigested IgG.
-
Reduce to Fab': Reduce the F(ab')2 fragment to Fab' by incubation with 10 mM 2-Mercaptoethylamine for 1.5 hours at 37°C. This step exposes the hinge-region cysteine residues.
-
Purify Fab': Remove the reducing agent using a desalting column equilibrated with a nitrogen-purged buffer (to prevent re-oxidation of the sulfhydryl groups).
-
Prepare the Reactive Dye: React the amine-containing fluorescent dye with the isothiocyanate end of the heterobifunctional crosslinker in a manner analogous to Step 1 of Protocol 1. Purify the reactive dye-linker conjugate.
-
Labeling Reaction: Immediately add the reactive dye-linker to the purified Fab' fragment at a 5- to 10-fold molar excess. Incubate for 2 hours at room temperature in the dark.
-
Purification and Characterization: Purify the fluorescently labeled Fab' fragment using a desalting column followed by SEC. Characterize the final product by measuring the protein concentration (A280) and the dye concentration (at its specific absorbance maximum).
Visualizations
Caption: Two-step heterobifunctional conjugation workflow.
Caption: Reaction mechanism of the two-step conjugation.
References
- 1. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. covachem.com [covachem.com]
- 5. Heterobifunctional Crosslinkers [proteochem.com]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 1-Bromo-2-(isothiocyanatomethyl)benzene in Cellular Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(isothiocyanatomethyl)benzene is a bifunctional chemical probe designed for cross-linking studies in a cellular context. Its unique structure, featuring both a highly reactive isothiocyanate group and a bromo-benzyl moiety, allows for the covalent capture of protein-protein interactions. The isothiocyanate group readily reacts with nucleophilic residues such as lysine and cysteine, while the bromo-benzyl group can form covalent bonds through nucleophilic substitution, providing a two-step or simultaneous cross-linking capability. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate protein complexes and cellular signaling pathways.
Mechanism of Action
The utility of this compound as a cross-linking agent stems from its two reactive moieties. The isothiocyanate (-N=C=S) group exhibits a strong electrophilic character, making it susceptible to nucleophilic attack by the primary amine groups of lysine residues and the thiol groups of cysteine residues on proteins. This reaction forms a stable thiourea or dithiocarbamate linkage, respectively. The bromo-benzyl group provides a second site for covalent bond formation, likely through nucleophilic substitution with suitable amino acid side chains, effectively "linking" interacting proteins. This dual reactivity allows for the capture of transient or weak protein-protein interactions within the cellular environment.
Caption: Proposed two-step cross-linking mechanism of this compound.
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for cellular cross-linking experiments with this compound. These values are derived from typical concentrations used for other isothiocyanates in cell-based assays and should be optimized for specific cell lines and experimental goals.[1][2][3][4]
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10^5 - 1 x 10^6 cells/mL | Dependent on cell type and plate format. |
| Working Concentration | 10 - 100 µM | Start with a dose-response curve to determine the optimal concentration. |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient to capture transient interactions. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To stop the cross-linking reaction. |
| Final Quencher Conc. | 20 - 50 mM | Add directly to the cell culture medium. |
Experimental Protocols
Protocol 1: In-Cell Cross-Linking and Protein Extraction
This protocol describes the general workflow for treating cultured cells with this compound to cross-link interacting proteins, followed by cell lysis and protein extraction.
Caption: General experimental workflow for in-cell cross-linking.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing this compound.
-
Incubation: Incubate the cells at 37°C for the desired period (e.g., 15-60 minutes).
-
Quenching: Add the quenching solution to the culture medium to a final concentration of 20-50 mM and incubate for 15 minutes at 37°C to stop the cross-linking reaction.
-
Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: Collect the supernatant containing the cross-linked protein complexes for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Analysis of Cross-Linked Complexes by Western Blot
This protocol details the detection of cross-linked protein complexes using Western blotting.
Materials:
-
Protein lysate from Protocol 1
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. High-molecular-weight bands or shifts in the target protein band may indicate cross-linking.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
Investigating Signaling Pathways
This compound can be a valuable tool to study signaling pathways by capturing interactions between key signaling proteins. For example, it could be used to investigate the p53 signaling pathway by cross-linking p53 to its regulatory partners. Benzene, a related compound, has been shown to affect the cell cycle via a p53-mediated mechanism.[5]
Caption: Simplified p53 signaling pathway that can be studied using cross-linking.
By treating cells with this compound and then performing immunoprecipitation for p53 followed by mass spectrometry, researchers can identify known and novel interacting proteins, providing insights into the regulation of this critical tumor suppressor pathway.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scalable synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene, a versatile building block for the development of novel therapeutic agents. The document outlines a robust one-pot synthesis method, presents key quantitative data, and discusses the potential applications of this class of compounds in modulating critical signaling pathways implicated in various diseases, including cancer.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Benzyl isothiocyanate (BITC), found in cruciferous vegetables, has been extensively studied for its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The introduction of a bromine atom at the ortho-position of the benzyl ring in this compound is anticipated to modulate its chemical reactivity and biological activity, offering opportunities for the development of new chemical probes and drug candidates.
This document provides a scalable and efficient protocol for the synthesis of this compound from the readily available precursor, 2-bromobenzylamine.
Scalable Synthesis Protocol
This one-pot protocol describes the conversion of 2-bromobenzylamine to this compound using carbon disulfide and triethylamine, followed by desulfurization. This method avoids the use of highly toxic reagents like thiophosgene and is amenable to scale-up.
Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
Detailed Protocol
Materials:
-
2-bromobenzylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl) or Iodine (I₂) as desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzylamine (1.0 eq) in anhydrous dichloromethane.
-
Formation of Dithiocarbamate Salt: To the solution, add carbon disulfide (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Desulfurization: Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture back to 0 °C.
-
Add the desulfurizing agent (e.g., tosyl chloride, 1.1 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC (typically 1-3 hours).
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 78% | [1] |
| Appearance | Colorless oil | [1] |
| ¹H NMR (600 MHz, CDCl₃) δ | 7.51 (dd, J = 8.1, 0.8 Hz, 1H), 7.24 – 7.17 (m, 2H), 7.10 – 7.03 (m, 1H) | [1] |
| ¹³C NMR (151 MHz, CDCl₃) δ | 137.8, 133.3, 131.4, 128.3, 128.2, 127.0, 120.8 | [1] |
Note: The provided data is for 1-bromo-2-isothiocyanatobenzene, a closely related derivative. Yields for this compound are expected to be comparable under optimized conditions.
Application Notes: Drug Development and Signaling Pathways
Derivatives of benzyl isothiocyanate are promising candidates for drug development due to their well-documented anticancer and anti-inflammatory properties.[2][3] The introduction of a bromine atom can enhance the electrophilicity of the isothiocyanate group, potentially leading to increased reactivity with biological nucleophiles and altered pharmacological profiles.
Anticancer Applications
Benzyl isothiocyanates have been shown to exert their anticancer effects through the modulation of various signaling pathways.[2] While the specific effects of the ortho-bromo substitution are still under investigation, it is plausible that this compound derivatives will share similar mechanisms of action.
Key Signaling Pathways Modulated by Benzyl Isothiocyanates:
-
Induction of Apoptosis: Benzyl isothiocyanates can induce programmed cell death in cancer cells by activating pro-apoptotic proteins (e.g., Bax, Bak) and caspases, while downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[4]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, often at the G2/M phase.[2]
-
MAPK and PI3K/Akt Signaling: Benzyl isothiocyanates have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cell growth, survival, and proliferation.[5]
-
Inhibition of Angiogenesis: Some studies suggest that benzyl isothiocyanates can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[6]
Caption: Putative signaling pathways modulated by bromo-substituted benzyl isothiocyanates.
Future Directions
The scalable synthesis protocol provided herein enables the production of significant quantities of this compound and its derivatives, facilitating further investigation into their biological activities. Researchers are encouraged to explore:
-
The specific effects of the ortho-bromo substitution on the potency and selectivity of these compounds against various cancer cell lines.
-
The detailed molecular mechanisms of action, including the identification of direct protein targets.
-
The in vivo efficacy and pharmacokinetic properties of these novel derivatives in preclinical models of cancer and inflammatory diseases.
By providing a reliable synthetic route and highlighting the potential therapeutic applications, these notes aim to accelerate the discovery and development of new drugs based on the this compound scaffold.
References
- 1. rsc.org [rsc.org]
- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
- 5. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 1-Bromo-2-(isothiocyanatomethyl)benzene with Cysteine and Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(isothiocyanatomethyl)benzene is a bifunctional molecule containing a reactive isothiocyanate (ITC) group and a bromo-substituted aromatic ring. The isothiocyanate moiety is a potent electrophile known to react with nucleophilic residues in proteins, primarily the thiol group of cysteine and the ε-amino group of lysine. This reactivity makes it a valuable tool in chemical biology and drug development for applications such as protein labeling, cross-linking, and the development of covalent inhibitors.
These application notes provide a detailed overview of the reaction of this compound with cysteine and lysine residues, including reaction mechanisms, influential factors, and protocols for experimental investigation.
Reaction Mechanisms
The reaction of this compound with cysteine and lysine residues proceeds through nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group.
-
Reaction with Cysteine: The thiol group (-SH) of a cysteine residue acts as a nucleophile, attacking the isothiocyanate to form a dithiocarbamate adduct. This reaction is generally favored under neutral to slightly acidic conditions (pH 6-8) and is often reversible.[1][2][3] The reversibility of this linkage can be a key consideration in experimental design, potentially allowing for dynamic covalent interactions or acting as a transport form of the parent compound.[1]
-
Reaction with Lysine: The ε-amino group (-NH2) of a lysine residue attacks the isothiocyanate to form a stable thiourea adduct.[2][4] This reaction is favored under more alkaline conditions (pH 9-11) where the amino group is deprotonated and thus more nucleophilic.[2][3]
Quantitative Data Summary
Table 1: Reference Quantitative Data for Isothiocyanate Reactions
| Parameter | Cysteine Reaction (Dithiocarbamate) | Lysine Reaction (Thiourea) | Reference Compound | Notes |
| Optimal pH | 6.0 - 8.0[2][3] | 9.0 - 11.0[2][3] | General ITCs | The pH is a critical factor influencing selectivity. |
| Reversibility | Reversible[1] | Generally Stable | General ITCs | Dithiocarbamate stability can be influenced by the local environment. |
| Relative Rate | Generally faster at neutral pH | Slower at neutral pH, increases with pH | General ITCs | The rate is dependent on the nucleophilicity of the amino acid side chain. |
| Yield | Variable, depends on conditions | Generally high under optimal pH | BITC[5] | Yields are highly dependent on reactant concentrations, temperature, and reaction time. |
Experimental Protocols
The following protocols provide a general framework for studying the reaction of this compound with proteins or peptides containing cysteine and lysine residues. Optimization of specific parameters (e.g., concentration, temperature, incubation time) is recommended for each specific application.
Protocol 1: General Procedure for Protein Modification
This protocol outlines the basic steps for labeling a protein with this compound.
Materials:
-
Protein of interest (containing cysteine and/or lysine)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at desired pH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris buffer, β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL. If targeting cysteine residues, ensure they are in a reduced state. This can be achieved by pre-treating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
ITC Stock Solution: Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMF or DMSO. Prepare this solution fresh before each experiment to minimize hydrolysis of the isothiocyanate.
-
Reaction Incubation: Add a molar excess of the this compound stock solution to the protein solution. The molar ratio will need to be optimized but can range from 5-fold to 100-fold excess of the ITC. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing for a predetermined time (e.g., 1-24 hours). The optimal pH will depend on the target residue:
-
For Cysteine modification: Use a buffer with a pH between 6.5 and 7.5.
-
For Lysine modification: Use a buffer with a pH between 8.5 and 9.5.
-
-
Quenching (Optional): To stop the reaction, a quenching reagent with a high concentration of nucleophiles can be added. For example, adding Tris buffer to a final concentration of 50-100 mM or a small molecule thiol like β-mercaptoethanol.
-
Purification: Remove excess, unreacted this compound and reaction byproducts from the labeled protein using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Analysis: Characterize the resulting protein conjugate to determine the extent of labeling and the site(s) of modification. This is typically done using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to measure the mass shift corresponding to the addition of the this compound moiety. Further analysis by tandem mass spectrometry (MS/MS) after proteolytic digestion can identify the specific modified residues.
Protocol 2: Monitoring Reaction Kinetics by HPLC
This protocol describes how to monitor the progress of the reaction between this compound and a model peptide using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Model peptide (containing a single cysteine or lysine)
-
This compound
-
Reaction Buffer (as described in Protocol 1)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phases:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Quenching solution (e.g., 10% TFA in water)
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 1, using the model peptide.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of the quenching solution. This will stop the reaction by rapidly lowering the pH.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system. Elute the peptide and its modified product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm for the peptide backbone or a wavelength where the aromatic ring of the ITC absorbs). The peak corresponding to the unmodified peptide will decrease over time, while the peak for the modified peptide adduct will increase. By integrating the peak areas at each time point, the reaction rate can be determined.
Characterization of Adducts
Mass spectrometry is the primary tool for characterizing the protein conjugates formed.
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the purified conjugate will show an increase in the molecular weight of the protein corresponding to the mass of the added this compound moiety for each modification.
-
Peptide Mapping: To identify the specific sites of modification, the protein conjugate is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the modification will have a characteristic mass shift, and fragmentation analysis (MS/MS) can pinpoint the modified cysteine or lysine residue.
Applications in Drug Development and Research
The ability of this compound to covalently modify proteins makes it a valuable tool in several research and development areas:
-
Covalent Inhibitor Development: The ITC group can be used to target nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. The bromo-benzene moiety can be further functionalized, for example, through cross-coupling reactions, to attach other functionalities.
-
Protein Labeling and Bioconjugation: This compound can be used to attach probes (e.g., fluorescent dyes, biotin) to proteins for imaging or purification purposes, assuming the bromo-substituent is first modified.
-
Chemical Proteomics: As a reactive fragment, it can be used in activity-based protein profiling (ABPP) to identify novel protein targets that are regulated by cysteine or lysine reactivity.
Conclusion
This compound is a versatile reagent for the modification of cysteine and lysine residues in proteins. Understanding the pH-dependent reactivity and the nature of the resulting covalent adducts is crucial for its effective application. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at leveraging the unique reactivity of this compound in their respective fields. It is re-emphasized that the provided quantitative data is based on related compounds, and specific experimental determination for this compound is highly recommended.
References
- 1. Benzene, (isothiocyanatomethyl)- [webbook.nist.gov]
- 2. Separation of Benzene, 1-bromo-3-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and biochemical analysis of the mechanism of action of lysine 5,6-aminomutase [ouci.dntb.gov.ua]
Application Notes and Protocols for Biomolecule Immobilization using 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the direct application of 1-Bromo-2-(isothiocyanatomethyl)benzene in biomolecule immobilization is not extensively available in public literature. The following application notes and protocols are based on the well-established reactivity of its constituent functional groups: the isothiocyanate group, which primarily reacts with primary amines (e.g., lysine residues in proteins), and the bromo group, which is reactive towards thiol groups (e.g., cysteine residues in proteins). These protocols are intended as a guide and may require optimization for specific applications.
Introduction
This compound is a heterobifunctional crosslinking agent designed for the covalent immobilization of biomolecules. Its unique structure offers a two-step conjugation strategy, enabling the directed and stable attachment of proteins, peptides, and other biomolecules to surfaces or other molecules. The isothiocyanate group (-N=C=S) readily forms a stable thiourea bond with primary amine groups found on the N-terminus of proteins and the side chain of lysine residues. The bromo group (-Br) can form a stable thioether bond with sulfhydryl groups present in cysteine residues. This dual reactivity allows for controlled, site-specific immobilization, which is crucial for preserving the biological activity of the immobilized molecule.
Principle of Immobilization
The immobilization process using this compound can be performed in a sequential manner. This approach minimizes self-polymerization of the biomolecule and allows for a more controlled orientation on the substrate.
-
Surface Functionalization (Amine-Reactive Step): A substrate with primary amine groups is first reacted with the isothiocyanate end of the linker. This step covalently attaches the linker to the support material.
-
Biomolecule Immobilization (Thiol-Reactive Step): The biomolecule, containing accessible thiol groups (cysteine residues), is then introduced to the linker-activated surface. The bromo group on the linker reacts with the thiol groups on the biomolecule, forming a stable covalent bond.
Alternatively, for biomolecules where lysine residues are intended for linkage, the biomolecule can be reacted with the isothiocyanate group first, followed by attachment to a thiol-containing surface. The choice of strategy depends on the desired orientation and the availability of reactive groups on the biomolecule and the surface.
Applications
The ability to specifically immobilize biomolecules opens up a wide range of applications in research and drug development:
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports for use in bioreactors, biosensors, and high-throughput screening assays. Immobilization can enhance enzyme stability and allow for reusability.[1][2][3][4]
-
Antibody and Antigen Immobilization: Creating immunosensors and diagnostic assays where antibodies or antigens are immobilized on a surface to detect specific analytes.
-
Drug Discovery: Immobilizing target proteins to study drug-target interactions, perform affinity chromatography, and screen for potential drug candidates.
-
Cell-Based Assays: Creating surfaces with immobilized signaling molecules to study cell adhesion, proliferation, and differentiation.
Experimental Protocols
The following are generalized protocols for the immobilization of a generic protein containing both lysine and cysteine residues onto an amine-functionalized surface.
Protocol 1: Two-Step Immobilization of a Thiol-Containing Protein to an Amine-Functionalized Surface
This protocol is ideal for orienting a protein via a specific cysteine residue.
Materials:
-
Amine-functionalized substrate (e.g., amine-coated glass slide, agarose beads)
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Protein to be immobilized (containing at least one free thiol group)
-
Reaction Buffer A (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)
-
Reaction Buffer B (e.g., 0.1 M phosphate-buffered saline (PBS) with 10 mM EDTA, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
Step 1: Activation of Amine-Functionalized Surface
-
Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.
-
Wash the amine-functionalized substrate with Reaction Buffer A.
-
Immerse the substrate in the crosslinker solution and incubate for 2 hours at room temperature with gentle agitation.
-
Wash the substrate thoroughly with the organic solvent to remove unreacted crosslinker, followed by washing with Reaction Buffer B.
Step 2: Immobilization of Thiol-Containing Protein
-
Prepare a solution of the protein in Reaction Buffer B at a concentration of 0.1-2 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat the protein with a reducing agent like DTT and subsequently remove the reducing agent by dialysis or gel filtration.
-
Immerse the activated substrate in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the substrate from the protein solution and wash it with Washing Buffer to remove non-covalently bound protein.
-
To block any unreacted bromo groups, immerse the substrate in a solution of a thiol-containing compound (e.g., 10 mM β-mercaptoethanol or cysteine) in Reaction Buffer B for 30 minutes.
-
Wash the substrate extensively with Washing Buffer. The surface with the immobilized protein is now ready for use.
Protocol 2: One-Step Immobilization (less controlled)
This protocol is simpler but may result in random orientation and potential crosslinking of the protein.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a solution of the protein (0.1-2 mg/mL) in Reaction Buffer A.
-
Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.
-
Add the crosslinker solution to the protein solution at a molar excess (e.g., 10 to 50-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Add the reaction mixture to the amine-functionalized substrate and incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Wash the substrate with Washing Buffer to remove unreacted components.
-
Quench unreacted sites on the substrate by incubating with Quenching Buffer for 30 minutes.
-
Wash the substrate extensively with Washing Buffer.
Data Presentation
The efficiency of the immobilization process and the activity of the immobilized biomolecule should be quantified.
| Parameter | Description | Method of Measurement | Example Value |
| Surface Linker Density | Amount of crosslinker attached to the surface. | Spectroscopic methods (if the linker has a chromophore) or by reacting with a fluorescently labeled amine. | 5 x 10¹² molecules/cm² |
| Protein Immobilization Efficiency | Percentage of protein from the solution that becomes immobilized. | Depletion of protein from the solution (measured by UV-Vis spectroscopy, e.g., at 280 nm) or direct measurement on the surface (e.g., using a fluorescently labeled protein). | 75% |
| Immobilized Protein Density | Amount of protein immobilized per unit area of the surface. | Surface-sensitive techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR). | 200 ng/cm² |
| Biological Activity | Activity of the immobilized protein compared to the free protein in solution. | For enzymes, a standard activity assay. For antibodies, an ELISA-based binding assay. | 85% of native activity retained |
Visualizations
Experimental Workflow
Caption: Workflow for two-step immobilization of a thiol-containing protein.
Signaling Pathway Interaction
Caption: Immobilized antibody activating a cell surface receptor signaling pathway.
References
- 1. Site-Specific and Covalent Immobilization of His-Tagged Proteins via Surface Vinyl Sulfone-Imidazole Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. korambiotech.com [korambiotech.com]
- 4. Site-specific protein labelling and immobilization mediated by microbial transglutaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Bromo-2-(isothiocyanatomethyl)benzene.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis and use of 1-Bromo-2-(isothiocyanatomethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and common synthetic route involves a two-step process starting from 1-bromo-2-methylbenzene. The first step is a free-radical benzylic bromination of the methyl group to form 1-bromo-2-(bromomethyl)benzene. The second step is the conversion of the resulting benzylic bromide to the isothiocyanate by reaction with a thiocyanate salt.
Q2: What are the critical parameters to control during the benzylic bromination of 1-bromo-2-methylbenzene?
A2: Key parameters include the choice of brominating agent, initiator, solvent, and temperature. N-Bromosuccinimide (NBS) is the preferred reagent for selective benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions.[1][2] The reaction is typically initiated by light (UV lamp) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3] Carbon tetrachloride (CCl₄) has been a traditional solvent, though less hazardous alternatives like acetonitrile are now more common. The reaction temperature is usually kept at the reflux temperature of the solvent.
Q3: How can I favor the formation of the isothiocyanate over the thiocyanate isomer in the second step?
A3: The formation of the isothiocyanate versus the thiocyanate is influenced by the reaction conditions. Generally, polar aprotic solvents like DMF or DMSO and higher reaction temperatures favor the formation of the thermodynamically more stable isothiocyanate. The choice of the counter-ion of the thiocyanate salt (e.g., potassium vs. ammonium) can also play a role. In some cases, the initially formed thiocyanate can be isomerized to the isothiocyanate by heating.[4]
Q4: What are the common impurities or side products in the synthesis of this compound?
A4: In the first step (benzylic bromination), potential side products include di-brominated species and products of aromatic ring bromination. Using a slight excess of 1-bromo-2-methylbenzene and controlling the amount of NBS can help minimize di-bromination. Ring bromination is less likely under radical conditions compared to electrophilic aromatic substitution conditions. In the second step, the main side product is the isomeric 1-bromo-2-(thiocyanatomethyl)benzene. Careful control of reaction conditions is necessary to maximize the yield of the desired isothiocyanate.
Q5: How should I store this compound?
A5: Isothiocyanates can be sensitive to moisture and high temperatures.[5] It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration (2-8°C) is advisable.[6]
Troubleshooting Guides
Problem 1: Low yield of 1-bromo-2-(bromomethyl)benzene in the benzylic bromination step.
| Possible Cause | Suggested Solution |
| Inefficient radical initiation. | Ensure the light source for photo-initiation is of appropriate wavelength and intensity. If using a chemical initiator like AIBN, ensure it is fresh and added at the correct temperature for decomposition. |
| Insufficient reaction time. | Monitor the reaction progress by TLC or GC to ensure completion. The reaction may require several hours at reflux. |
| Side reactions. | Use N-Bromosuccinimide (NBS) to maintain a low concentration of bromine and minimize aromatic bromination.[1] Avoid excessively high temperatures which can lead to decomposition. |
| Impure starting material. | Ensure the 1-bromo-2-methylbenzene is pure and free of any radical scavengers. |
Problem 2: Formation of significant amounts of 1-bromo-2-(thiocyanatomethyl)benzene isomer.
| Possible Cause | Suggested Solution |
| Reaction conditions favor the kinetic thiocyanate product. | Use a polar aprotic solvent such as DMF or acetone. Increase the reaction temperature to favor the formation of the thermodynamically more stable isothiocyanate. |
| Inappropriate choice of thiocyanate salt. | Experiment with different thiocyanate salts (e.g., KSCN, NH₄SCN) as the counter-ion can influence the product ratio. |
| Insufficient reaction time for isomerization. | If the thiocyanate is the initial product, prolonging the reaction time at a higher temperature may promote isomerization to the desired isothiocyanate.[4] |
Problem 3: Degradation of the final product during workup or storage.
| Possible Cause | Suggested Solution | | Hydrolysis of the isothiocyanate group. | Avoid prolonged contact with water or protic solvents during the workup. Isothiocyanates can hydrolyze to amines under aqueous conditions.[5] | | Polymerization or decomposition. | Isothiocyanates can be unstable at high temperatures. Use mild conditions for solvent removal (e.g., rotary evaporation at reduced pressure and moderate temperature). Store the purified product under an inert atmosphere and at a low temperature.[6] |
Experimental Protocols
Step 1: Synthesis of 1-bromo-2-(bromomethyl)benzene
This protocol is a general procedure for benzylic bromination and should be optimized for the specific substrate.
Materials:
-
1-bromo-2-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methylbenzene (1.0 eq) in CCl₄ or MeCN.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq). Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-bromo-2-(bromomethyl)benzene.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Solvent | Initiator | Time (h) | Temp (°C) | Yield (%) |
| 1-bromo-2-methylbenzene | 1.0 | CCl₄ | AIBN | 5 | 77 | ~75-85 |
| 1-bromo-2-methylbenzene | 1.0 | MeCN | UV light | 6 | 82 | ~70-80 |
Step 2: Synthesis of this compound
This protocol describes the conversion of the benzylic bromide to the isothiocyanate.
Materials:
-
1-bromo-2-(bromomethyl)benzene
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Dimethylformamide (DMF) or Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2-(bromomethyl)benzene (1.0 eq) in anhydrous DMF or acetone.
-
Add potassium thiocyanate (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-70°C and stir for 3-5 hours. Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
After the reaction is complete, pour the mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Solvent | Thiocyanate Salt | Time (h) | Temp (°C) | Yield (%) |
| 1-bromo-2-(bromomethyl)benzene | 1.0 | DMF | KSCN | 4 | 60 | ~80-90 |
| 1-bromo-2-(bromomethyl)benzene | 1.0 | Acetone | NH₄SCN | 5 | 55 | ~75-85 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate 98 622-78-6 [sigmaaldrich.com]
How to handle the moisture sensitivity of 1-Bromo-2-(isothiocyanatomethyl)benzene.
This technical support center provides guidance on handling the moisture sensitivity of 1-Bromo-2-(isothiocyanatomethyl)benzene. For researchers, scientists, and drug development professionals, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is an organic compound containing a reactive isothiocyanate group (-N=C=S). Isothiocyanates are generally susceptible to hydrolysis, meaning they can react with water. This reaction can lead to the degradation of the compound, forming the corresponding amine or alcohol, which will interfere with your intended reaction.[1][2][3]
Q2: How should I store this compound to maintain its integrity?
A2: To prevent degradation from moisture, it is crucial to store this compound under inert conditions. The recommended storage conditions are summarized in the table below. Always refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations.[4][5][6]
Q3: What are the visible signs of degradation of this compound?
A3: While there may not be immediate and obvious visual cues for minor degradation, significant decomposition due to moisture exposure could potentially lead to a change in color or the formation of solid precipitates (the corresponding urea derivative if an amine is formed and exposed to more isothiocyanate). The most reliable way to assess the purity of the reagent is through analytical techniques such as NMR or IR spectroscopy before use.
Q4: Can I handle this compound on the open bench?
A4: It is strongly recommended to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. Exposure to atmospheric moisture, even for brief periods, can lead to hydrolysis and compromise the quality of the reagent.
Troubleshooting Guides
Problem 1: My reaction with this compound is not proceeding as expected or giving low yields.
-
Potential Cause: The primary suspect is the degradation of the isothiocyanate due to moisture contamination. This could have occurred during storage or during the reaction setup.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, take an aliquot of the this compound and analyze it by a suitable method (e.g., IR spectroscopy to check for the characteristic isothiocyanate peak around 2100 cm⁻¹) to confirm its integrity.
-
Ensure Anhydrous Conditions: Review your experimental setup. Ensure all glassware was rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents were anhydrous.
-
Use Inert Atmosphere: If not already doing so, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent.
-
Problem 2: I observe an unexpected byproduct in my reaction mixture.
-
Potential Cause: The presence of water in the reaction can lead to the hydrolysis of this compound to 2-bromobenzylamine. This amine can then react with another molecule of the isothiocyanate to form a urea byproduct.
-
Troubleshooting Steps:
-
Characterize the Byproduct: If possible, isolate and characterize the byproduct to confirm its identity. The presence of a urea derivative is a strong indicator of moisture contamination.
-
Implement Rigorous Anhydrous Techniques: Follow the detailed experimental protocols for handling air- and moisture-sensitive reagents outlined below. This includes using syringe techniques for liquid transfers and maintaining a positive pressure of inert gas.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed container with a secure cap (e.g., Sure/Seal™ bottle) | Minimizes ingress of moisture during storage.[4][5][6] |
| Temperature | Cool, dry place (as per supplier's recommendation, often 2-8°C) | Reduces the rate of potential decomposition reactions. |
| Handling Environment | Glovebox or Schlenk line | Excludes atmospheric moisture during weighing and transfer. |
| Compatible Solvents | Anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene) | Ensures no water is introduced into the reaction mixture. |
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
This protocol describes the transfer of the liquid reagent using a syringe.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Assemble your reaction apparatus and purge with a dry, inert gas (argon or nitrogen) for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Reagent Transfer:
-
Puncture the septum of the this compound bottle with a needle connected to a source of inert gas to equalize the pressure.
-
Use a clean, dry syringe with a needle to withdraw the desired volume of the reagent. It is good practice to flush the syringe with inert gas before drawing up the liquid.
-
Carefully withdraw the syringe and quickly insert the needle through the septum of your reaction flask.
-
Slowly add the reagent to your reaction mixture.
-
Withdraw the syringe and rinse it immediately with an appropriate anhydrous solvent, followed by a quenching agent like isopropanol.
-
Protocol 2: Quenching a Reaction Containing this compound
Unreacted isothiocyanates should be safely quenched before workup.
-
Cool the Reaction: Cool the reaction mixture in an ice bath.
-
Add a Quenching Agent: Slowly add a nucleophilic quenching agent. A common choice is a primary or secondary amine (e.g., diethylamine) or an alcohol (e.g., isopropanol) to react with the excess isothiocyanate, forming a thiourea or thiocarbamate, respectively.
-
Stir: Allow the mixture to stir for a sufficient amount of time (e.g., 30 minutes) to ensure the complete quenching of the reactive isothiocyanate.
-
Workup: Proceed with your standard aqueous workup procedure.
Visualizations
Caption: Workflow for handling moisture-sensitive reagents.
Caption: Potential degradation pathway in the presence of water.
References
- 1. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20050079255A1 - Isothiocyanate preservatives and methods of their use - Google Patents [patents.google.com]
- 3. US8475862B2 - Isothiocyanate preservatives and methods of their use - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene, a key intermediate for researchers in drug development and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the nucleophilic substitution reaction of 1-bromo-2-(bromomethyl)benzene with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). This reaction typically proceeds via an SN2 mechanism.
Q2: What is the expected 1H NMR chemical shift for the methylene protons (-CH2-) in the final product?
A2: Based on spectral data for the analogous compound (isothiocyanatomethyl)benzene, the singlet for the -CH2NCS protons is expected to appear around 4.65 ppm in CDCl3[1]. The aromatic protons will appear further downfield.
Q3: Is the isothiocyanate product stable? What are the recommended storage conditions?
A3: Benzyl isothiocyanates can be sensitive to heat and moisture[2]. They may degrade over time, potentially hydrolyzing to the corresponding benzylamine or benzyl alcohol under certain conditions[3]. It is recommended to store the purified product at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Q4: Can I use 1-bromo-2-(chloromethyl)benzene as a starting material instead of the bromo-analogue?
A4: Yes, the chloro-analogue can be used. However, the reaction will likely be slower due to the C-Cl bond being stronger than the C-Br bond, making the bromide a better leaving group in nucleophilic substitution reactions. You may need to use higher temperatures or longer reaction times to achieve a comparable yield.
Q5: How can I purify the final product?
A5: The most common method for purifying benzyl isothiocyanates is column chromatography on silica gel[4][5]. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. Distillation under reduced pressure is another possibility, but care must be taken to avoid thermal decomposition.
Experimental Protocol: Synthesis from 1-Bromo-2-(bromomethyl)benzene
This protocol is a general guideline based on standard procedures for the synthesis of benzyl isothiocyanates. Optimization may be required.
Materials:
-
1-Bromo-2-(bromomethyl)benzene
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-(bromomethyl)benzene (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Addition of Thiocyanate: Add potassium thiocyanate (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (1-bromo-2-(bromomethyl)benzene).2. Insufficient reaction temperature or time.3. Poor quality of thiocyanate salt (e.g., hydrated). | 1. Check the purity of the starting material by NMR or GC-MS.2. Increase the reaction temperature to ensure reflux and/or extend the reaction time. Monitor by TLC.3. Use freshly opened or dried potassium/sodium thiocyanate. |
| Formation of a Major Byproduct | 1. Formation of the isomeric benzyl thiocyanate (-CH2SCN).2. Formation of 2-bromobenzyl alcohol due to hydrolysis.3. Dimerization or polymerization products. | 1. The thiocyanate ion is an ambident nucleophile. Isothiocyanate is usually the thermodynamic product. Ensure the reaction goes to completion. The thiocyanate isomer can often be separated by column chromatography.2. Ensure anhydrous conditions if possible, although the provided protocol uses a mixed aqueous system. Minimize water in the workup until the extraction step.3. Use a slight excess of the thiocyanate salt and ensure efficient stirring to promote the desired bimolecular reaction. |
| Product Decomposes During Purification | 1. Thermal degradation during distillation.2. Degradation on silica gel during column chromatography. | 1. Avoid high temperatures. If distillation is necessary, use a high vacuum to lower the boiling point.2. Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to prevent degradation of the acid-sensitive isothiocyanate group. Perform the chromatography quickly. |
| Difficulties in Product Characterization | 1. Ambiguous NMR signals.2. Product is impure. | 1. Compare the 1H NMR spectrum with that of (isothiocyanatomethyl)benzene, expecting a singlet around 4.65 ppm for the CH2 group[1]. Obtain a 13C NMR spectrum; the isothiocyanate carbon (-NCS) has a characteristic shift around 130-140 ppm.2. Re-purify the product. Ensure complete removal of solvent before taking analytical data. |
Data Summary
Table 1: Reaction Conditions and Expected Outcomes
| Parameter | Condition A | Condition B |
| Thiocyanate Salt | Potassium Thiocyanate (KSCN) | Sodium Thiocyanate (NaSCN) |
| Solvent System | Ethanol/Water (4:1) | Acetonitrile |
| Temperature | Reflux (~85°C) | 80°C |
| Typical Reaction Time | 3-6 hours | 4-8 hours |
| Expected Yield | 70-85% | 65-80% |
Table 2: Spectroscopic Data for (isothiocyanatomethyl)benzene (Analogue for Comparison) [1]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| 1H NMR (in CDCl3) | ||
| -CH2- | 4.65 | singlet |
| Aromatic | 7.22-7.34 | multiplet |
| 13C NMR (in CDCl3) | ||
| -CH2- | 48.7 | |
| -NCS | 132.3 | |
| Aromatic | 126.9, 128.4, 129.0, 134.2 |
Visual Guides
References
- 1. rsc.org [rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. BENZYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
Improving the specificity of 1-Bromo-2-(isothiocyanatomethyl)benzene labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of labeling reactions using 1-Bromo-2-(isothiocyanatomethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of this compound and what functional groups does it target on a protein?
The primary reactive group is the isothiocyanate (-N=C=S). It primarily targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the protein. Under specific conditions, it can also react with the thiol group of cysteine residues.[1][2]
Q2: How does pH affect the specificity of the labeling reaction?
The pH of the reaction buffer is a critical factor in determining the specificity of isothiocyanate labeling.[1]
-
Alkaline pH (9.0-10.0): Favors the reaction with primary amines (lysine) as they are deprotonated and more nucleophilic.[1]
-
Neutral to slightly alkaline pH (7.5-8.5): Can lead to a mix of amine and thiol (cysteine) labeling. Thiol reactivity increases at weakly basic pH values.[1]
-
Acidic pH (below 7.0): Generally not recommended as the primary amine groups are protonated, which significantly reduces their reactivity with the isothiocyanate.
Q3: What are the common causes of non-specific labeling?
Non-specific labeling can arise from several factors:
-
Incorrect pH: Using a pH that promotes reactions with unintended functional groups.[1]
-
High Molar Excess of Labeling Reagent: An excessive concentration of this compound can lead to modification of less reactive sites.[3]
-
Presence of Contaminating Proteins: If the protein sample is not pure, other proteins will also be labeled.[4]
-
Hydrolysis of the Isothiocyanate: The isothiocyanate group can be hydrolyzed in aqueous solutions, and the degradation products may interact non-specifically with the protein.
Q4: How can I remove unreacted this compound after the labeling reaction?
Gel filtration chromatography is a common and effective method to separate the labeled protein from excess, unreacted labeling reagent.[4] Dialysis against an appropriate buffer is also a suitable alternative.
Q5: What solvents are recommended for dissolving this compound?
This compound is typically dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution.[4] It is crucial to prepare this solution fresh for each labeling reaction.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[4] Use carbonate-bicarbonate or phosphate buffers. |
| Suboptimal pH | For targeting lysine residues, ensure the reaction pH is in the optimal range of 9.0-9.5. Verify the pH of your buffer before starting the reaction.[1] |
| Inactivated Labeling Reagent | The isothiocyanate group is sensitive to moisture. Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before use. |
| Low Molar Excess | Increase the molar ratio of the labeling reagent to the protein. A typical starting point is a 10- to 20-fold molar excess. This may require optimization for your specific protein. |
| Protein Concentration is Too Low | A higher protein concentration (e.g., >2 mg/mL) can improve labeling efficiency.[4] |
Issue 2: High Background or Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Molar Excess of Labeling Reagent is Too High | Decrease the molar excess of this compound in the reaction.[3] Titrate the concentration to find the optimal balance between labeling efficiency and specificity. |
| Reaction Time is Too Long | Reduce the incubation time. Longer reaction times can lead to the labeling of secondary, less reactive sites. |
| Inefficient Removal of Excess Label | Ensure thorough removal of unreacted label and byproducts using gel filtration or extensive dialysis.[4] |
| Protein Aggregation | Centrifuge the protein solution before the labeling reaction to remove any aggregates, which can trap the labeling reagent and contribute to background. |
| Incorrect pH | If cysteine labeling is not desired, maintain a pH above 9.0 to favor reaction with lysine residues.[1] |
Experimental Protocols
Protocol: Labeling of a Protein with this compound
This protocol is a general guideline and may require optimization for your specific protein and application.
1. Buffer Preparation:
-
Prepare a 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Ensure the buffer is fresh and does not contain any primary amines (e.g., Tris) or sodium azide.[4]
-
If your protein is in an incompatible buffer, dialyze it against the carbonate-bicarbonate buffer overnight at 4°C.[4]
2. Protein Preparation:
-
Dissolve the protein in the carbonate-bicarbonate buffer to a final concentration of 2-10 mg/mL.[4]
-
Ensure the protein solution is clear and free of precipitates.
3. Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
4. Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved labeling reagent to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal time may need to be determined experimentally.
5. Purification:
-
Stop the reaction and remove the unreacted this compound and its byproducts by gel filtration chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).[4]
-
Monitor the column effluent and collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.
6. Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the appropriate wavelength for the this compound label.
-
Calculate the degree of labeling (moles of label per mole of protein).
Visualizations
Caption: Experimental workflow for protein labeling.
References
Degradation pathways of 1-Bromo-2-(isothiocyanatomethyl)benzene and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(isothiocyanatomethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound containing a reactive isothiocyanate group and a bromo-substituted aromatic ring. The isothiocyanate group (-N=C=S) is a versatile electrophile that readily reacts with nucleophiles such as primary amines and thiols. This reactivity makes it a valuable reagent in bioconjugation for labeling proteins, peptides, and other biomolecules with fluorescent dyes or other tags.[1][2][3] The presence of the bromo-benzyl moiety can also be utilized for further chemical modifications.
Q2: What are the main degradation pathways for this compound?
While specific studies on this compound are limited, its degradation can be inferred from the well-documented behavior of benzyl isothiocyanates and related compounds. The primary degradation pathways include:
-
Hydrolysis: In the presence of water, especially under acidic conditions, the isothiocyanate group can hydrolyze to form an unstable thiocarbamic acid intermediate, which then decomposes to 2-bromobenzylamine.[4]
-
Reaction with Nucleophiles: The electrophilic carbon of the isothiocyanate group is susceptible to attack by various nucleophiles. Common reactions include the formation of thiourea derivatives with amines and dithiocarbamate derivatives with thiols.[1][5]
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of isothiocyanates. For instance, heating allyl isothiocyanate in an aqueous solution can produce various sulfur-containing compounds and N,N'-diallylthiourea.[6][7]
-
Photodegradation: Isothiocyanates can be sensitive to light, which may lead to decomposition. It is recommended to store the compound protected from light.
Q3: How should I properly store and handle this compound to prevent degradation?
To ensure the stability and reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, keeping it at -20°C is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light Protection: Keep the container tightly sealed and protected from light to prevent photodegradation.
-
Solvent Choice: For preparing stock solutions, use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare solutions fresh before use whenever possible.
Troubleshooting Guides
Problem 1: Low Yield in Bioconjugation Reactions (e.g., Protein Labeling)
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Use a fresh vial of the reagent. If using a stock solution, ensure it was prepared in an anhydrous, amine-free solvent and stored properly. Consider preparing a fresh stock solution. |
| Hydrolysis in Aqueous Buffer | Perform the conjugation reaction promptly after adding the isothiocyanate to the aqueous buffer. Minimize the reaction time as much as feasible. |
| Incorrect pH of Reaction Buffer | The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH (typically pH 8.5-9.5) to ensure the amine is deprotonated.[1] Check and adjust the pH of your reaction buffer. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target molecule for the isothiocyanate. Use non-nucleophilic buffers such as phosphate or borate buffers. |
| Insufficient Molar Excess of the Reagent | Increase the molar excess of this compound to drive the reaction to completion. A 10- to 20-fold molar excess over the protein/peptide is a common starting point. |
| Low Temperature Slowing Reaction Rate | While low temperatures can help minimize degradation, they also slow down the conjugation reaction. If the reaction is too slow, consider increasing the temperature slightly (e.g., to room temperature or 37°C) while monitoring for any increase in degradation.[8] |
Problem 2: Unstable or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability | If possible, test a new batch of this compound. Purity can affect reactivity. |
| Solvent Contamination | Use high-purity, anhydrous, and amine-free solvents for preparing stock solutions. Traces of water can lead to hydrolysis, and amine contaminants will react with the isothiocyanate. |
| Exposure to Air and Moisture | Handle the solid reagent and stock solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture. |
| Light Exposure During Experiment | Protect the reaction mixture from light, especially during long incubation periods. |
Data Presentation
Table 1: General Stability of Isothiocyanates Under Various Conditions
| Condition | Effect on Stability | Primary Degradation Products | Prevention/Mitigation Strategies |
| Aqueous Solution (Acidic pH) | Decreased stability | Corresponding amine | Use non-aqueous or mixed solvents; maintain neutral or slightly alkaline pH. |
| Aqueous Solution (Neutral/Alkaline pH) | Generally more stable than acidic pH, but can still hydrolyze. Reactivity with amines is enhanced. | Corresponding amine, thioureas (if amines are present) | Prepare solutions fresh; control reaction time. |
| Elevated Temperature | Decreased stability | Various decomposition products | Perform reactions at room temperature or below if possible. |
| Exposure to Light | Potential for photodegradation | Various decomposition products | Store in amber vials or protect from light. |
| Presence of Nucleophiles (e.g., primary amines, thiols) | Rapid reaction/consumption | Thioureas, dithiocarbamates | Use non-nucleophilic buffers and solvents. |
| Presence of Oxidizing Agents | Potential for oxidation | Oxidized sulfur compounds | Avoid strong oxidizing agents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general method for the synthesis of benzyl isothiocyanates from the corresponding benzyl bromides.
Materials:
-
2-Bromobenzyl bromide
-
Potassium thiocyanate (or sodium thiocyanate)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzyl bromide (1 equivalent) in anhydrous acetone.
-
Add potassium thiocyanate (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Labeling a Peptide with this compound
This protocol provides a general procedure for labeling a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
Peptide to be labeled
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 100 mM sodium borate or sodium phosphate, pH 8.5-9.0)
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or reversed-phase HPLC for purification
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Labeling Reaction: While gently vortexing the peptide solution, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically.[8]
-
Quenching (Optional): To stop the reaction, add a small amount of quenching buffer to react with any unreacted isothiocyanate.
-
Purification: Separate the labeled peptide from excess reagent and reaction byproducts using a size-exclusion chromatography column or by reversed-phase HPLC.
-
Analysis: Confirm the labeling efficiency and purity of the final product using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for labeling a peptide with this compound.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of 1-Bromo-2-(isothiocyanatomethyl)benzene and its Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(isothiocyanatomethyl)benzene and its adducts. The information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the inherent reactivity and instability of the isothiocyanate (-N=C=S) functional group. Key difficulties include:
-
Sensitivity to Nucleophiles: The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as water, alcohols, and primary or secondary amines. This can lead to the formation of unwanted byproducts like thiourea and dithiocarbamate derivatives, complicating purification.
-
Thermal Instability: Isothiocyanates can be thermolabile, and prolonged exposure to high temperatures during purification steps like distillation or high-temperature chromatography can lead to degradation.[1]
-
Moisture Sensitivity: Exposure to moisture can lead to hydrolysis of the isothiocyanate to the corresponding amine.
-
Silica Gel Interactions: Some isothiocyanates may be unstable on silica gel, leading to decomposition during column chromatography.
Q2: What are the common impurities I might encounter?
A2: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation during workup and purification. These may include:
-
Unreacted Starting Materials: Such as the corresponding amine precursor.
-
Thiourea Derivatives: Formed from the reaction of the isothiocyanate with primary or secondary amines present as impurities or intentionally introduced.
-
Dithiocarbamate Adducts: Resulting from the reaction with thiols.
-
Hydrolysis Products: The corresponding amine formed by reaction with water.
-
Solvent Adducts: If nucleophilic solvents (e.g., methanol, ethanol) are used during workup or purification.
Q3: How can I monitor the purity of my this compound fractions during chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. The isothiocyanate can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[2]
Q4: What are the key considerations when purifying adducts of this compound, such as thioureas?
A4: The purification strategy for adducts will depend on the nature of the adduct.
-
Thiourea Adducts: These are generally more stable than the parent isothiocyanate. Purification can often be achieved by crystallization or column chromatography. The polarity of the thiourea will be significantly different from the starting isothiocyanate, usually requiring a more polar eluent system for chromatography.
-
Protein/Peptide Adducts: These are large biomolecules and require specialized purification techniques like size-exclusion chromatography (SEC), affinity chromatography, or preparative HPLC with reverse-phase columns suitable for proteins.[3] Care must be taken to maintain the integrity of the protein during purification.
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Degradation on silica gel | Perform a small-scale stability test: spot the compound on a TLC plate, let it sit for a few hours, and then elute to see if degradation spots appear. If degradation is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, minimize the contact time with silica by using flash chromatography with a faster flow rate. |
| Compound is too volatile | If using a volatile solvent system, co-evaporation with the solvent might be occurring during fraction concentration. Use a less volatile collection solvent or a cold trap during evaporation. |
| Incomplete elution | The chosen eluent system may not be polar enough to elute the compound completely. Gradually increase the polarity of the eluent and monitor the fractions carefully. |
| Reaction with eluent | If using a nucleophilic solvent like methanol in the eluent, it can react with the isothiocyanate. Use non-nucleophilic solvents like ethyl acetate, dichloromethane, and hexanes. |
Problem 2: Presence of multiple spots on TLC after purification.
| Possible Cause | Troubleshooting Step |
| Co-eluting impurities | The chosen solvent system for column chromatography may not be optimal for separating the impurities. Try different solvent systems on TLC to find one that provides better separation and re-purify the mixed fractions. |
| On-column reaction/degradation | As mentioned above, the compound might be reacting on the silica gel. Consider alternative purification methods like preparative TLC or crystallization if possible. |
| Impure solvents | Ensure all solvents used for chromatography are of high purity to avoid introducing contaminants. |
| Formation of thiourea from amine impurity | If there is a residual primary or secondary amine impurity, it can react with the isothiocyanate over time, even during storage. Re-purification may be necessary. To prevent this, ensure the complete removal of amine impurities during the initial workup. |
Problem 3: Difficulty in purifying a thiourea adduct.
| Possible Cause | Troubleshooting Step |
| Adduct has similar polarity to starting materials | If the starting amine and the resulting thiourea have similar polarities, chromatographic separation can be challenging. Try a different stationary phase (e.g., reverse-phase C18) or a different solvent system. Derivatization of the adduct to change its polarity could be a last resort. |
| Poor solubility of the adduct | Thioureas can sometimes have poor solubility, making them difficult to handle during chromatography. Test a range of solvents to find a suitable one for both dissolving the sample and for the mobile phase. |
| Presence of unreacted isothiocyanate | If the reaction to form the thiourea did not go to completion, you will need to separate the adduct from the starting isothiocyanate. Due to the significant difference in polarity, this is usually achievable with standard column chromatography. |
Data Presentation
Table 1: Representative HPLC Conditions for Benzyl Isothiocyanate Analysis
| Parameter | Condition | Reference |
| Column | Reverse Phase C18 (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile: Water (50:50, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 190 nm | [2] |
| Retention Time | ~9.3 minutes | [2] |
Table 2: Example Purification Yields for Benzyl Isothiocyanate and Related Compounds
| Compound/Method | Purity | Yield | Reference |
| Benzyl Isothiocyanate from Papaya Seeds (Steam Distillation) | >98% | Not specified | [4] |
| Benzyl Isothiocyanate from Papaya Seeds (Optimized Enzymolysis & Extraction) | High Purity | 1.35% | [5] |
| N-p-tolyl-N'-benzoyl-thiourea (Crystallization) | Not specified | 85% | [6] |
| Phenyl isothiocyanate (Pyrolysis and Crystallization) | Crystalline product | 70% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Purification of this compound by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent like hexanes.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 2: Synthesis and Purification of a Thiourea Adduct
-
Reaction: In a round-bottom flask, dissolve this compound (1 equivalent) in an aprotic solvent like dichloromethane. Add the desired primary or secondary amine (1 equivalent). Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC by observing the disappearance of the isothiocyanate spot and the appearance of a new, more polar spot.
-
Workup: Once the reaction is complete, the reaction mixture can be washed with a dilute acid (e.g., 1M HCl) to remove any excess amine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification:
-
Crystallization: If the thiourea is a solid, attempt to purify it by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If crystallization is not effective, purify the crude product by column chromatography on silica gel. The eluent will likely need to be more polar than that used for the starting isothiocyanate (e.g., 20-50% ethyl acetate in hexanes).
-
-
Characterization: Confirm the structure and purity of the resulting thiourea by NMR, IR, and mass spectrometry.
Visualizations
References
- 1. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103951598A - Method for extracting benzyl isothiocyanate from papaya seeds - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
Technical Support Center: Covalent Bond Formation with 1-Bromo-2-(isothiocyanatomethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(isothiocyanatomethyl)benzene. The following information will assist in confirming covalent bond formation, primarily through the reaction of the isothiocyanate group with primary amines to form N,N'-disubstituted thioureas.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for covalent bond formation?
The primary reactive site is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by primary and secondary amines, thiols, and alcohols, leading to the formation of a covalent bond. The most common reaction is with amines to form stable thiourea derivatives.[1][2]
Q2: How can I confirm that a covalent bond has formed between this compound and my amine of interest?
Covalent bond formation can be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Changes in chemical shifts, the appearance of new signals (e.g., N-H protons of the thiourea), and the disappearance of the isothiocyanate carbon signal are indicative of a successful reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic strong, broad isothiocyanate (-N=C=S) stretching band and the appearance of new bands corresponding to the thiourea C=S and N-H bonds confirm product formation.
-
Mass Spectrometry (MS): The detection of the molecular ion peak corresponding to the expected mass of the thiourea product provides strong evidence of covalent bond formation.
Q3: What are the expected changes in the ¹H NMR spectrum after the reaction?
Upon successful reaction with a primary amine, you should observe:
-
The disappearance of the signals corresponding to the starting amine.
-
The appearance of new signals in the downfield region (typically δ 7-10 ppm) corresponding to the N-H protons of the newly formed thiourea group. The exact chemical shift will depend on the solvent and the structure of the amine.
-
A downfield shift of the methylene protons (-CH₂-) adjacent to the newly formed thiourea linkage compared to the starting this compound.
Q4: What are the key signals to look for in the ¹³C NMR spectrum?
The most telling change is the disappearance of the isothiocyanate carbon signal (typically around δ 130-140 ppm) and the appearance of a new signal for the thiourea carbonyl-like carbon (C=S) further downfield (typically around δ 180 ppm).[3]
Q5: What changes are expected in the FTIR spectrum?
A successful reaction is primarily indicated by:
-
The disappearance of the strong, characteristic isothiocyanate absorption band, which typically appears in the range of 2000-2200 cm⁻¹.
-
The appearance of N-H stretching vibrations in the region of 3100-3500 cm⁻¹.
-
The appearance of a C=S stretching vibration, although this can be weak and variable, often appearing in the range of 1000-1200 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | 1. Low reactivity of the amine. 2. Steric hindrance around the amine. 3. Inappropriate solvent. 4. Low reaction temperature. | 1. Use a more nucleophilic amine if possible. 2. Increase the reaction temperature. Consider using a higher boiling point solvent like DMF or DMSO. 3. Switch to a polar aprotic solvent such as acetonitrile, DMF, or THF to better solvate the reactants. 4. Increase the reaction time. |
| Presence of starting materials in the final product | 1. Incomplete reaction. 2. Unfavorable reaction equilibrium. | 1. Increase the reaction time and/or temperature. 2. Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion. 3. Purify the product using column chromatography or recrystallization. |
| Formation of multiple products | 1. The amine has multiple nucleophilic sites. 2. Side reactions due to impurities. 3. Decomposition of starting material or product. | 1. Use a protecting group strategy if the amine has other reactive functional groups. 2. Ensure the purity of starting materials and solvents. 3. Monitor the reaction by TLC or LC-MS to identify the optimal reaction time and avoid product degradation. |
| Difficulty in product isolation | 1. Product is highly soluble in the reaction solvent. 2. Product is an oil. | 1. Remove the reaction solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent like hexane or diethyl ether. 2. If the product is an oil, purify by column chromatography. |
Data Presentation
The following tables summarize the expected spectroscopic data for the starting material and a representative thiourea product.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, -CH₂-), δ 7.2-7.6 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂-), δ ~127-135 (Ar-C), δ ~130-140 (-N=C=S) |
| FTIR (neat) | ~2100 cm⁻¹ (strong, broad, -N=C=S stretch) |
| MS (EI) | m/z = 227/229 (M⁺, bromine isotope pattern) |
Table 2: Representative Spectroscopic Data for an N-(2-bromobenzyl)-N'-aryl Thiourea Product
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ ~4.7 (d, 2H, -CH₂-), δ ~7.2-7.7 (m, Ar-H), δ ~8-10 (br s, 2H, -NH-C(S)-NH-) |
| ¹³C NMR (DMSO-d₆) | δ ~45 (-CH₂-), δ ~122-140 (Ar-C), δ ~180 (-NH-C(S)-NH-)[1] |
| FTIR (KBr) | 3100-3400 cm⁻¹ (N-H stretch), No peak at ~2100 cm⁻¹[1] |
| MS (ESI) | m/z = [M+H]⁺, [M+Na]⁺ |
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromobenzyl)-N'-phenylthiourea
This protocol describes a general procedure for the synthesis of a thiourea derivative from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add aniline (1.05 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Characterization by NMR Spectroscopy
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the disappearance of the isothiocyanate proton and carbon signals and the appearance of the characteristic thiourea signals as described in the data tables.
Protocol 3: Characterization by FTIR Spectroscopy
-
Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate.
-
Acquire the FTIR spectrum.
-
Confirm the disappearance of the strong isothiocyanate peak around 2100 cm⁻¹ and the appearance of N-H stretching bands.
Protocol 4: Characterization by Mass Spectrometry
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample by a suitable mass spectrometry technique (e.g., ESI or EI).
-
Confirm the presence of the molecular ion peak corresponding to the calculated mass of the product.
Visualizations
Caption: Experimental workflow for synthesis and confirmation.
Caption: Troubleshooting logic for common reaction issues.
References
Effect of pH on 1-Bromo-2-(isothiocyanatomethyl)benzene reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of pH on the reactivity of 1-Bromo-2-(isothiocyanatomethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the stability of this compound in aqueous solutions?
A1: this compound, like other isothiocyanates (ITCs), is susceptible to hydrolysis in aqueous media. The rate of this degradation is highly dependent on the pH of the solution. Generally, the compound is most stable at a slightly acidic pH. Both strongly acidic and, particularly, alkaline conditions accelerate its degradation. In alkaline solutions, the hydrolysis of ITCs is significantly enhanced.
Q2: How does pH affect the reaction of this compound with nucleophiles like amines and thiols?
A2: The pH of the reaction medium is a critical parameter for controlling the chemoselectivity of this compound with different nucleophiles.
-
Amines (e.g., lysine residues in proteins): The reaction with primary and secondary amines to form thiourea adducts is most efficient under basic conditions, typically in the pH range of 9.0 to 11.0.[1] This is because the nucleophilicity of the amine is highest when it is in its unprotonated state.
-
Thiols (e.g., cysteine residues in proteins): The reaction with thiols to form dithiocarbamate adducts is favored at a neutral to moderately basic pH, generally between 7.4 and 9.1.[2] Significant reactivity can also be observed at a slightly acidic pH (around 6.5).[2]
Q3: What are the expected degradation products of this compound at different pH values?
A3: The primary degradation pathway in aqueous solution is hydrolysis. The main product of hydrolysis is the corresponding amine, 1-Bromo-2-(aminomethyl)benzene. Under neutral to basic conditions, there is also the potential for the formation of N,N'-disubstituted thioureas through the reaction of the isothiocyanate with the amine degradation product.
Q4: I am seeing low yields in my conjugation reaction with a protein. Could pH be the issue?
A4: Yes, incorrect pH is a very common reason for low conjugation yields. If you are targeting lysine residues, ensure your buffer is in the pH 9.0-11.0 range. If you are targeting cysteine residues, a pH of 7.4-8.5 is generally optimal. Running the reaction at a suboptimal pH will significantly decrease the reaction rate and overall yield. Also, be aware that the stability of the isothiocyanate itself decreases at higher pH, so a balance must be struck between reactivity and stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity with amine-containing molecules (e.g., proteins, peptides). | The pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to a range of 9.0-11.0 to ensure the amine is deprotonated and thus more nucleophilic.[1] |
| Precipitation of the compound from the aqueous buffer. | This compound has limited solubility in purely aqueous solutions. | Add a water-miscible organic co-solvent such as DMSO or DMF to the reaction mixture to improve solubility. Ensure the co-solvent is compatible with other reactants (e.g., proteins). |
| Rapid disappearance of the starting material without formation of the desired product. | The pH is too high, leading to rapid hydrolysis of the isothiocyanate. | Lower the pH to a range that still allows for sufficient reactivity with the target nucleophile but minimizes hydrolysis. For amine conjugations, you might need to work at the lower end of the optimal pH range (e.g., pH 9.0). |
| Formation of multiple unexpected byproducts. | The reaction pH is promoting side reactions or degradation. | Analyze the byproducts to understand the degradation pathway. Adjust the pH to favor the desired reaction. For instance, if you are targeting thiols and see amine-related byproducts, consider lowering the pH to the 7.0-7.5 range. |
| Inconsistent reaction rates between experiments. | The buffer composition or pH is not consistent. | Prepare fresh buffers for each experiment and accurately measure the pH. Be aware that the pKa of some buffers is temperature-dependent. The components of the buffer can also affect the stability of the isothiocyanate.[3] |
Quantitative Data Summary
| pH | Predominant Reaction Pathway | Expected Stability (Relative Half-life) | Primary Reaction Products |
| 3-5 | Hydrolysis | Moderate | 1-Bromo-2-(aminomethyl)benzene |
| 6-7 | Slow Hydrolysis / Reaction with Thiols | Highest | 1-Bromo-2-(aminomethyl)benzene (hydrolysis), Dithiocarbamate adduct (with thiols) |
| 7.5-8.5 | Hydrolysis / Optimal Reaction with Thiols | Moderate to Low | 1-Bromo-2-(aminomethyl)benzene (hydrolysis), Dithiocarbamate adduct (with thiols) |
| 9.0-11.0 | Rapid Hydrolysis / Optimal Reaction with Amines | Low to Very Low | 1-Bromo-2-(aminomethyl)benzene, Thiourea adduct (with amines) |
Note: Half-life is inversely proportional to the rate of degradation. "Highest" stability corresponds to the longest half-life.
Experimental Protocols
Objective: To determine the effect of pH on the reaction rate of this compound with a model primary amine (e.g., glycine).
Methodology: HPLC-Based Kinetic Assay
This method follows the disappearance of the isothiocyanate peak and the appearance of the thiourea product peak over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Glycine (or other model amine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer (for pH 6.0, 7.0)
-
Borate buffer (for pH 8.0, 9.0, 10.0)
-
DMSO (optional, as a co-solvent)
2. Preparation of Solutions:
-
Stock Solution of Isothiocyanate: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Stock Solution of Amine: Prepare a 1 M stock solution of glycine in water.
-
Reaction Buffers: Prepare a series of buffers (e.g., 100 mM phosphate for pH 6.0 and 7.0; 100 mM borate for pH 8.0, 9.0, and 10.0).
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable to separate the starting material from the product (e.g., start with 30% B, ramp to 90% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and product have reasonable absorbance (e.g., 245 nm).
-
Injection Volume: 10 µL.
4. Kinetic Experiment Procedure:
-
For each pH to be tested, pipette 880 µL of the appropriate reaction buffer into a clean vial.
-
Add 100 µL of the 1 M glycine stock solution to the buffer and mix well. This gives a final amine concentration of 100 mM.
-
Place the vial in a temperature-controlled water bath (e.g., 25°C).
-
To initiate the reaction, add 20 µL of the 10 mM isothiocyanate stock solution (final concentration 0.2 mM) and start a timer immediately.
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting into a larger volume (e.g., 450 µL) of the initial mobile phase composition (or another acidic solution) in an HPLC vial to stop the reaction.
-
Analyze the quenched samples by HPLC.
5. Data Analysis:
-
Integrate the peak areas of the this compound and the thiourea product at each time point.
-
Plot the concentration of the isothiocyanate versus time for each pH.
-
Determine the initial reaction rate from the initial slope of the concentration vs. time curve.
-
Alternatively, if the reaction follows pseudo-first-order kinetics (with the amine in large excess), plot ln([ITC]t/[ITC]0) versus time. The slope of this line will be -k', where k' is the pseudo-first-order rate constant.
Visualizations
Caption: Logical flow of pH effect on reactivity.
Caption: HPLC-based kinetic study workflow.
References
Common pitfalls in handling 1-Bromo-2-(isothiocyanatomethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(isothiocyanatomethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a benzene ring substituted with a bromo group and an isothiocyanatomethyl group. Isothiocyanates, in general, are reactive compounds known for their biological activity, including potential anticancer properties.[1] This specific compound is a valuable reagent in organic synthesis and drug discovery, primarily used to introduce the 2-bromobenzyl isothiocyanate moiety into molecules of interest. This can be useful for creating covalent inhibitors or probes to study biological systems.
Q2: What are the main safety precautions to consider when handling this compound?
-
Toxicity: Isothiocyanates can be toxic and irritants. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene recommended), and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Reactivity: The compound is reactive towards nucleophiles. Keep away from strong bases, amines, and alcohols unless a reaction is intended.
Q3: How should this compound be stored?
A3: To ensure the stability and purity of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Light: Protect from light, as some organic compounds are light-sensitive.
-
Moisture: Keep the container tightly sealed to prevent hydrolysis of the isothiocyanate group.
Troubleshooting Guides
Problem 1: Low or No Yield in Reactions with Nucleophiles
Possible Causes:
-
Degradation of this compound: The isothiocyanate group is susceptible to hydrolysis, especially in the presence of moisture.
-
Impure Starting Material: The presence of impurities from the synthesis can interfere with the reaction.
-
Incorrect Reaction Conditions: Suboptimal temperature, solvent, or stoichiometry can lead to poor yields.
Solutions:
| Troubleshooting Step | Detailed Action |
| Verify Starting Material Purity | Analyze the purity of your this compound using techniques like NMR or GC-MS. If impurities are detected, purify the compound before use. |
| Ensure Anhydrous Conditions | Use dry solvents and glassware. Perform the reaction under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture. |
| Optimize Reaction Temperature | Some reactions may require cooling to control exotherms and prevent side reactions, while others may need heating to proceed. Perform small-scale optimizations to find the ideal temperature. |
| Check Stoichiometry | Ensure the correct molar ratio of reactants. An excess of the nucleophile may be necessary in some cases to drive the reaction to completion. |
Problem 2: Formation of Unexpected Side Products
Possible Causes:
-
Hydrolysis: Presence of water can lead to the formation of 1-bromo-2-(aminomethyl)benzene or 1-bromo-2-(hydroxymethyl)benzene.
-
Reaction with Solvent: Protic solvents (e.g., alcohols, water) can react with the isothiocyanate group.
-
Thiourea Formation: If the nucleophile is a primary or secondary amine, an over-reaction can lead to the formation of a thiourea derivative.
Solutions:
| Troubleshooting Step | Detailed Action |
| Solvent Selection | Use aprotic solvents such as THF, DCM, or acetonitrile. Ensure the solvent is dry and compatible with all reagents. |
| Control Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products. |
| Purification Method | Use appropriate purification techniques, such as column chromatography, to separate the desired product from any side products. |
Data Presentation
Table 1: General Stability of Benzyl Isothiocyanates
| Condition | Effect on Stability | Potential Degradation Products |
| Aqueous, Neutral pH | Slow degradation | Benzylamine derivative |
| Aqueous, Acidic pH | Generally more stable than in basic conditions | Benzylamine derivative |
| Aqueous, Basic pH | Rapid degradation | Benzylamine derivative |
| Elevated Temperature | Increased rate of degradation | Benzylamine or Benzyl alcohol derivatives[2] |
| Protic Solvents (e.g., Methanol) | Can react to form thiocarbamates | N-(2-bromobenzyl)thiocarbamate |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method based on general procedures for the synthesis of isothiocyanates from primary amines.
Reaction: Conversion of 1-Bromo-2-(aminomethyl)benzene to this compound using thiophosgene.
Materials:
-
1-Bromo-2-(aminomethyl)benzene
-
Thiophosgene (CSCl₂)[2]
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 1-Bromo-2-(aminomethyl)benzene (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Reactivity of this compound with nucleophiles.
References
Validation & Comparative
A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reagents
In the fields of drug development, diagnostics, and proteomics, the covalent labeling of biomolecules is a foundational technique. The choice of a bioconjugation reagent is critical, as it dictates the specificity, stability, and ultimate functionality of the resulting conjugate. This guide provides an objective comparison of 1-Bromo-2-(isothiocyanatomethyl)benzene, a benzyl isothiocyanate reagent, with two of the most prevalent classes of bioconjugation reagents: Maleimides and N-hydroxysuccinimide (NHS) esters.
This compound belongs to the isothiocyanate (ITC) family of reagents. The core of its reactivity is the benzyl isothiocyanate group, which can target nucleophilic residues on proteins. Its performance will be evaluated against maleimides, known for their high selectivity towards cysteine residues, and NHS esters, the workhorse for modifying lysine residues.[][2]
Mechanism of Action and Reaction Specificity
The selectivity of a bioconjugation reagent for specific amino acid residues is primarily governed by its reactive group and the reaction pH.
1. Benzyl Isothiocyanates (e.g., this compound)
Isothiocyanates react with non-protonated primary amines (the ε-amino group of lysine or the N-terminus) and thiols (the sulfhydryl group of cysteine).[3] The reaction selectivity is highly pH-dependent.[3][4] At alkaline pH (9.0-11.0), the reaction with amines is favored, forming a stable thiourea linkage.[4][5] At a more neutral to slightly basic pH (7.4-9.1), the reactivity towards thiols increases, forming a dithiocarbamate linkage.[3][4] Studies have shown that benzyl isothiocyanates, such as the reagent , are more effective and reactive towards thiols compared to their phenyl isothiocyanate counterparts.[6]
2. Maleimides
Maleimide reagents are highly selective for thiol groups on cysteine residues.[2] The reaction, a Michael addition, proceeds rapidly at a pH range of 6.5-7.5, which is advantageous for maintaining the stability of many proteins.[2] This reaction forms a stable thioether bond.[] At neutral pH, the rate of reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2]
3. N-Hydroxysuccinimide (NHS) Esters
NHS esters are one of the most common reagents for modifying primary amines.[] They react with the ε-amino groups of lysine residues and the α-amino group at a protein's N-terminus. The optimal pH for this reaction is between 7 and 8.[8] The reaction involves a nucleophilic acyl substitution, which results in a highly stable amide bond and the release of NHS as a byproduct.[]
Comparative Performance Data
The choice of reagent significantly impacts the outcome of a bioconjugation experiment. The following tables summarize the key performance characteristics and quantitative data for the three classes of reagents.
Table 1: Key Characteristics of Bioconjugation Reagents
| Feature | Benzyl Isothiocyanate | Maleimide | NHS Ester |
| Target Residue(s) | Lysine (primary amine), Cysteine (thiol)[3] | Cysteine (thiol)[2] | Lysine (primary amine), N-terminus[] |
| Optimal Reaction pH | 9.0-11.0 (Amine), 7.4-9.1 (Thiol)[4] | 6.5-7.5[2] | 7.0-8.0[8] |
| Resulting Linkage | Thiourea (Amine), Dithiocarbamate (Thiol) | Thioether | Amide |
| Selectivity | pH-dependent; can be non-specific | High for thiols at neutral pH[2] | High for primary amines |
| Reaction Speed | Generally rapid[3] | Rapid, high yield[2] | Rapid (minutes to hours)[] |
Table 2: Stability and Performance Data
| Reagent Class | Linkage Stability | Notes |
| Benzyl Isothiocyanate | Thiourea linkage is generally considered stable in vivo.[9] | Some studies report instability under specific conditions, such as radiolysis in 89Zr-labeled antibodies, where purity dropped to ~70% after 24 hours.[10] The dithiocarbamate linkage (from reaction with thiols) is reversible.[11] |
| Maleimide | The thioether bond can be unstable in vivo. | Susceptible to a retro-Michael reaction, which can lead to the transfer of the conjugated payload to other thiols like serum albumin.[12] This can be a desired feature for cleavable linkers in ADCs.[2] |
| NHS Ester | The amide bond is highly stable. | The resulting bond is thermodynamically stable and not typically subject to hydrolysis or proteolytic cleavage in vivo.[] NHS esters themselves are susceptible to hydrolysis, with a half-life of 4-5 hours at pH 7 but only 10 minutes at pH 8.6.[8] |
Experimental Protocols & Workflows
Detailed and consistent protocols are essential for reproducible bioconjugation. Below are generalized protocols for labeling proteins with each class of reagent.
Protocol 1: Protein Labeling with this compound
This protocol is designed for targeting lysine residues, requiring a basic pH.
-
Protein Preparation: Dissolve the protein in a carbonate-bicarbonate buffer (100 mM, pH 9.0-9.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the isothiocyanate solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted reagent by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Characterization: Confirm the degree of labeling using techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Protein Labeling with a Maleimide Reagent
This protocol targets cysteine residues and requires reduction of disulfide bonds.
-
Protein Preparation and Reduction: Dissolve the protein (1-10 mg/mL) in a degassed, thiol-free buffer such as PBS (pH 7.0-7.5).[13] To reduce existing disulfide bonds and free up cysteine thiols, add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-60 minutes at room temperature.[13][14]
-
Reagent Preparation: Dissolve the maleimide reagent in an appropriate solvent (DMSO or DMF for hydrophobic reagents, water for sulfonated ones) to a concentration of 10 mM.[13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a low molecular weight thiol (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagent and reducing agent using dialysis or a desalting column.
Protocol 3: Protein Labeling with an NHS-Ester Reagent
This protocol targets lysine residues at a near-neutral pH.
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris.
-
Reagent Preparation: NHS esters are highly susceptible to hydrolysis.[8] Dissolve the NHS-ester reagent in anhydrous DMSO or DMF immediately before use to a 10 mM concentration.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester solution to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.
-
Purification: Remove unreacted reagent and byproducts via dialysis, desalting column, or size-exclusion chromatography.
Conclusion and Recommendations
The selection of an optimal bioconjugation reagent is a multi-faceted decision that depends on the protein of interest, the nature of the payload, and the intended application of the final conjugate.
-
This compound and other benzyl isothiocyanates offer versatility by targeting both amines and thiols, with selectivity controlled by pH. The resulting thiourea linkage to amines is robust.[9] Their enhanced reactivity towards thiols compared to phenyl ITCs makes them a viable option for cysteine modification, although the resulting dithiocarbamate linkage is reversible.[6][11] They are suitable for applications where a stable linkage to lysine is desired and the higher pH conditions are tolerated by the protein.
-
Maleimides are the reagent of choice for site-specific cysteine modification due to their exceptional selectivity under mild, physiological pH conditions.[2] They are heavily utilized in the construction of antibody-drug conjugates (ADCs) and for precise protein labeling.[2][14] Researchers must, however, consider the potential in vivo instability of the thioether bond, which can be either a drawback or a strategically useful feature for cleavable linkers.[12]
-
NHS Esters remain the gold standard for lysine modification . They are reliable, efficient, and form exceptionally stable amide bonds, making them ideal for creating long-lasting conjugates for in vivo use.[][8] The main limitations are the random nature of labeling, as most proteins have multiple surface-exposed lysines, and the hydrolytic instability of the reagent itself, which necessitates careful handling.[8]
Ultimately, for researchers requiring site-specific modification, maleimides are superior. For creating highly stable, randomly labeled conjugates via primary amines, NHS esters are preferable due to their lower reaction pH and the superior stability of the resulting amide bond compared to the thiourea linkage.[8] Benzyl isothiocyanates like this compound provide a pH-tunable alternative, but researchers should be aware of the potential for side reactions and the specific stability profiles of the resulting linkages.
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Protein Labeling with 1-Bromo-2-(isothiocyanatomethyl)benzene for Mass Spectrometry-Based Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Bromo-2-(isothiocyanatomethyl)benzene as a protein labeling reagent for mass spectrometry with other established methods. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide offers a scientifically informed perspective based on the known reactivity of isothiocyanates and established proteomic workflows.
Introduction to Protein Labeling for Quantitative Proteomics
Quantitative proteomics is essential for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. A key technique in this field is the chemical labeling of proteins, which allows for the relative or absolute quantification of protein abundance across different samples. Isothiocyanates are a class of reagents that react with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, forming a stable thiourea bond. This covalent modification allows for the introduction of a tag that can be detected and quantified by mass spectrometry.
This compound: A Profile
This compound is a reactive compound containing a benzyl isothiocyanate moiety. The isothiocyanate group is the reactive handle for protein labeling, while the bromobenzyl group provides a specific mass and isotopic signature that can be tracked in a mass spectrometer.
Proposed Reaction Mechanism:
The isothiocyanate group (-N=C=S) of this compound reacts with primary amine groups on proteins (e.g., N-terminus, lysine side chains) through a nucleophilic addition reaction. This forms a stable, covalent thiourea linkage.
Comparative Analysis of Protein Labeling Reagents
Here, we compare the projected performance of this compound with well-established isobaric labeling reagents, Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
| Feature | This compound (Projected) | Tandem Mass Tags (TMT) | iTRAQ |
| Reactive Group | Isothiocyanate | NHS-ester | NHS-ester |
| Target Residues | N-terminus, Lysine | N-terminus, Lysine | N-terminus, Lysine |
| Multiplexing | Single-plex (unless isotopically labeled versions are synthesized) | Up to 18-plex | Up to 8-plex |
| Quantification | MS1-level (based on precursor ion intensity) | MS2-level (reporter ions) | MS2-level (reporter ions) |
| Advantages | Simple, direct labeling. Potentially cost-effective. | High multiplexing capabilities.[1] Well-established workflows. | Accurate quantification.[2] Good peptide coverage.[2] |
| Disadvantages | Limited multiplexing. Potential for ratio distortion at MS1 level. | Higher cost.[2] Potential for ratio compression. | Lower multiplexing than TMT. |
Experimental Protocols
A detailed, hypothetical protocol for labeling proteins with this compound and subsequent analysis by mass spectrometry is provided below. This protocol is based on standard procedures for isothiocyanate-based labeling.
Protein Labeling with this compound
-
Protein Preparation: Reduce and alkylate protein samples to ensure cysteine residues are not reactive and to denature the proteins. Buffer exchange into an amine-free buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB, pH 8.5).
-
Labeling Reaction: Dissolve this compound in an organic solvent (e.g., anhydrous acetonitrile or DMSO). Add the labeling reagent to the protein solution at a molar ratio of approximately 10:1 (label:protein).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as 50 mM Tris-HCl, to consume any unreacted labeling reagent.
-
Sample Cleanup: Remove excess labeling reagent and by-products using a desalting column or protein precipitation.
-
Enzymatic Digestion: Digest the labeled proteins into peptides using a protease such as trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Validation Workflow
The following diagram illustrates the general workflow for validating protein labeling using mass spectrometry.
Figure 1. General workflow for protein labeling and validation by mass spectrometry.
Data Presentation and Analysis
Validation of protein labeling with this compound would involve confirming the covalent modification on target residues. This is achieved by searching the MS/MS data against a protein database with the modification specified as a variable modification on lysines and protein N-termini. The mass shift corresponding to the addition of the this compound tag would be observed in the fragment ion spectra.
Expected Mass Shift:
The monoisotopic mass of this compound (C8H6BrNS) is approximately 226.949 Da. The addition of this tag to a peptide will increase its precursor mass by this amount.
Fragmentation Analysis:
Upon fragmentation in the mass spectrometer (e.g., via collision-induced dissociation), the peptide backbone will fragment to produce b- and y-ions. The presence of the label on a specific fragment ion will confirm the site of modification. A characteristic reporter ion corresponding to the bromobenzyl moiety might also be observed, which could aid in identification.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in a typical quantitative proteomics experiment comparing two cell states.
Figure 2. Logical workflow of a quantitative proteomics experiment.
Conclusion
References
A Comparative Guide to Protein Modification: 1-Bromo-2-(isothiocyanatomethyl)benzene vs. Isocyanates
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of modern biotechnology. The ability to selectively and stably attach probes, drugs, or other moieties to proteins is critical for understanding biological processes and developing novel therapeutics. This guide provides an in-depth comparison of two reactive electrophilic species used for protein modification: 1-Bromo-2-(isothiocyanatomethyl)benzene, a member of the isothiocyanate family, and the broader class of isocyanates.
While specific experimental data for this compound is limited in the available literature, this guide will draw upon the well-characterized reactivity of the closely related benzyl isothiocyanate (BITC) to provide a robust comparative analysis.
At a Glance: Isothiocyanates vs. Isocyanates for Protein Modification
| Feature | Isothiocyanates (e.g., Benzyl Isothiocyanate) | Isocyanates |
| Primary Reactive Groups | -N=C=S (Isothiocyanate) | -N=C=O (Isocyanate) |
| Primary Target Residues | Cysteine (thiol group), Lysine (ε-amino group), N-terminal α-amino group | Lysine (ε-amino group), N-terminal α-amino group, Cysteine (thiol group), Tyrosine (hydroxyl group), Serine (hydroxyl group) |
| Primary Covalent Bond | Thiourea (with amines), Dithiocarbamate (with thiols) | Urea (with amines), Urethane (carbamate) (with hydroxyls), Thiocarbamate (with thiols) |
| Reaction pH | Amine reaction favored at pH 9-11; Thiol reaction favored at pH 6-8.[1] | Generally reactive at neutral to slightly alkaline pH. |
| Bond Stability | Thiourea (amine adduct): Highly stable.[2] Dithiocarbamate (thiol adduct): Reversible, stability is pH and temperature dependent.[3][4] | Urea (amine adduct): Highly stable.[5][6] Urethane (hydroxyl adduct): Stable. Thiocarbamate (thiol adduct): Reversible, especially under alkaline conditions.[7] |
| Selectivity | Generally high for cysteines and lysines, with pH control influencing selectivity. Benzyl isothiocyanates show high selectivity for cysteines.[8] | Broader reactivity with multiple nucleophilic residues.[9] |
| Side Reactions | Hydrolysis in aqueous solutions. | Hydrolysis to an unstable carbamic acid, which then forms an amine and carbon dioxide. This can lead to side reactions with other isocyanate molecules.[7][10][11] |
Reaction Mechanisms and Specificity
Isothiocyanates , characterized by the -N=C=S functional group, primarily react with nucleophilic residues on proteins. The two main targets are the thiol group of cysteine and the primary amino groups of lysine and the N-terminus.
-
Reaction with Amines: The reaction with the ε-amino group of lysine or the N-terminal α-amino group results in the formation of a highly stable thiourea linkage. This reaction is generally favored at alkaline pH (9-11), where the amino group is deprotonated and thus more nucleophilic.[1]
-
Reaction with Thiols: The reaction with the sulfhydryl group of cysteine forms a dithiocarbamate adduct. This reaction is favored at a more neutral pH range (6-8).[1] However, this linkage is reversible and its stability can be influenced by pH and temperature.[3][4] Studies have shown that benzyl isothiocyanates exhibit a high degree of selectivity for cysteine residues.[8]
Isocyanates , containing the -N=C=O group, are also highly reactive electrophiles that target a broader range of nucleophilic amino acid side chains.
-
Reaction with Amines: Similar to isothiocyanates, isocyanates react readily with the amino groups of lysine and the N-terminus to form a very stable urea linkage.[5][6]
-
Reaction with Hydroxyls: Isocyanates can also react with the hydroxyl groups of tyrosine and serine to form urethane (carbamate) linkages.[9]
-
Reaction with Thiols: The reaction with cysteine's thiol group forms a thiocarbamate bond. This bond is notably reversible, particularly under slightly alkaline conditions.[7]
The broader reactivity of isocyanates can be a double-edged sword. While it offers more potential sites for modification, it can also lead to a less specific and more heterogeneous product. In contrast, the pH-dependent selectivity of isothiocyanates allows for a greater degree of control over the modification site.
Experimental Protocols
Below are generalized protocols for protein modification using benzyl isothiocyanate (as a proxy for this compound) and a generic isocyanate. Researchers should optimize these protocols for their specific protein and application.
Protocol 1: Protein Labeling with Benzyl Isothiocyanate (BITC)
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, phosphate buffer), pH 7.4-8.5. Avoid amine-containing buffers like Tris.
-
Benzyl isothiocyanate (BITC) stock solution in an organic solvent (e.g., DMSO or DMF).
-
Quenching reagent (e.g., Tris buffer or β-mercaptoethanol).
-
Purification column (e.g., size-exclusion chromatography) to remove excess reagent.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of BITC in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the BITC stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM.
-
Purification: Remove unreacted BITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Analyze the labeled protein using techniques such as UV-Vis spectroscopy (to determine the degree of labeling if the isothiocyanate is fluorescently tagged), and LC-MS/MS to identify the modification sites.[12]
Protocol 2: Protein Labeling with an Isocyanate
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate buffer), pH 7.0-8.0. Avoid amine-containing buffers.
-
Isocyanate reagent stock solution in an anhydrous organic solvent (e.g., DMF or acetonitrile).
-
Quenching reagent (e.g., Tris buffer or hydroxylamine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a fresh 10-100 mM stock solution of the isocyanate in an anhydrous organic solvent immediately before use, as isocyanates are sensitive to moisture.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the isocyanate stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. Isocyanate reactions are often faster than those of isothiocyanates.
-
Quenching: Quench the reaction by adding a nucleophilic quenching reagent.
-
Purification: Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography.
-
Characterization: Characterize the modified protein using appropriate analytical techniques, such as LC-MS/MS, to confirm modification and identify the sites of attachment.[3]
Visualizing the Chemistry and Biology
Reaction Workflows
The following diagrams illustrate the general workflows for protein modification with isothiocyanates and isocyanates.
Signaling Pathway: Keap1-Nrf2 Activation by Isothiocyanates
Isothiocyanates are well-known inducers of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. Isothiocyanates can react with specific cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2.
Conclusion
Both isothiocyanates and isocyanates are potent reagents for the covalent modification of proteins. The choice between them depends critically on the desired level of selectivity and the specific amino acid residues to be targeted.
-
Isothiocyanates , exemplified by benzyl isothiocyanate, offer a greater degree of selectivity, particularly for cysteine and lysine residues, which can be modulated by reaction pH. The resulting thiourea linkage with amines is highly stable, making it suitable for applications requiring long-term stability.
-
Isocyanates provide a broader reactivity profile, targeting a wider range of nucleophilic residues. The urea linkage formed with amines is also very stable. However, the lower selectivity and the potential for side reactions due to hydrolysis require careful control of reaction conditions.
For applications demanding high specificity and controlled modification, isothiocyanates may be the preferred choice. For broader, less specific labeling, isocyanates offer a viable alternative. As with any protein modification strategy, empirical optimization is key to achieving the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea effects on protein stability: Hydrogen bonding and the hydrophobic effect | Semantic Scholar [semanticscholar.org]
- 6. Urea effects on protein stability: hydrogen bonding and the hydrophobic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Chemical Modification Using Highly Reactive Species and Spatial Control of Catalytic Reactions [jstage.jst.go.jp]
- 11. dot | Graphviz [graphviz.org]
- 12. Effect of Urea and Thiourea on Generation of Xenogeneic Extracellular Matrix Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 1-Bromo-2-(isothiocyanatomethyl)benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, isothiocyanates (ITCs), a class of naturally occurring and synthetic compounds, have garnered significant attention for their promising chemopreventive and therapeutic properties. This guide provides a comparative analysis of the efficacy of 1-Bromo-2-(isothiocyanatomethyl)benzene derivatives as potential anticancer agents. Due to a lack of specific publicly available data on this exact derivative, this guide will focus on the well-studied parent compound, Benzyl Isothiocyanate (BITC), as a baseline for comparison. The potential influence of the bromo-substitution will be discussed based on established structure-activity relationships of related compounds.
Benzyl Isothiocyanate (BITC): A Potent Anticancer Agent
BITC is a naturally occurring isothiocyanate found in cruciferous vegetables.[1] Preclinical studies have demonstrated its efficacy against a wide array of cancer types through the modulation of various signaling pathways.[1]
Comparative Efficacy of Benzyl Isothiocyanate (BITC) in a Panel of Human Cancer Cell Lines
The cytotoxic effects of BITC have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | ~10 (24h), ~5 (48h) | [2][3] |
| SKM-1 | Acute Myeloid Leukemia | 4.15 | [4] |
| SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | 4.76 | [4] |
| MIA PaCa-2/GemR (drug-resistant) | Pancreatic Cancer | Time and dose-dependent | [5] |
| Oral Cancer (OC2) | Oral Squamous Cell Carcinoma | Growth inhibition | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
The Hypothesized Impact of Bromo-Substitution
While direct experimental data on this compound is scarce, the introduction of a bromine atom to the benzene ring of BITC is anticipated to modulate its biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. The bromo-substituent can influence factors such as:
-
Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes and interact with intracellular targets.
-
Electronic Effects: The electron-withdrawing nature of bromine can alter the electron distribution within the molecule, potentially influencing its reactivity and binding affinity to target proteins.
-
Metabolic Stability: Halogenation can sometimes block metabolic pathways, leading to a longer half-life and sustained therapeutic effect.
Further research is warranted to synthesize and evaluate the anticancer efficacy of this compound and its derivatives to validate these hypotheses.
Mechanism of Action: Insights from Benzyl Isothiocyanate
The anticancer effects of BITC are attributed to its ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
BITC is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for eliminating malignant cells. The apoptotic cascade initiated by BITC often involves the intrinsic or mitochondrial pathway.
Caption: Apoptotic pathway induced by BITC.
Studies have shown that BITC treatment leads to an increase in reactive oxygen species (ROS) production in cancer cells.[5][6] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[5]
Cell Cycle Arrest
BITC can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been reported to induce cell cycle arrest at the G2/M phase in various cancer cell types.[7] This is often associated with the modulation of key cell cycle regulatory proteins.
Caption: BITC-induced cell cycle arrest.
One of the proposed mechanisms for G2/M arrest is the inhibition of Aurora A kinase, a key regulator of mitotic entry and progression.[7]
Experimental Protocols
Standard in vitro assays are crucial for evaluating the anticancer efficacy of novel compounds. Below are generalized protocols for key experiments.
Synthesis of (Isothiocyanatomethyl)benzene (Benzyl Isothiocyanate)
A general method for the synthesis of benzyl isothiocyanate involves the reaction of benzylamine with thiophosgene or a related thiocarbonyl transfer reagent.
Caption: General synthesis of benzyl isothiocyanate.
For the synthesis of this compound, the starting material would be 1-Bromo-2-(aminomethyl)benzene.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion
While direct evidence for the anticancer efficacy of this compound derivatives is currently limited in the public domain, the extensive research on its parent compound, benzyl isothiocyanate, provides a strong rationale for its investigation. The introduction of a bromo-substituent has the potential to enhance the anticancer properties of the molecule. The synthesis and rigorous biological evaluation of these derivatives are essential next steps to unlock their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. phcog.com [phcog.com]
- 6. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of multiple processes relevant to cancer progression by benzyl isothiocyanate may result from the inhibition of Aurora A kinase activity - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Reaction Kinetics of Ortho, Meta, and Para Isomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups on an aromatic ring profoundly influences the rate and mechanism of chemical reactions. This guide provides a comparative analysis of the reaction kinetics of ortho, meta, and para isomers, supported by experimental data and detailed protocols. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthesis pathways, and designing molecules with specific reactivity profiles in fields such as drug development and materials science.
The Decisive Role of Isomer Position in Reaction Rates
The reactivity of ortho, meta, and para isomers is governed by a combination of electronic and steric effects. Electronic effects, which include induction and resonance, alter the electron density at the reaction center, thereby influencing its susceptibility to nucleophilic or electrophilic attack. Steric effects arise from the physical obstruction of the reaction site by adjacent functional groups, which is most pronounced in ortho isomers.
This interplay of effects leads to distinct kinetic profiles for each isomer. Generally, para-isomers often exhibit reaction rates that are primarily influenced by electronic effects, as the substituent is positioned far from the reaction center. Meta-isomers are also mainly governed by electronic effects, though the influence can be different in nature (e.g., resonance effects are often weaker at the meta position). Ortho-isomers, however, experience a significant impact from both electronic and steric effects, often leading to reaction rates that deviate substantially from their meta and para counterparts.
Quantitative Comparison of Reaction Kinetics
To illustrate the impact of isomerism on reaction kinetics, the following table summarizes representative kinetic data for the alkaline hydrolysis of ortho-, meta-, and para-nitrophenyl acetates. This reaction is a classic example in physical organic chemistry used to demonstrate the principles of substituent effects.
| Isomer | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| ortho-Nitrophenyl acetate | 0.85 | 55.2 |
| meta-Nitrophenyl acetate | 5.5 | 50.8 |
| para-Nitrophenyl acetate | 12.0 | 48.5 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect a single experimental study.
Experimental Protocols
The determination of reaction kinetics for isomeric compounds requires precise and reproducible experimental methodologies. Below are detailed protocols for two common techniques used to monitor the progress of such reactions.
Protocol 1: Kinetic Analysis by UV/Vis Spectrophotometry
This method is suitable for reactions where a reactant or product has a distinct absorbance in the ultraviolet-visible spectrum. The alkaline hydrolysis of nitrophenyl acetates is an excellent candidate, as the product, nitrophenolate, has a strong absorbance at around 400 nm.
Objective: To determine the rate constant for the hydrolysis of an o-, m-, or p-nitrophenyl acetate isomer.
Materials:
-
Ortho-, meta-, or para-nitrophenyl acetate
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like ethanol to ensure solubility)
-
UV/Vis spectrophotometer
-
Thermostatted cuvette holder
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the chosen nitrophenyl acetate isomer in the solvent.
-
Prepare a solution of NaOH in the same solvent system.
-
Ensure the buffer solution is prepared at the desired pH.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the nitrophenolate product (approximately 400 nm).
-
Use the solvent mixture as a blank to zero the absorbance.
-
Allow the spectrophotometer and the thermostatted cuvette holder to equilibrate at the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Pipette a known volume of the buffer solution and the nitrophenyl acetate stock solution into a cuvette.
-
Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a known volume of the NaOH solution to the cuvette. Start the stopwatch simultaneously.
-
Quickly mix the contents of the cuvette by gentle inversion (if possible without removing from the holder) or by using a cuvette stirrer.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (if [NaOH] >> [ester]), plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.
-
Protocol 2: Kinetic Analysis by Titration
This classical method is suitable for reactions that produce or consume an acidic or basic species. The hydrolysis of an ester, for instance, produces a carboxylic acid, which can be titrated against a standard base.
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of an o-, m-, or p-methyl benzoate isomer.
Materials:
-
Ortho-, meta-, or para-methyl benzoate
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 1 M) as a catalyst
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold water
-
Thermostatted water bath
-
Conical flasks, pipettes, burette
-
Stopwatch
Procedure:
-
Reaction Setup:
-
Place a known volume of the HCl solution and a known volume of the chosen methyl benzoate isomer into a reaction flask.
-
Place the flask in the thermostatted water bath to maintain a constant temperature.
-
-
Sampling and Titration:
-
At time t=0 (immediately after mixing), withdraw a known volume (e.g., 5 mL) of the reaction mixture and transfer it to a conical flask containing ice-cold water. The cold water quenches the reaction.
-
Add a few drops of phenolphthalein indicator to the flask.
-
Titrate the solution with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used. This is V₀.
-
Repeat the process of withdrawing a sample and titrating it at regular time intervals (e.g., every 10 minutes) until a significant change in the titre value is observed over several readings. These are the Vt values.
-
To determine the titre at the completion of the reaction (V∞), heat a separate portion of the reaction mixture in a sealed tube at a higher temperature (e.g., 60°C) for a prolonged period to ensure complete hydrolysis, then titrate a sample as before.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The rate constant (k) can be calculated using the integrated rate law: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vt))
-
A more accurate value for k can be obtained by plotting log₁₀(V∞ - Vt) against time (t). The slope of the resulting straight line will be -k/2.303.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between isomer structure and reactivity, as well as the logical flow of experimental procedures.
Caption: Factors influencing the reaction rates of ortho, meta, and para isomers.
Caption: A generalized workflow for a chemical kinetics experiment.
Validating Protein Modification by 1-Bromo-2-(isothiocyanatomethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Bromo-2-(isothiocyanatomethyl)benzene, a putative protein modifying agent, with established chemical probes for cysteine and lysine residues. Due to the limited specific data available for this compound, this comparison is based on the known reactivity of its isothiocyanate functional group and is benchmarked against well-characterized alternative reagents. The guide offers detailed experimental protocols and data presentation formats to aid in the validation of protein modification sites.
Introduction to this compound
This compound is a chemical compound featuring a reactive isothiocyanate group. Isothiocyanates are known to react with nucleophilic residues on proteins, primarily the thiol group of cysteine and the ε-amino group of lysine.[1][2][3] This reactivity makes it a potential tool for covalently modifying proteins to study their structure, function, and interactions. The bromo- and methylbenzene components of the molecule may influence its solubility, cell permeability, and interaction with target proteins.
Mechanism of Action
The primary mechanism of action for this compound is the nucleophilic addition of a protein's reactive group to the electrophilic carbon atom of the isothiocyanate moiety (-N=C=S). This reaction forms a stable thiourea or urea linkage with cysteine or lysine residues, respectively.
Caption: Proposed reaction mechanism of this compound with protein nucleophiles.
Comparison with Alternative Modification Reagents
The selection of a protein modifying reagent depends on the target residue, desired reaction specificity, and experimental context. Here, we compare the putative properties of this compound with commonly used cysteine and lysine modifying agents.
Table 1: Comparison of Reagent Specificity and Reactivity
| Reagent | Primary Target | Secondary Targets | Reaction pH | Linkage Stability | Key Considerations |
| This compound (putative) | Cysteine (thiol), Lysine (ε-amino) | N-terminus, Histidine, Serine, Tyrosine[3][] | 7.0 - 9.0 | High (Thiourea/Urea) | Reactivity and specificity need experimental validation. |
| Iodoacetamide (IAA) | Cysteine (thiol) | Histidine, Lysine, Methionine[5][6][7] | > 8.0[8] | High (Thioether) | Light sensitive; can lead to over-alkylation.[5][6] |
| N-ethylmaleimide (NEM) | Cysteine (thiol) | Minimal off-target reactivity at neutral pH.[9][10] | 6.5 - 7.5[11] | High (Thioether) | Forms a stable thioether linkage.[11][12] |
| N-Hydroxysuccinimide (NHS) Esters | Lysine (ε-amino) | N-terminus, Serine, Threonine, Tyrosine[][13][14] | 7.2 - 9.0[15] | High (Amide) | Prone to hydrolysis in aqueous solutions.[][15] |
Experimental Protocols for Validating Site of Modification
Validating the precise site of modification is crucial for interpreting experimental results. The following are detailed protocols for identifying the modification site of a reagent like this compound using mass spectrometry and confirming the modification by Western blot.
Experimental Workflow
Caption: General experimental workflow for validating protein modification sites.
Protocol 1: Mass Spectrometry-Based Site Identification
Mass spectrometry is the gold standard for identifying the precise amino acid residue modified by a chemical probe.[16][17][18]
1. Protein Labeling:
-
Incubate the purified protein of interest with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 37°C).
-
Include a control sample incubated with the vehicle (e.g., DMSO) only.
2. Quenching and Sample Preparation:
-
Quench the reaction by adding a small molecule with a reactive thiol or amine group (e.g., DTT or Tris buffer).
-
Remove excess reagent by dialysis, desalting column, or protein precipitation.
3. Reduction, Alkylation, and Digestion:
-
Denature the protein using urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein into peptides using a specific protease, such as trypsin.
4. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).[19]
5. Data Analysis:
-
Search the MS/MS spectra against a protein database using software like MaxQuant, Proteome Discoverer, or Mascot.
-
Specify the mass shift corresponding to the addition of the this compound moiety as a variable modification on cysteine and lysine residues.
-
Validate the identified modification sites by manual inspection of the MS/MS spectra for characteristic fragment ions.
Protocol 2: Western Blotting for Modification Confirmation
Western blotting can be used to confirm protein modification, especially if an antibody specific to the modification is available or if the modification induces a detectable change in protein mobility or antibody recognition.[20][21][22][23]
1. Protein Labeling and Sample Preparation:
-
Label the protein as described in the mass spectrometry protocol.
-
Prepare cell lysates or use purified protein samples.
2. SDS-PAGE and Transfer:
-
Separate the labeled and control protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the protein of interest. If an antibody specific to the modified residue is available, it can be used to directly detect the modification.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A shift in the molecular weight of the labeled protein compared to the control or a change in antibody binding can indicate successful modification.
Data Presentation
Quantitative data from comparative studies should be summarized in clear and concise tables to facilitate interpretation.
Table 2: Illustrative Quantitative Comparison of Modifying Reagents
| Parameter | This compound | Iodoacetamide | N-ethylmaleimide | NHS Ester |
| Modification Efficiency (on target) | To be determined | High | Very High | High |
| Reaction Rate (relative) | To be determined | Moderate | Fast | Fast |
| Off-target Cysteine Modification | N/A | Low | Very Low | N/A |
| Off-target Lysine Modification | To be determined | Low | Very Low | High |
| Off-target Histidine Modification | Possible | Moderate | Low | Low |
| Hydrolytic Stability | High (putative) | High | Moderate | Low |
Note: The data for this compound is hypothetical and requires experimental validation. The data for other reagents are generalized from the literature.
Selecting the Right Reagent: A Decision Guide
The choice of a modifying reagent is critical for the success of an experiment. The following decision tree can guide researchers in selecting an appropriate chemical probe based on their research goals.
Caption: Decision guide for selecting a protein modifying reagent based on the target residue.
Conclusion
While this compound presents a potential tool for protein modification due to its reactive isothiocyanate group, its efficacy, specificity, and potential off-target effects must be rigorously validated through systematic experimental approaches. This guide provides a framework for such validation by comparing its putative properties with well-established reagents and offering detailed protocols for identifying the site of modification. Researchers are encouraged to perform thorough characterization before employing this or any novel chemical probe in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. atto-tec.com [atto-tec.com]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. bachem.com [bachem.com]
- 13. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic analysis of protein post-translational modifications by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Western blot - Wikipedia [en.wikipedia.org]
- 23. longdom.org [longdom.org]
Comparative Analysis of Isothiocyanate Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for predicting efficacy, off-target effects, and potential toxicity. This guide provides a comparative overview of the cross-reactivity of isothiocyanates (ITCs), a class of compounds known for their chemopreventive and therapeutic potential. While specific experimental data on 1-Bromo-2-(isothiocyanatomethyl)benzene is not extensively available in public literature, this guide leverages data from well-studied ITCs such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC) to provide a framework for assessment and comparison.
Isothiocyanates are electrophilic compounds that exert their biological effects primarily through covalent adduction to nucleophilic amino acid residues on proteins, most notably cysteine and lysine.[1][2] This reactivity is the basis for their broad range of biological activities and also the source of their cross-reactivity, or ability to interact with multiple protein targets.
Comparison of Known Protein Targets of Common Isothiocyanates
The following table summarizes some of the identified protein targets of well-researched isothiocyanates. These targets provide an insight into the potential cross-reactivity profile that could be investigated for novel ITCs like this compound.
| Target Protein Category | Specific Protein Target(s) | Interacting Isothiocyanate(s) | Potential Biological Outcome |
| Cytoskeletal Proteins | Tubulin | PEITC, SFN, BITC | Disruption of microtubule dynamics, cell cycle arrest, apoptosis[3][4][5][6] |
| Antioxidant Response | Kelch-like ECH-associated protein 1 (Keap1) | SFN, PEITC | Activation of the Nrf2 signaling pathway, induction of antioxidant enzymes[5][7] |
| Inflammatory Signaling | Nuclear factor kappa B (NF-κB) | SFN, PEITC, AITC | Inhibition of pro-inflammatory gene expression[7][8][9] |
| Cell Cycle Regulation | Cdc25c | PEITC, SFN | Inhibition of cell cycle progression[5] |
| Apoptosis Regulation | Caspases | PEITC | Induction of apoptosis[9] |
| Metabolism | Cytochrome P450 enzymes | BITC, PEITC, SFN | Alteration of xenobiotic metabolism[5] |
| Protein Degradation | Proteasome | PEITC, SFN | Inhibition of protein degradation pathways[3] |
| Inflammatory Cytokines | Macrophage migration inhibitory factor (MIF) | BITC | Anti-inflammatory and anti-carcinogenic effects[4] |
Key Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates are known to modulate several critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and potential cross-reactivity of new ITC compounds.
Figure 1: The Keap1-Nrf2 antioxidant response pathway activation by isothiocyanates.
Figure 2: Inhibition of the NF-κB inflammatory signaling pathway by isothiocyanates.
Experimental Protocols for Assessing Cross-Reactivity
To characterize the cross-reactivity profile of this compound and compare it to other ITCs, a multi-pronged experimental approach is recommended.
Proteome-wide Profiling of Covalent Targets
This method aims to identify the full spectrum of proteins that covalently bind to the ITC of interest.
Figure 3: Experimental workflow for identifying protein targets of isothiocyanates.
Methodology:
-
Cell Treatment: Human cell lines (e.g., A549 non-small cell lung cancer cells) are treated with a radiolabeled version of the ITC (e.g., ¹⁴C-labeled this compound).[3][10]
-
Protein Extraction: Following treatment, cells are lysed, and total protein is extracted.
-
Two-Dimensional Gel Electrophoresis (2D-GE): The protein lysate is separated by 2D-GE, which resolves proteins based on their isoelectric point and molecular weight.
-
Autoradiography: The gel is exposed to X-ray film to visualize the protein spots containing the radiolabeled ITC.
-
Protein Identification: The radioactive spots are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to identify the proteins.[3]
In Vitro Binding Assays
These assays can be used to confirm direct binding to specific protein targets identified in the proteomic screen.
Methodology:
-
Recombinant Protein Incubation: Purified recombinant target protein is incubated with the ITC.
-
Analysis: The reaction mixture is analyzed by techniques such as mass spectrometry to identify adduction sites or by functional assays to determine if binding alters protein activity.
Cellular Target Engagement and Pathway Analysis
These experiments validate the biological consequences of target binding within a cellular context.
Methodology:
-
Western Blotting: To assess the activation or inhibition of specific signaling pathways (e.g., phosphorylation status of key proteins).
-
Reporter Gene Assays: To measure the transcriptional activity of pathways like Nrf2/ARE or NF-κB.
-
Cell-Based Phenotypic Assays: To evaluate downstream effects such as apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle arrest (e.g., flow cytometry), or changes in cell morphology.[11]
Conclusion
While direct cross-reactivity data for this compound is not yet available, the extensive research on other isothiocyanates provides a robust framework for its evaluation. Based on its chemical structure, it is anticipated to exhibit reactivity towards a range of protein targets similar to those of other ITCs. A systematic investigation using the proteomic and cell-based methods outlined above will be essential to fully characterize its cross-reactivity profile, mechanism of action, and therapeutic potential. This comparative approach will enable researchers to position this compound within the broader landscape of isothiocyanate bioactivity and guide its further development.
References
- 1. Peptide Reactivity of Isothiocyanates--Implications for Skin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Bromo-2-(isothiocyanatomethyl)benzene: A Comparative Guide for Crosslinking Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a crosslinking agent is paramount to the success of creating stable and functional molecular conjugates. This guide provides a comparative analysis of the novel heterobifunctional crosslinker, 1-Bromo-2-(isothiocyanatomethyl)benzene, against established crosslinkers. The information presented herein is based on the well-documented reactivity of its constituent functional groups, as direct experimental data for this specific compound is not extensively available in peer-reviewed literature.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties: an isothiocyanate group and a bromo-benzyl group. This dual reactivity allows for a two-step conjugation strategy, potentially offering greater control over the crosslinking process compared to homobifunctional reagents.
-
Isothiocyanate Group: This functional group is known to react efficiently with primary amines, such as the ε-amino group of lysine residues on proteins, under alkaline conditions (pH 9-11) to form a highly stable thiourea bond.[1][2][3] This stability makes it an attractive choice for creating long-lasting bioconjugates for in vivo applications.[4][5]
-
Bromo-benzyl Group: The reactivity of the bromo-benzyl group is directed towards nucleophiles. In the context of bioconjugation, this group can potentially react with thiol groups of cysteine residues or other strong nucleophiles under specific conditions.
Performance Comparison with Established Crosslinkers
To provide a clear perspective on the potential performance of this compound, the following table summarizes its anticipated properties alongside those of well-established amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters (e.g., DSS) and other isothiocyanate-based reagents (e.g., FITC).
| Feature | This compound (Predicted) | NHS Esters (e.g., DSS, BS3) | Other Isothiocyanates (e.g., FITC) |
| Reactive Groups | Isothiocyanate, Bromo-benzyl | N-hydroxysuccinimide ester | Isothiocyanate |
| Target Specificity | Primary amines (Lysine), potentially thiols (Cysteine) | Primary amines (Lysine), Serine, Threonine, Tyrosine (side reactions)[6] | Primary amines (Lysine), Thiols (Cysteine)[1][2] |
| Reaction pH (Amine) | Alkaline (pH 9-11)[1][2][3] | Physiological to slightly alkaline (pH 7.2-8.5)[7] | Alkaline (pH 9-11)[1][2][3] |
| Bond Stability | Thiourea bond (very stable)[4][5] | Amide bond (very stable)[3] | Thiourea bond (very stable)[4][5] |
| Hydrolytic Stability | More stable in aqueous solutions than NHS esters | Prone to hydrolysis in aqueous solutions[8] | Generally stable in aqueous solutions |
| Functionality | Heterobifunctional | Homobifunctional or Heterobifunctional | Typically monofunctional (for labeling) |
| Spacer Arm Length | Short | Variable | Variable |
| Cleavability | Non-cleavable | Non-cleavable or Cleavable versions available | Non-cleavable |
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in a two-step crosslinking procedure. These protocols are based on standard methodologies for isothiocyanate and haloalkane chemistry and should be optimized for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins (Protein A and Protein B), where Protein A is first modified with this compound, and the resulting conjugate is then reacted with Protein B.
Materials:
-
Protein A (containing accessible lysine residues)
-
Protein B (containing accessible cysteine or other nucleophilic residues)
-
This compound
-
Conjugation Buffer A: 0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Conjugation Buffer B: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF)
Procedure:
Step 1: Modification of Protein A with the Isothiocyanate Group
-
Dissolve Protein A in Conjugation Buffer A to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
To quench the reaction, add the Quenching Reagent to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer B.
-
The eluate contains Protein A modified with the bromo-benzyl group, ready for the next step.
Step 2: Conjugation of Modified Protein A with Protein B
-
Dissolve Protein B in Conjugation Buffer B to a final concentration of 1-5 mg/mL.
-
Mix the modified Protein A with Protein B at a desired molar ratio (e.g., 1:1).
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
The progress of the crosslinking reaction can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.
-
Purify the final conjugate using size-exclusion chromatography or other appropriate methods.
Visualizing the Workflow and Reaction Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a two-step protein-protein conjugation.
Caption: Proposed reaction pathway for this compound.
Conclusion
This compound presents itself as a potentially valuable tool in the bioconjugation toolkit. Its heterobifunctional nature, combined with the high stability of the thiourea linkage, suggests its utility in creating well-defined and robust bioconjugates. However, it is crucial to reiterate that the performance and optimal reaction conditions for this specific crosslinker need to be empirically determined and validated for each unique application. The protocols and comparative data provided in this guide serve as a foundational starting point for researchers interested in exploring the potential of this novel crosslinking agent. Further investigation into the reactivity of the bromo-benzyl moiety with various biological functional groups is warranted to fully elucidate its crosslinking capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Isotopic Labeling in Quantitative Proteomics: A Comparative Look at Amine-Reactive Reagents
In the landscape of quantitative proteomics, isotopic labeling stands as a cornerstone for accurate and reproducible measurement of protein abundance. This guide provides a comparative overview of amine-reactive isotopic labeling reagents, with a special focus on the theoretical application of 1-Bromo-2-(isothiocyanatomethyl)benzene and its comparison to established, commercially available alternatives like Tandem Mass Tags (TMT) and Isotope-Coded Affinity Tags (ICAT). This document is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practicalities of different labeling strategies.
Introduction to Amine-Reactive Isotopic Labeling
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotopic labeling methods achieve this by introducing stable, heavy isotopes into proteins or peptides, creating mass-distinct versions of the same molecule. When samples from different conditions (e.g., treated vs. untreated cells) are labeled with different isotopic tags and then mixed, the relative abundance of a protein or peptide can be determined by comparing the signal intensities of its light and heavy forms in a mass spectrometer.
Amine-reactive reagents are a popular class of labeling chemicals that covalently bind to the primary amines found at the N-terminus of peptides and on the side chain of lysine residues.[1][2] This broad reactivity ensures that most peptides in a complex protein digest can be labeled for quantification.
This compound: A Theoretical Perspective
This compound is not a commonly documented reagent in the field of quantitative proteomics. However, its chemical structure provides a basis for its potential application.
-
Reactive Group: The isothiocyanate (-N=C=S) group is known to react efficiently with primary amines, a principle famously used in Edman degradation for peptide sequencing.[3][4][5] This suggests it could effectively label peptides at their N-termini and lysine residues.[6][7]
-
Isotopic Labeling: For quantitative purposes, isotopic variants of this molecule would need to be synthesized. For instance, "light" and "heavy" versions could be created by incorporating ¹²C/¹³C or ¹⁴N/¹⁵N into the benzene ring or the methyl group. The mass difference between these variants would allow for relative quantification in the mass spectrometer.
-
Potential Advantages and Disadvantages:
-
Advantages: The isothiocyanate chemistry is robust and well-characterized.[6]
-
Disadvantages: Without experimental data, its performance is unknown. Factors like labeling efficiency, effects on peptide ionization, and fragmentation behavior in the mass spectrometer would need to be thoroughly investigated. The presence of a bromine atom could lead to a characteristic isotopic pattern, but it might also introduce unwanted complexity in the mass spectra. Furthermore, unlike multiplexed reagents, a simple light/heavy pair would limit comparisons to two samples at a time.
-
Comparison with Established Reagents: TMT and ICAT
To provide context for the potential performance of this compound, we compare its theoretical properties to two widely used amine- and thiol-reactive labeling technologies: Tandem Mass Tags (TMT) and Isotope-Coded Affinity Tags (ICAT).
| Feature | This compound (Theoretical) | Tandem Mass Tags (TMT) | Isotope-Coded Affinity Tags (ICAT) |
| Reactive Group | Isothiocyanate (Amine-reactive) | NHS-ester (Amine-reactive)[8] | Iodoacetyl (Thiol-reactive, Cysteine-specific)[9][10] |
| Multiplexing | 2-plex (Light/Heavy) | Up to 18-plex (TMTpro)[11][12] | 2-plex (Light/Heavy)[13][14] |
| Quantification | MS1 level (comparison of light/heavy peptide peaks) | MS2/MS3 level (reporter ions)[1][11] | MS1 level (comparison of light/heavy peptide peaks)[15] |
| Proteome Coverage | Potentially broad (all peptides with N-terminus/lysine) | Broad (all peptides with N-terminus/lysine)[16][17] | Limited to cysteine-containing proteins[9][13] |
| Key Advantages | Simple, well-understood reaction chemistry.[3] | High multiplexing capacity, increased throughput, reduced run-to-run variability.[12][18] | Reduces sample complexity by enriching for cysteine-containing peptides.[10][14] |
| Key Disadvantages | Not commercially available, performance uncharacterized, limited to 2-plex. | Ratio compression/distortion can occur, higher cost.[18][19] | Does not quantify proteins without cysteine, large tag can interfere with fragmentation.[9][13] |
Experimental Protocols
Below are generalized protocols for TMT and ICAT labeling, which are well-established in the literature. A hypothetical protocol for this compound is also provided for illustrative purposes.
1. Hypothetical Protocol for this compound Labeling
-
Protein Extraction, Reduction, and Alkylation: Extract proteins from cell or tissue samples. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent re-formation.
-
Protein Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
Peptide Desalting: Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction cartridge.
-
Labeling:
-
Resuspend the peptide samples in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).
-
Add the "light" or "heavy" this compound reagent to each respective sample.
-
Incubate at room temperature for 1 hour.
-
-
Quenching and Pooling: Quench the reaction with an amine-containing buffer (e.g., hydroxylamine). Combine the "light" and "heavy" labeled samples.
-
Final Desalting: Desalt the pooled sample.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Standard Protocol for TMT Labeling [20][21]
-
Protein Preparation: Extract, reduce, and alkylate proteins as described above.
-
Digestion: Digest proteins with trypsin.
-
Labeling:
-
Resuspend desalted peptides in 100 mM TEAB buffer.
-
Add the appropriate TMT reagent (from a multiplex set) to each sample.
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Pooling: Quench the reaction with 5% hydroxylamine for 15 minutes.[16][20] Combine all samples into a single tube.
-
Sample Cleanup: Desalt the pooled, labeled peptide mixture.
-
LC-MS/MS Analysis: Analyze by LC-MS/MS. Quantification is based on the intensity of reporter ions generated during MS/MS fragmentation.[11]
3. Standard Protocol for ICAT Labeling [13]
-
Protein Extraction and Reduction: Extract proteins and reduce disulfide bonds with DTT.
-
Labeling:
-
Add the "light" (¹²C) or "heavy" (¹³C) ICAT reagent to the respective protein samples. The iodoacetyl group will react specifically with reduced cysteine residues.
-
Incubate for 2 hours at 37°C.
-
-
Pooling and Digestion: Combine the "light" and "heavy" labeled protein samples. Digest the combined sample with trypsin.
-
Affinity Purification: Use an avidin affinity column to specifically isolate the biotin-tagged (ICAT-labeled) peptides. This step enriches for cysteine-containing peptides and reduces sample complexity.[15]
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Logical Workflow for Isotopic Labeling
Caption: A generalized workflow for quantitative proteomics using isotopic labeling.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently studied using quantitative proteomics to understand its dysregulation in diseases like cancer.[22][23][24]
Caption: Key components of the MAPK/ERK signaling cascade, often analyzed by proteomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic Changes in Protein-Protein Interaction and Protein Phosphorylation Probed with Amine-reactive Isotope Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 13. Comparison of a Label-Free Quantitative Proteomic Method Based on Peptide Ion Current Area to the Isotope Coded Affinity Tag Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICAT (Isotope-coded affinity-tag-based protein profiling) < Proteomics [medicine.yale.edu]
- 15. researchgate.net [researchgate.net]
- 16. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 17. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 18. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 19. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 2.2. Tandem Mass Tag-Labeling (TMT) and Mass Spectrometry Data Analysis [bio-protocol.org]
- 22. Phosphoproteome analysis of the MAPK pathway reveals previously undetected feedback mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.plos.org [journals.plos.org]
- 24. mdpi.com [mdpi.com]
- 25. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
Comparative Biological Activity of 1-Bromo-2-(isothiocyanatomethyl)benzene and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 1-Bromo-2-(isothiocyanatomethyl)benzene and its analogs, with a focus on their anticancer properties. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes associated signaling pathways.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They have garnered significant interest in the scientific community for their potent chemopreventive and therapeutic effects against various forms of cancer. Benzyl isothiocyanate (BITC), a well-studied member of this family, has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in numerous cancer cell lines.[1] The biological activity of ITCs is often modulated by the nature and position of substituents on the aromatic ring. This guide focuses on this compound, a synthetic analog of BITC, and compares its activity with other relevant analogs to elucidate structure-activity relationships.
Data Presentation: Comparative Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) of Benzyl Isothiocyanate (BITC) | Reference |
| SKM-1 | Acute Myeloid Leukemia | 4.15 | [2] |
| SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | 4.76 | [2] |
| AGS | Gastric Adenocarcinoma | ~10 (24h), ~5 (48h) | [3] |
| HeLa | Cervical Cancer | 1.9 | [4] |
| CH1 | Ovarian Tumor | 2.2 | [4] |
| 41M | Ovarian Tumor | 7.2 | [4] |
| SKOV-3 | Ovarian Tumor | 6.1 | [4] |
| L-1210 | Mouse Leukemia | 2.0 | [4] |
| PC6/sens | Mouse Solid Tumor | 2.2 | [4] |
Key Biological Activities and Mechanisms of Action
Isothiocyanates, including benzyl isothiocyanate and its analogs, exert their anticancer effects through a variety of mechanisms:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the generation of reactive oxygen species (ROS), activation of caspases, and modulation of Bcl-2 family proteins.[5]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[6][7] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
-
Modulation of Signaling Pathways: ITCs are known to interfere with key signaling pathways that are often dysregulated in cancer, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8]
Experimental Protocols
To aid in the design and execution of comparative studies, detailed protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Intrinsic pathway of apoptosis induced by isothiocyanate analogs.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion
Benzyl isothiocyanate and its analogs represent a promising class of compounds for cancer research and drug development. The introduction of a bromine atom at the ortho position of the benzyl ring in this compound is anticipated to modulate its biological activity, potentially enhancing its efficacy or altering its mechanism of action. Further experimental investigation is warranted to fully characterize the anticancer properties of this and other halogenated analogs. The data and protocols presented in this guide provide a valuable resource for researchers to design and conduct such comparative studies, ultimately contributing to the advancement of novel cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate modifies expression of the G2/M arrest-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of In-Cell vs. In-Vitro Reactivity of 1-Bromo-2-(isothiocyanatomethyl)benzene and its Analogs
A Guide for Researchers and Drug Development Professionals
The reactivity of isothiocyanates (ITCs) is a critical determinant of their biological activity, including their potential as therapeutic agents. This guide provides a comparative analysis of the in-cell and in-vitro reactivity of 1-Bromo-2-(isothiocyanatomethyl)benzene, a halogenated analog of the well-studied benzyl isothiocyanate (BITC). Due to the limited direct experimental data on this compound, this comparison leverages data from BITC and other analogs to infer its reactivity profile. The primary focus is on the reaction with glutathione (GSH), a key intracellular nucleophile, and the resulting cellular consequences.
In-Vitro vs. In-Cell Reactivity: A Quantitative Comparison
The reactivity of ITCs is fundamentally driven by the electrophilicity of the central carbon atom in the -N=C=S group, which is susceptible to nucleophilic attack by thiols. In a biological context, the most abundant and important thiol is glutathione (GSH).
In-Vitro Reactivity with Glutathione
The intrinsic chemical reactivity of ITCs can be quantified by measuring the second-order rate constants for their reaction with GSH in a cell-free system. This provides a direct measure of the compound's electrophilicity.
In-Cell Reactivity: Cytotoxicity as a Readout
Within the complex cellular environment, the reactivity of an ITC is modulated by various factors including membrane permeability, intracellular concentration, and enzymatic conjugation. A common and relevant measure of in-cell activity is the half-maximal inhibitory concentration (IC50) for cell viability, which reflects the compound's ability to induce cell death.
| Compound | In-Vitro Reactivity with GSH (k₂, M⁻¹s⁻¹) | In-Cell Reactivity (IC50, µM) - Representative Cancer Cell Lines |
| Benzyl isothiocyanate (BITC) | 2.17[1] | 4.15 (SKM-1, leukemia)[2], 18.65 (MDA-MB-231, breast)[3], ~7 (LLC-PK1, kidney)[4] |
| Phenethyl isothiocyanate (PEITC) | Not directly found, but generally less reactive than BITC | 7.2 (MDA-MB-231, breast), 9.2 (T47D, breast)[5] |
| Sulforaphane | 0.75[1] | 7.31 (SKM-1, leukemia)[2], 12.5 (MCF-7, breast)[5] |
| This compound (Predicted) | > 2.17 | < 4.15 - 18.65 |
Inference for this compound:
The presence of a bromine atom on the benzene ring is expected to have an electron-withdrawing effect, thereby increasing the electrophilicity of the isothiocyanate group. This would lead to a faster reaction rate with GSH in-vitro compared to the parent compound, BITC. Consequently, a lower IC50 value (higher potency) is predicted for its in-cell cytotoxicity. It is important to note that this is an inference based on chemical principles and requires experimental validation.
Experimental Protocols
1. Determination of In-Vitro Reaction Kinetics with Glutathione (Spectrophotometric Method)
This protocol outlines a method to determine the second-order rate constant for the reaction between an isothiocyanate and glutathione. The disappearance of GSH is monitored using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product with an absorbance maximum at 412 nm.[6][7][8][9]
Materials:
-
Isothiocyanate of interest (e.g., this compound)
-
Reduced L-Glutathione (GSH)
-
Ellman's Reagent (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Reaction vials
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a fresh stock solution of GSH in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Reaction Setup:
-
In a reaction vial, add phosphate buffer and the GSH solution to achieve a final concentration in the low millimolar range (e.g., 1-5 mM).
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to achieve a final concentration that is at least 10-fold lower than the GSH concentration to ensure pseudo-first-order conditions.
-
Immediately start a timer.
-
-
Data Collection:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a solution containing DTNB in phosphate buffer.
-
Measure the absorbance of the resulting solution at 412 nm.
-
-
Data Analysis:
-
The concentration of remaining GSH at each time point is proportional to the absorbance at 412 nm.
-
Plot the natural logarithm of the GSH concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the isothiocyanate.
-
2. Determination of In-Cell Cytotoxicity (IC50) using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11][12][13]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Isothiocyanate of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the isothiocyanate in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the isothiocyanate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the ITC).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the isothiocyanate concentration.
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways Modulated by Benzyl Isothiocyanates
Benzyl isothiocyanates exert their cellular effects by modulating multiple signaling pathways. Two key pathways are the Keap1-Nrf2 antioxidant response pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Keap1-Nrf2 Signaling Pathway
Caption: Benzyl isothiocyanate (BITC) activates the Nrf2 antioxidant pathway.
MAPK Signaling Pathway
Caption: BITC induces apoptosis and cell cycle arrest via the MAPK pathway.
Conclusion
This guide provides a framework for understanding and comparing the in-vitro and in-cell reactivity of this compound. By leveraging data from its close analog, benzyl isothiocyanate, we can infer that the halogenated compound likely exhibits enhanced reactivity both in cell-free systems and within cellular environments. The provided experimental protocols offer a starting point for the empirical validation of these predictions. Furthermore, the elucidation of the key signaling pathways affected by these compounds provides a mechanistic basis for their biological effects and highlights their potential as subjects for further investigation in drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micro-method for the determination of glutathione in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT Assay [protocols.io]
A Head-to-Head Comparison of Isothiocyanate-Based Labeling Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. Isothiocyanate-based reagents are a popular choice for labeling proteins and other biomolecules due to their ability to form stable covalent bonds with primary amines. This guide provides a detailed comparison of three commonly used isothiocyanate labeling reagents: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), and Eosin-5-isothiocyanate (EITC).
Introduction to Isothiocyanate Labeling
Isothiocyanates (-N=C=S) are reactive functional groups that readily form a stable thiourea bond with primary amino groups, such as the N-terminus of a protein or the epsilon-amino group of lysine residues.[1][2] This reaction is typically carried out under mild alkaline conditions (pH 8-9) and results in a durable conjugate suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][4] The stability of the thiourea bond is considered very high under typical in vivo and in-cell conditions.[5]
Core Performance Characteristics
The choice of an isothiocyanate labeling reagent depends on several factors, including the desired spectral properties, the labeling efficiency, the stability of the resulting conjugate, and the potential impact on the biological activity of the labeled molecule. This guide will delve into a comparative analysis of FITC, TRITC, and EITC based on these key performance indicators.
Spectral Properties
The excitation and emission spectra of the fluorophore are primary considerations to ensure compatibility with available instrumentation and to minimize spectral overlap in multi-labeling experiments.
| Reagent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Color of Emitted Light |
| FITC | ~495[6] | ~519-525[6][7] | ~75,000[7] | ~0.92[7] | Green |
| TRITC | ~550-560[8][9] | ~573-590[8][9] | ~100,000[10] | Not widely reported | Orange-Red |
| Eosin-5-isothiocyanate | ~521-530[11] | ~544[11] | ~95,000[9] | Not widely reported | Orange-Red |
Caption: Table summarizing the key spectral properties of FITC, TRITC, and Eosin-5-isothiocyanate.
Labeling Efficiency and Degree of Labeling
The efficiency of the labeling reaction and the resulting degree of labeling (DOL) are crucial for obtaining a conjugate with optimal fluorescence and retained biological function. A study comparing the labeling of streptavidin with FITC and EITC under identical molar ratios found a DOL of 4.3 for SA-FITC and 5.1 for SA-EITC, suggesting comparable labeling efficiencies under the tested conditions.[11] It is generally recommended to aim for a DOL between 2 and 10 for antibodies to balance signal intensity with the risk of reduced antibody functionality.[12][13]
Stability of the Conjugate
The stability of the fluorescent signal is paramount for reliable and reproducible results. This includes photostability (resistance to fading upon exposure to light) and pH stability.
-
FITC: While bright and widely used, FITC is known to be susceptible to photobleaching.[6][14] Its fluorescence intensity is also pH-sensitive, decreasing significantly in acidic environments (pKa ~6.4).[4]
-
TRITC: Rhodamine derivatives like TRITC are generally considered to be more photostable than fluoresceins.[14] However, the stability of TRITC conjugates can be a concern, and caution is advised for their storage.[15]
-
Eosin-5-isothiocyanate: Eosin is reported to have a nearly constant fluorescent intensity over a pH range of 6.9 to 10.4, indicating good pH stability.[16]
Impact on Protein Function
The covalent attachment of any molecule to a protein has the potential to alter its structure and function.[1][8] The size and charge of the fluorophore can influence the binding kinetics of the labeled protein.[1][17] Therefore, it is essential to perform functional assays to validate the activity of the labeled protein. The optimal DOL often needs to be determined empirically to maximize the fluorescent signal while minimizing the impact on protein function.[12]
Experimental Protocols
General Protein Labeling Protocol with Isothiocyanates
This protocol provides a general guideline for labeling proteins with isothiocyanate-based reagents. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or carbonate/bicarbonate buffer)
-
Isothiocyanate reagent (FITC, TRITC, or EITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Gel filtration column or dialysis equipment for purification
-
Storage buffer (e.g., PBS with a preservative)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide.[3][4]
-
Prepare the Isothiocyanate Solution: Immediately before use, dissolve the isothiocyanate reagent in DMSO or DMF to a concentration of 1-10 mg/mL.[3][10]
-
Labeling Reaction: Slowly add the isothiocyanate solution to the stirring protein solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1.[3][10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[3][10]
-
Purification: Remove the unreacted dye and byproducts by gel filtration or dialysis against a suitable buffer (e.g., PBS).[3]
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[18][19]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.[18][19]
-
Calculate the dye concentration using its molar extinction coefficient.[18][19]
-
The DOL is the molar ratio of the dye to the protein.[18][19]
-
-
Storage: Store the labeled protein in a suitable buffer at 4°C or -20°C, protected from light.[3]
Key Experimental Considerations:
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the isothiocyanate.[4]
-
pH: The reaction is most efficient at a pH between 8 and 9.[3]
-
Purity of Protein: The protein should be of high purity to ensure specific labeling.
-
Light Sensitivity: Isothiocyanate reagents and their conjugates are often light-sensitive and should be protected from light during the reaction and storage.[3]
Visualizing the Chemistry and Workflow
Caption: Reaction of an isothiocyanate with a primary amine on a protein to form a stable thiourea bond.
Caption: A typical experimental workflow for labeling proteins with isothiocyanate reagents.
Conclusion
The selection of an isothiocyanate-based labeling reagent requires careful consideration of the specific experimental needs. FITC is a bright, green-emitting dye but is prone to photobleaching and its fluorescence is pH-sensitive. TRITC offers greater photostability and red-shifted emission, though its conjugate stability can be a concern. Eosin-5-isothiocyanate provides good pH stability and orange-red fluorescence. While direct, comprehensive comparative data is limited, this guide provides a foundation for making an informed decision. It is crucial to empirically determine the optimal labeling conditions and to validate the function of the resulting bioconjugate for each specific application.
References
- 1. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. I. Technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. spectra.arizona.edu [spectra.arizona.edu]
- 19. Degree of labeling (DOL) step by step [abberior.rocks]
Assessing the impact of the bromo- substituent on reactivity and specificity
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The introduction of halogen atoms is a widely employed tactic, with bromine emerging as a substituent of significant interest. This guide provides a comprehensive comparison of bromo-substituted compounds against their non-halogenated or alternatively halogenated counterparts, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Impact on Biological Activity: A Quantitative Comparison
The introduction of a bromo-substituent can profoundly influence a compound's biological activity, often leading to enhanced potency and selectivity. This is attributed to a combination of factors including increased lipophilicity, which can improve membrane permeability, and the ability of bromine to form potent halogen bonds with biological targets.[1][2][3][4]
Case Study 1: Halogenated Phenoxychalcones as Anticancer Agents
A study on novel halogenated phenoxychalcones revealed the superior cytotoxic activity of a bromo-substituted compound against the MCF-7 human breast cancer cell line.[5] The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) of various halogenated derivatives.
| Compound | Substituent | IC₅₀ (µM) against MCF-7 | Selectivity Index |
| 2c | 4-Bromo | 1.52 | 15.24 |
| 2a | 4-Fluoro | 4.31 | 4.90 |
| 2b | 4-Chloro | 2.15 | 8.13 |
| 2d | 2-Chloro | 3.55 | 5.10 |
| 2e | 2,4-Dichloro | 2.89 | 6.21 |
| 2f | 3,4-Dichloro | 1.87 | 11.03 |
| Staurosporine | - | 1.11 | 1.00 |
| Selectivity Index is the ratio of IC₅₀ in the normal cell line (MCF-10a) to the cancer cell line (MCF-7). A higher value indicates greater selectivity for cancer cells. |
The 4-bromo substituted chalcone (2c) exhibited the lowest IC₅₀ value among the halogenated compounds, indicating the highest potency.[5] Its selectivity index was also the highest, suggesting a greater therapeutic window.[5]
Case Study 2: Bromo-deaza-S-adenosylhomocysteine (BrSAH) as a DOT1L Inhibitor
The addition of a single bromine atom to S-adenosylhomocysteine (SAH), a known inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, resulted in an 8-fold increase in inhibitory potency against DOT1L, a protein lysine methyltransferase implicated in leukemia.[6]
| Compound | Substituent | IC₅₀ (nM) against DOT1L |
| BrSAH | Bromo | 77 ± 4 |
| SAH | Hydrogen | ~600 |
The enhanced activity of BrSAH is attributed to the bromine atom occupying a hydrophobic pocket in the DOT1L active site.[6] Furthermore, the bulky bromo-substituent introduces steric clashes in the active sites of other methyltransferases, contributing to its high selectivity for DOT1L.[6]
The Role of Halogen Bonding in Target Engagement
The unique electronic properties of bromine allow it to act as a halogen bond donor. This is due to the presence of a "sigma-hole," an electropositive region on the halogen atom that can interact favorably with electronegative atoms like oxygen and nitrogen in a protein's active site.[1][2][7] This interaction can significantly enhance binding affinity and specificity.
Figure 1. Schematic of a halogen bond between a bromo-substituent and a biological target.
Experimental Protocols
Determination of IC₅₀ Values using MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on adherent cell lines, as demonstrated in the study on halogenated phenoxychalcones.
Materials:
-
96-well plates
-
Adherent cells (e.g., MCF-7)
-
Complete growth medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Figure 2. Experimental workflow for determining IC₅₀ values using the MTT assay.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Kinase buffer
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays
-
Test compounds
-
96-well plates
-
Phosphorimager or other detection system
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a phosphorimager. For non-radiometric assays, methods like fluorescence polarization or luminescence can be used.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in a signaling pathway that regulates cellular responses to stress, inflammation, and apoptosis. The bromo-substituted phenoxychalcone (2c) from the case study demonstrated potent inhibition of this pathway.[5]
Figure 3. Simplified p38 MAPK signaling pathway and the inhibitory action of the bromo-substituted compound.
Conclusion
The incorporation of a bromo-substituent is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. As demonstrated by the presented case studies, bromination can lead to significant improvements in biological activity, often outperforming other halogen substitutions. This effect is largely driven by the unique ability of bromine to form halogen bonds and its influence on the overall physicochemical properties of the molecule. The provided experimental protocols offer a framework for assessing these effects in a laboratory setting. Further exploration of bromo-substitution in diverse chemical scaffolds holds great promise for the development of novel and more effective therapeutics.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. elifesciences.org [elifesciences.org]
Quantitative Assessment of 1-Bromo-2-(isothiocyanatomethyl)benzene Labeling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the quantitative assessment of the labeling efficiency of 1-Bromo-2-(isothiocyanatomethyl)benzene. Due to the limited availability of public data on this specific compound, this document offers a comparative analysis with well-established isothiocyanate and amine-reactive labeling reagents, namely Fluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate (RBITC), and N-Hydroxysuccinimide (NHS) esters. The provided experimental protocols and data presentation formats will enable researchers to generate their own comparative data for this compound.
Comparative Analysis of Common Labeling Reagents
The isothiocyanate group in this compound is expected to react with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable thiourea bond. This reactivity is shared by other common fluorescent labeling reagents. A summary of the typical labeling efficiencies and key characteristics of these alternatives is presented below.
| Labeling Reagent | Reactive Group | Target Residue(s) | Typical Reported Labeling Efficiency | Key Advantages |
| This compound | Isothiocyanate | Primary amines (e.g., Lysine, N-terminus) | Data not publicly available | Potentially novel applications due to the bromo-substituent |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Primary amines (e.g., Lysine, N-terminus) | 70% - 90%[1][2] | High quantum yield, well-established protocols[3][4] |
| Rhodamine B isothiocyanate (RBITC) | Isothiocyanate | Primary amines (e.g., Lysine, N-terminus) | >70% with bovine serum albumin[5] | High photostability, suitable for multicolor imaging[6][7][8] |
| N-Hydroxysuccinimide (NHS) esters | N-Hydroxysuccinimide ester | Primary amines (e.g., Lysine, N-terminus) | 70% - 80% for some ferrocene-NHS esters[9] | High reactivity and specificity for primary amines[10][11][12] |
Experimental Protocol: Determination of Protein Labeling Efficiency
This protocol outlines a general method for determining the labeling efficiency of an isothiocyanate-based compound, such as this compound, with a model protein (e.g., Bovine Serum Albumin, BSA).
Materials:
-
This compound
-
Alternative labeling reagent for comparison (e.g., FITC)
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
Labeling Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the model protein in the Labeling Buffer to a final concentration of 5-10 mg/mL.
-
Labeling Reagent Preparation: Dissolve this compound and the alternative labeling reagent in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Slowly add a 10-fold molar excess of the dissolved labeling reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Reaction Quenching: Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted isothiocyanate groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.
-
Quantification:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label (if it has a chromophore).
-
The degree of labeling (DOL), or labeling efficiency, can be calculated using the following formula, which requires the molar extinction coefficients of the protein and the labeling reagent:
DOL = (A_label / ε_label) / [(A_280 - (A_label × CF)) / ε_protein]
Where:
-
A_label = Absorbance of the labeled protein at the λmax of the label
-
ε_label = Molar extinction coefficient of the labeling reagent at its λmax
-
A_280 = Absorbance of the labeled protein at 280 nm
-
CF = Correction factor (A_280 of the free label / A_label of the free label)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
Workflow for Assessing Labeling Efficiency
The following diagram illustrates the general workflow for the quantitative assessment of labeling efficiency.
Caption: Experimental workflow for protein labeling and efficiency determination.
Signaling Pathway of Isothiocyanate Labeling
The fundamental reaction pathway for the labeling of proteins with isothiocyanates is a nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group.
Caption: Reaction of an isothiocyanate with a primary amine on a protein.
By following the provided protocols and using the comparative data as a benchmark, researchers can effectively quantify the labeling efficiency of this compound and objectively assess its performance against established labeling reagents. This systematic approach is crucial for the development and validation of new labeling technologies in various scientific and drug development applications.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodamine B isothiocyanate mixed isomers, BioReagent, protein labeling 36877-69-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rhodamine B isothiocyanate doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs)-based bioprobes conjugated to Annexin V for apoptosis detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Comparison of Five Bioconjugatable Ferrocenes for Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Essential Safety and Operational Guide for 1-Bromo-2-(isothiocyanatomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Bromo-2-(isothiocyanatomethyl)benzene. Adherence to these procedures is essential to ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that, based on structurally similar chemicals, should be handled with caution. Primary hazards include potential skin and eye irritation, respiratory sensitization, and toxicity upon ingestion or inhalation.[1][2][3] The following personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][4][5] | To protect against chemical splashes that can cause serious eye irritation.[2][3] |
| Skin Protection | A flame-resistant lab coat, fully buttoned.[4][6] Chemical-resistant gloves (e.g., nitrile, Silver Shield, or 4H).[4][5] Consider double-gloving for added protection.[5] Long pants and closed-toe shoes are required.[6][7] | To prevent skin contact, which can cause irritation.[2][3] Isothiocyanates can be absorbed through the skin. |
| Respiratory Protection | All handling of the compound must be conducted in a certified chemical fume hood.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1] | To avoid inhalation of vapors, which may cause respiratory irritation and sensitization.[2] |
II. Step-by-Step Operational Plan
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed and consider storing under an inert atmosphere.[2]
2. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][8]
-
All manipulations, including weighing, must be performed inside a chemical fume hood.
-
Use dedicated spatulas and weighing containers.
-
Minimize the creation of dust or aerosols.
3. Use in Experimental Protocols:
-
When setting up a reaction, ensure all glassware is properly secured.
-
Add the compound to the reaction vessel slowly to avoid splashing.
-
Maintain a controlled reaction temperature as needed.
-
Continuously work within the fume hood throughout the experiment.
4. Post-Experiment and Decontamination:
-
Quench the reaction mixture using appropriate procedures for isothiocyanates.
-
Clean all glassware and equipment that came into contact with the compound using a suitable solvent.
-
Wipe down the surfaces of the fume hood after use.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatible. Isothiocyanate-containing waste, such as guanidinium thiocyanate (GTC), should be managed as hazardous waste and not poured down the drain.[9][10]
-
Solid Waste: Contaminated solid waste, including gloves, paper towels, and weighing paper, should be collected in a separate, clearly labeled hazardous waste bag.
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through a licensed professional waste disposal service.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not attempt to incinerate the compound or its waste unless equipped with a chemical incinerator with an afterburner and scrubber.[11]
IV. Emergency Procedures
Table 2: Emergency Response
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete. |
V. Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. aslm.org [aslm.org]
- 10. aslm.org [aslm.org]
- 11. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
